molecular formula C14H20N2 B1372235 2-Benzyl-2,7-diazaspiro[4.4]nonane CAS No. 885275-27-4

2-Benzyl-2,7-diazaspiro[4.4]nonane

Cat. No.: B1372235
CAS No.: 885275-27-4
M. Wt: 216.32 g/mol
InChI Key: ZLFPWTIKFBLPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-2,7-diazaspiro[4.4]nonane is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-2,7-diazaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-13(5-3-1)10-16-9-7-14(12-16)6-8-15-11-14/h1-5,15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFPWTIKFBLPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655150
Record name 2-Benzyl-2,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-27-4
Record name 2-Benzyl-2,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-2,7-diazaspiro[4.4]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Benzyl-2,7-diazaspiro[4.4]nonane (CAS 885275-27-4): A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Benzyl-2,7-diazaspiro[4.4]nonane, a key heterocyclic building block in modern drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its synthesis, physicochemical properties, and critical applications, particularly as an intermediate in the development of novel therapeutics.

Introduction: The Significance of the 2,7-Diazaspiro[4.4]nonane Core

The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry. Its rigid, three-dimensional architecture allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This spirocyclic system, containing two nitrogen atoms, offers multiple points for chemical modification, enabling the exploration of a broad chemical space in the pursuit of novel drug candidates. The introduction of a benzyl group at the 2-position, as in this compound, provides a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 885275-27-4
Molecular Formula C₁₄H₂₀N₂
Molecular Weight 216.32 g/mol
IUPAC Name This compound
SMILES C1CNCC12CCN(C2)CC3=CC=CC=C3

Chemical Structure

Caption: 2D structure of this compound.

Synthesis of this compound

Proposed Synthetic Workflow

G cluster_0 Step 1: Reductive Cyclization cluster_1 Step 2: Lactam Reduction A 1-Benzyl-3-cyanomethyl- pyrrolidine-3-carboxylic acid methyl ester B 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one A->B Raney Ni, H₂ (50 psi) Methanol, RT C 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one D This compound C->D LiAlH₄ Anhydrous THF, 0 °C to RT

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

This step is adapted from the synthesis of a structurally similar compound.

  • Reaction Setup: To a solution of methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate (1.0 eq) in methanol, add Raney Nickel (4:1 w/w ratio of starting material to catalyst).

  • Reaction Conditions: The reaction mixture is subjected to a hydrogen atmosphere (50 psi) at room temperature and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Raney Nickel catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. The crude material can be purified by recrystallization from a suitable solvent such as ethanol to afford colorless crystals of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.

Causality behind Experimental Choices:

  • Raney Nickel and Hydrogen: This catalytic system is a well-established and effective method for the reductive cyclization of nitriles to form cyclic amines. The high pressure of hydrogen ensures a sufficient supply of the reducing agent for the reaction to proceed to completion.

  • Methanol as Solvent: Methanol is a suitable solvent for this reaction as it can dissolve the starting material and is compatible with the catalytic hydrogenation conditions.

Step 2: Reduction of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one to this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄, excess, e.g., 2-3 eq) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C in an ice bath.

  • Reagent Addition: A solution of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, the mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Causality behind Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing amides and lactams to the corresponding amines. Its high reactivity necessitates the use of anhydrous conditions and careful handling.

  • Anhydrous THF as Solvent: THF is an ideal solvent for LiAlH₄ reductions as it is aprotic and can solvate the aluminum complexes formed during the reaction.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the highly reactive LiAlH₄ from reacting with atmospheric moisture.

  • Fieser Workup: This specific workup procedure is a safe and effective way to quench the excess LiAlH₄ and precipitate the aluminum salts, facilitating their removal by filtration.

Analytical Characterization

As of the writing of this guide, detailed, publicly available experimental spectra (NMR, IR, MS) for this compound are limited. However, based on the known structure, the following characteristic signals would be expected.

Expected ¹H NMR Spectral Data (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40m5HAromatic protons (benzyl group)
~ 3.60s2H-CH₂-Ph (benzyl methylene)
~ 2.80 - 3.20m8HProtons on the pyrrolidine rings
~ 1.80 - 2.20m4HProtons on the pyrrolidine rings
~ 1.50br s1HN-H (amine)

Expected ¹³C NMR Spectral Data (Predicted):

Chemical Shift (ppm)Assignment
~ 138 - 140Quaternary aromatic carbon (benzyl group)
~ 128 - 129Aromatic CH carbons (benzyl group)
~ 127Aromatic CH carbon (benzyl group)
~ 65 - 70Spiro carbon
~ 60 - 65-CH₂-Ph (benzyl methylene)
~ 45 - 55Carbons adjacent to nitrogen atoms
~ 25 - 35Other aliphatic carbons

Expected Mass Spectrometry Data:

  • Exact Mass: 216.1626 g/mol

  • Expected [M+H]⁺: 217.1705

Application in Drug Discovery: A Key Intermediate for Menin-MLL Inhibitors

This compound has emerged as a crucial building block in the synthesis of potent small-molecule inhibitors of the menin-mixed lineage leukemia (MLL) protein-protein interaction. This interaction is a key driver in certain types of acute leukemia.

The Menin-MLL Interaction in Leukemia

In a subset of aggressive acute leukemias, the MLL gene undergoes chromosomal translocation, leading to the formation of oncogenic MLL fusion proteins. These fusion proteins require interaction with the protein menin to drive the expression of downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemogenesis. Disrupting the menin-MLL interaction with small-molecule inhibitors is a promising therapeutic strategy to combat these cancers.

Role of this compound in Inhibitor Synthesis

Patents have disclosed the use of this compound as a key intermediate in the synthesis of spiro bicyclic inhibitors of the menin-MLL interaction. In these synthetic schemes, the secondary amine of the diazaspiro[4.4]nonane core serves as a nucleophile to be coupled with other fragments to construct the final inhibitor molecule.

Illustrative Reaction Scheme

G cluster_0 Nucleophilic Substitution A This compound C Menin-MLL Inhibitor A->C B Electrophilic Partner (e.g., substituted pyrimidine) B->C

Caption: General scheme for the use of this compound in the synthesis of Menin-MLL inhibitors.

Safety and Handling

Based on available data, this compound should be handled with appropriate safety precautions.

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid spirocyclic core and multiple points for functionalization make it an attractive scaffold for the design of novel therapeutics. Its demonstrated utility as a key intermediate in the synthesis of potent menin-MLL inhibitors highlights its significance in the development of targeted cancer therapies. This guide provides a foundation for researchers to understand the synthesis, properties, and applications of this important molecule, paving the way for future innovations in drug development.

Introduction: The Architectural Significance of Spirocyclic Diamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-Benzyl-2,7-diazaspiro[4.4]nonane

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as exceptionally valuable frameworks.[1] Their inherent rigidity and well-defined stereochemistry provide a unique platform for developing selective ligands for complex biological targets. Among these, the 2,7-diazaspiro[4.4]nonane core is of particular interest, presenting a compact diamine scaffold with distinct vectors for substitution.

This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the unambiguous structure elucidation of a key derivative: this compound. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the logical pathway of investigation—from synthesis to definitive spectroscopic assignment. We will explore the causality behind each experimental choice, demonstrating how a multi-technique approach forms a self-validating system for structure confirmation.

Part 1: Synthesis Strategy - From Precursor to Target Molecule

The most logical and efficient synthetic route to this compound begins with the corresponding dione precursor, this compound-1,3-dione, which is commercially available.[2][] The structure elucidation of the final product is critically dependent on understanding its synthesis, as this informs potential side-products and impurities. The chosen strategy is the complete reduction of both the amide carbonyl and the lactam carbonyl using a powerful hydride reducing agent.

The synthesis of a related compound, 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane, has been achieved via the reduction of a trione precursor using Lithium Aluminum Hydride (LiAlH₄).[1] This precedent strongly supports its use for our target molecule.

Experimental Protocol: Synthesis of this compound

Materials:

  • This compound-1,3-dione (1.0 eq)[2]

  • Lithium Aluminum Hydride (LiAlH₄) (excess, e.g., 4.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with LiAlH₄ (4.0 eq) and anhydrous THF.

  • The suspension is cooled to 0 °C in an ice bath.

  • This compound-1,3-dione (1.0 eq) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension under a nitrogen atmosphere.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12 hours to ensure complete reduction.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • The flask is cooled to 0 °C, and the reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • The resulting granular precipitate (inorganic salts) is removed by vacuum filtration, and the filter cake is washed thoroughly with THF.

  • The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of DCM/Methanol) to afford the pure this compound.

Part 2: The Elucidation Workflow - A Multi-Faceted Spectroscopic Approach

Confirming the identity of the synthesized product requires a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create an unassailable confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details Detailed NMR Investigation cluster_conclusion Final Confirmation Synthesis LiAlH4 Reduction of Dione Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Confirms Molecular Weight IR Infrared (IR) Spectroscopy Purification->IR Confirms Functional Groups NMR NMR Spectroscopy Purification->NMR Determines Connectivity H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Structure Structure Elucidated: This compound HMBC->Structure Confirms Final Connectivity

Caption: The overall workflow for the structure elucidation of this compound.

Mass Spectrometry: Confirming Molecular Weight and Key Fragments

The first step post-purification is to confirm that the reaction yielded a product of the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is the ideal tool.

  • Expected Molecular Ion: The molecular formula for this compound is C₁₄H₂₀N₂.[4] The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be approximately 217.1705. The presence of a strong signal at this m/z value is the first critical piece of evidence.

  • Key Fragmentation Patterns: Electron Impact (EI) or Collision-Induced Dissociation (CID) will cause the molecule to fragment in predictable ways. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway.[5]

    • Tropylium Ion (m/z 91): The most anticipated and diagnostic fragment is the tropylium ion, C₇H₇⁺, at m/z 91. This results from the cleavage of the benzylic C-N bond and is a hallmark of N-benzyl compounds.[6] Its presence is definitive proof of the benzyl moiety.

    • Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atoms within the spirocyclic core will also occur. This would lead to the loss of various alkyl fragments, resulting in a complex but interpretable pattern in the lower mass region.

Ion Predicted m/z Identity Significance
[M+H]⁺217.1705Protonated Molecular IonConfirms molecular formula C₁₄H₂₀N₂
[C₇H₇]⁺91.0548Tropylium IonConfirms presence of the benzyl group
Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method to confirm the success of the reduction by verifying the disappearance of the starting material's functional groups and the presence of the product's functional groups.

  • Key Absences: The most critical observation would be the complete absence of the strong carbonyl (C=O) stretching bands associated with the amide and lactam groups of the dione precursor, which would be expected around 1680-1750 cm⁻¹.

  • Key Presences:

    • N-H Stretch: A moderate, sharp peak is expected around 3300-3400 cm⁻¹ corresponding to the secondary amine (N-H) stretch.

    • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

    • Aromatic C=C Bends: Sharp peaks in the 1450-1600 cm⁻¹ region confirm the presence of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy, particularly a suite of 2D experiments, provides the conclusive, high-resolution map of the molecular structure, establishing the precise connectivity of every atom.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The spectrum is expected to be complex due to the overlapping signals of the aliphatic protons in the two pyrrolidine rings.

  • Aromatic Region (δ 7.2-7.4 ppm): A multiplet integrating to 5 protons, characteristic of a monosubstituted benzene ring.

  • Benzylic Protons (δ ~3.6 ppm): A sharp singlet integrating to 2 protons. This signal is crucial as its correlations in 2D NMR will anchor the benzyl group to the rest of the structure.

  • Aliphatic Region (δ 1.5-3.2 ppm): A series of complex, overlapping multiplets integrating to a total of 12 protons, corresponding to the six CH₂ groups of the diazaspiro[4.4]nonane core. The N-H proton signal may also appear in this region as a broad singlet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): Due to symmetry, fewer than 14 carbon signals may be observed, though slight magnetic non-equivalence could resolve all signals.

  • Aromatic Carbons (δ 127-140 ppm): Four signals are expected: one quaternary (ipso-carbon) and three CH carbons.

  • Benzylic Carbon (δ ~60 ppm): One CH₂ signal.

  • Spiro Carbon (δ ~70 ppm): One quaternary carbon signal, which is highly diagnostic for the spiro-center.

  • Aliphatic Carbons (δ 25-60 ppm): Six signals corresponding to the CH₂ groups of the two rings.

2D NMR: Unambiguous Assignment through Correlation

While 1D NMR provides the initial data, 2D NMR is non-negotiable for proving the connectivity of a complex structure like this.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within each of the five-membered rings, establishing the sequence of the CH₂ groups.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It is essential for unambiguously assigning the ¹³C signals based on the more easily resolved ¹H signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific elucidation. It reveals correlations between protons and carbons that are two or three bonds away, allowing us to piece together the entire molecular skeleton.

References

An In-depth Technical Guide to 2-Benzyl-2,7-diazaspiro[4.4]nonane: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Benzyl-2,7-diazaspiro[4.4]nonane, a key spirocyclic scaffold in medicinal chemistry and drug discovery. We will delve into its fundamental molecular properties, detailed synthetic methodologies, characterization techniques, and potential applications, offering valuable insights for researchers and scientists in the field of drug development.

Core Molecular Attributes

This compound is a heterocyclic compound featuring a spirocyclic core composed of two fused pyrrolidine rings sharing a single carbon atom. The presence of a benzyl group on one of the nitrogen atoms significantly influences its chemical properties and biological activity.

Molecular Formula and Weight

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂[1]
Molecular Weight 216.32 g/mol [1]
Alternate Molecular Weight 216.33 g/mol
IUPAC Name This compound[1]
SMILES C1CNCC12CCN(C2)CC3=CC=CC=C3[1]
InChIKey ZLFPWTIKFBLPGM-UHFFFAOYSA-N[1]

The rigid, three-dimensional structure of the diazaspiro[4.4]nonane core provides a unique conformational framework that is attractive for the design of novel therapeutic agents. The benzyl substituent can engage in various intermolecular interactions, including π-stacking and hydrophobic interactions, which are crucial for molecular recognition at biological targets.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often involving the initial construction of a suitable precursor followed by reduction. A plausible and efficient synthetic route involves the reduction of this compound-1,3-dione. This precursor can be synthesized through various established methods in heterocyclic chemistry.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis of this compound cluster_0 Precursor Synthesis cluster_1 Reduction Step Start Starting Materials Intermediate This compound-1,3-dione (C₁₄H₁₆N₂O₂) Start->Intermediate Multi-step synthesis Product This compound (C₁₄H₂₀N₂) Intermediate->Product Reduction Reagent Reducing Agent (e.g., Lithium Aluminum Hydride) Reagent->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of this compound-1,3-dione

This protocol is adapted from a similar reduction of a related trione derivative.[2]

Materials:

  • This compound-1,3-dione (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (5.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Sodium Hydroxide Solution

  • Isopropanol

  • 6N Hydrogen Chloride in Isopropanol

Procedure:

  • Reaction Setup: To a suspension of lithium aluminum hydride in anhydrous THF, a solution of this compound-1,3-dione in anhydrous THF is added dropwise under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: The reaction mixture is stirred overnight at room temperature to ensure complete reduction. The mixture is then refluxed for one hour.

  • Workup: After cooling the reaction mixture in an ice bath, it is carefully quenched by the sequential dropwise addition of water, 15% sodium hydroxide solution, and then more water.

  • Purification: The inorganic solids are removed by filtration. The filtrate is concentrated under reduced pressure to yield a crude product. This crude material is dissolved in isopropanol and treated with an excess of 6N hydrogen chloride in isopropanol to precipitate the dihydrochloride salt.

  • Crystallization: The precipitated salt is collected by filtration and can be further purified by crystallization to afford the desired this compound dihydrochloride.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the benzylic protons, the aromatic protons of the benzyl group, and the aliphatic protons of the diazaspiro[4.4]nonane core.
¹³C NMR Resonances for the aromatic carbons of the benzyl group and the aliphatic carbons of the spirocyclic system.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (m/z = 216.32).
Infrared (IR) Spectroscopy Characteristic C-H stretching vibrations for both aromatic and aliphatic groups, and N-H stretching if the secondary amine is present.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Applications in Drug Discovery and Development

The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a benzyl group can modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

Potential therapeutic areas where this compound and its derivatives may find applications include:

  • Central Nervous System (CNS) Disorders: The rigid spirocyclic core can be used to design ligands with high affinity and selectivity for specific receptors in the CNS.

  • Oncology: As a scaffold for the development of novel anti-cancer agents.

  • Infectious Diseases: As a building block for the synthesis of new antibacterial or antiviral compounds.

The versatility of the 2,7-diazaspiro[4.4]nonane core allows for further functionalization at the secondary amine, enabling the creation of diverse chemical libraries for high-throughput screening and lead optimization.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide has provided a detailed overview of its molecular properties, a robust synthetic protocol, and key characterization methods. The insights presented herein are intended to support researchers in their efforts to explore the full potential of this versatile spirocyclic scaffold in the pursuit of novel drug candidates.

References

discovery and history of diazaspiro[4.4]nonane scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Diazaspiro[4.4]nonane Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diazaspiro[4.4]nonane scaffold, a unique three-dimensional bicyclic system, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its rigid conformation and precise vectoral display of substituents offer significant advantages in the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery and historical development of the diazaspiro[4.4]nonane core, from the early foundational work on spirocyclic chemistry to the evolution of sophisticated synthetic strategies. We will delve into the key synthetic methodologies, supported by detailed experimental protocols, and explore the diverse applications of these scaffolds in modern drug development, with a focus on their roles in neuroscience and oncology.

A Historical Perspective: From Spirocycles to Diazaspiro[4.4]nonanes

The journey to the complex world of diazaspiro[4.4]nonanes begins with the broader discovery of spiro compounds, molecules defined by two rings sharing a single common atom.[1] A pivotal moment in this history was in 1889, when Jacob Volhard reported the first synthesis of a spiro compound, 1,6-dioxaspiro[4.4]nonane-2,7-dione, by heating succinic acid.[1] The nomenclature for these unique structures was later formalized by Adolf von Baeyer in 1900, laying the groundwork for systematic exploration of this class of molecules.[1]

While the foundational work on carbocyclic and oxaspirocycles was being laid, the synthesis of their nitrogen-containing counterparts, particularly diazaspirocycles, presented a more complex challenge. One of the earliest and most significant milestones in the specific context of the diazaspiro[4.4]nonane core was the 1979 publication by I. Csöregh, et al., which detailed the synthesis and crystal structure of 1,7-diazaspiro[4.4]nonane-2,6-dione .[2] This work provided a concrete entry into this specific heterocyclic system and remains a key reference in its history.

The subsequent decades saw a growing interest in diazaspiro[4.4]nonane scaffolds, driven by their identification in natural products and their potential as pharmacophores. Researchers began to explore the synthesis of various isomers, each with a unique arrangement of the nitrogen atoms within the bicyclic framework.

Key Isomers of the Diazaspiro[4.4]nonane Core

The versatility of the diazaspiro[4.4]nonane scaffold lies in the potential arrangements of the two nitrogen atoms, giving rise to several key isomers that have been synthesized and investigated.

IsomerParent Structure
1,7-Diazaspiro[4.4]nonane 1,7-Diazaspiro[4.4]nonane-2,6-dione[2]
2,7-Diazaspiro[4.4]nonane 2,7-Diazaspiro[4.4]nonane
2,8-Diazaspiro[4.4]nonane 2,8-Diazaspiro[4.4]nonan-1-one
1,6-Dioxa-3,9-diazaspiro[4.4]nonane 1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones[3]

The Rise of a Privileged Scaffold in Drug Discovery

The rigid, three-dimensional nature of the diazaspiro[4.4]nonane core provides a distinct advantage in drug design.[4] Unlike flexible aliphatic chains or flat aromatic rings, the fixed spatial orientation of substituents on the spirocyclic framework allows for more precise and high-affinity interactions with biological targets.[5] This conformational constraint can lead to improved selectivity, reduced off-target effects, and enhanced metabolic stability.[5]

The inherent chirality of many diazaspiro[4.4]nonane derivatives further expands their utility, allowing for the development of stereospecific drugs. The unique architecture of these scaffolds has made them particularly valuable in the development of therapeutics targeting the central nervous system (CNS) and in the design of novel anticancer agents.[4]

Evolution of Synthetic Strategies

The synthesis of diazaspiro[4.4]nonane scaffolds has evolved significantly from classical cyclization methods to more elegant and efficient modern strategies. The choice of synthetic route is often dictated by the desired substitution pattern and the specific isomer being targeted.

Foundational Synthetic Approaches

Early syntheses of diazaspiro[4.4]nonanes often relied on multi-step sequences involving the construction of one ring followed by the formation of the second. A common strategy involves the use of a pre-existing cyclopentane or pyrrolidine ring as a template for the subsequent cyclization.

Diagram: Foundational Synthetic Strategy

G A Cyclopentanone Derivative B Ring Formation of First Heterocycle A->B e.g., Reaction with a diamine precursor C Functional Group Manipulation B->C D Second Ring Closure C->D Intramolecular Cyclization E Diazaspiro[4.4]nonane Core D->E

Caption: A generalized early synthetic approach to diazaspiro[4.4]nonanes.

Modern Synthetic Methodologies

The demand for enantiomerically pure and diversely substituted diazaspiro[4.4]nonanes in drug discovery has spurred the development of more sophisticated and efficient synthetic methods.

A powerful one-pot approach for the construction of the 1-azaspiro[4.4]nonane skeleton, which can be adapted for diazaspiro analogues, is the domino radical bicyclization. This method involves the formation of an aryl or vinyl radical that initiates a cascade of cyclizations to form the spirocyclic core.

Experimental Protocol: Domino Radical Bicyclization for Azaspiro[4.4]nonane Synthesis

  • Materials:

    • O-benzyl oxime ether with a brominated or iodinated aromatic ring or a terminal alkynyl group and an alkenyl moiety (1.0 eq)

    • Tributyltin hydride (Bu₃SnH) (1.2 eq)

    • 2,2'-Azobisisobutyronitrile (AIBN) (0.1 eq)

    • Anhydrous and degassed cyclohexane or toluene

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the O-benzyl oxime ether in the chosen solvent.

    • Add tributyltin hydride and AIBN to the solution.

    • Heat the reaction mixture to reflux (80-110 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the azaspiro[4.4]nonane derivative.

Gold catalysis has emerged as a mild and efficient method for the synthesis of various heterocyclic compounds, including spirocycles. Gold(I)-catalyzed cyclization of diynes can be employed to construct dioxaspiro[4.4]nonane systems, and similar strategies can be envisioned for their diaza counterparts.[6]

Diagram: Gold-Catalyzed Synthesis of a Dioxaspiro[4.4]nonane

G A 2,2-bis(prop-2-ynyl)malonic acid C Intramolecular Hydroalkoxylation/ Lactonization Cascade A->C B Gold(I) Catalyst (e.g., JohnPhosAu(MeCN)SbF6) B->C D 3,8-dimethylene-2,7-dioxaspiro[4.4]nonane-1,6-dione C->D

References

spectroscopic data (NMR, IR, MS) for 2-Benzyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Benzyl-2,7-diazaspiro[4.4]nonane

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, a spirocyclic diamine of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. This predictive-analysis approach serves as a robust framework for scientists to confirm the synthesis, assess the purity, and elucidate the structure of this and related diazaspiro[4.4]nonane scaffolds. Detailed, field-proven experimental protocols for data acquisition are also provided to ensure methodological integrity.

Molecular Structure and Symmetry Analysis

This compound possesses a unique and rigid three-dimensional structure. The molecule consists of two pyrrolidine rings fused at a central quaternary carbon (the spiro center). One pyrrolidine ring is N-benzylated, rendering its nitrogen a tertiary amine, while the other contains an unsubstituted secondary amine.

The chemical formula is C₁₄H₂₀N₂ and the molecular weight is 216.32 g/mol [1]. The molecule is chiral and lacks any plane of symmetry. Consequently, all eight aliphatic carbon atoms in the spirocyclic core are chemically distinct, as are the protons attached to them. This asymmetry is crucial for interpreting the NMR spectra, where we expect to see a full complement of unique signals rather than a simplified pattern.

Caption: Structure of this compound.

Plausible Synthetic Route and Impurity Profile

A common and effective method for synthesizing diazaspirocycles involves the reduction of a corresponding dione or dilactam precursor. For this compound, a plausible route begins with the construction of this compound-1,8-dione, which is then fully reduced using a powerful hydride agent like Lithium Aluminum Hydride (LiAlH₄)[2].

This synthetic context is vital for quality control. Potential process-related impurities that could be detected spectroscopically include:

  • Unreacted Starting Material: Presence of carbonyl (C=O) signals in the IR and ¹³C NMR spectra.

  • Partially Reduced Intermediates: Molecules containing one remaining amide or a hydroxyl group from the reduction workup.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a primary tool for confirming the molecular weight and identifying key structural motifs through fragmentation analysis.

Predicted Fragmentation Pathway

For this compound, the most characteristic fragmentation event under Electron Ionization (EI) or Collision-Induced Dissociation (CID) is the cleavage of the benzylic C-N bond. This is a charge-directed process that results in the formation of a highly stable tropylium cation ([C₇H₇]⁺)[3][4]. This fragment is an exceptionally strong indicator for the presence of a benzyl group.

Another expected fragmentation is α-cleavage, where the C-C bond adjacent to a nitrogen atom breaks, leading to resonance-stabilized iminium ions[5].

parent [M]⁺ m/z = 216 tropylium Tropylium Cation [C₇H₇]⁺ m/z = 91 parent->tropylium Benzylic Cleavage fragment1 [M - C₇H₇]⁺ m/z = 125 parent->fragment1 Benzylic Cleavage fragment2 α-Cleavage Fragment m/z = 143 parent->fragment2 α-Cleavage

Caption: Key predicted MS fragmentation pathways.

Summary of Predicted MS Data
m/z (Predicted) Ion Formula Identity/Origin
216[C₁₄H₂₀N₂]⁺Molecular Ion (M⁺)
215[C₁₄H₁₉N₂]⁺[M-H]⁺
91 [C₇H₇]⁺ Tropylium Cation (Base Peak)
125[C₇H₁₃N₂]⁺[M - C₇H₇]⁺ (Loss of benzyl radical)
143[C₉H₁₅N₂]⁺α-cleavage product (Loss of C₅H₇)
Protocol for Electrospray Ionization (ESI-MS) Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrument Setup: Use a quadrupole or ion trap mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Source Parameters (Typical):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizing Gas (N₂): 1-2 L/min

    • Drying Gas (N₂): 5-10 L/min

    • Source Temperature: 100-150 °C

  • Data Acquisition: Acquire spectra in full scan mode over a mass range of m/z 50-500 to observe the protonated molecule [M+H]⁺ (expected at m/z 217) and any in-source fragments.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 217) as the precursor and subject it to CID with argon. Acquire the product ion spectrum to confirm the characteristic fragmentation pattern, particularly the formation of the m/z 91 fragment.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in the molecule. The structure of this compound contains a secondary amine, a tertiary amine, aliphatic C-H bonds, and an aromatic ring, each with characteristic vibrational frequencies.

Predicted IR Absorptions
  • N-H Stretch: A single, moderately sharp band is expected for the secondary amine (R₂NH) in the 3350-3310 cm⁻¹ region. This distinguishes it from primary amines (which show two bands) and tertiary amines (which show none)[5][6].

  • C-H Stretch (Aromatic): Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) corresponding to the C-H bonds on the benzene ring.

  • C-H Stretch (Aliphatic): Strong, sharp bands are expected just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹) from the numerous CH₂ groups in the pyrrolidine rings and the benzylic position.

  • C=C Stretch (Aromatic): Two or three medium-intensity bands are expected in the 1600-1450 cm⁻¹ region due to the benzene ring skeletal vibrations.

  • N-H Bend/Wag: An N-H wagging vibration for the secondary amine may be observed as a broad, strong band in the 910-665 cm⁻¹ region[6][7].

  • C-N Stretch: Aliphatic C-N stretching vibrations for both the secondary and tertiary amines will appear as medium to weak bands in the 1250-1020 cm⁻¹ range[6].

Summary of Predicted IR Data
Wavenumber (cm⁻¹) (Predicted) Intensity Vibrational Mode
3350 - 3310Medium, SharpN-H Stretch (Secondary Amine)
3100 - 3000Medium - WeakC-H Stretch (Aromatic)
2990 - 2850StrongC-H Stretch (Aliphatic)
1600 - 1450MediumC=C Stretch (Aromatic Ring)
1250 - 1020Medium - WeakC-N Stretch (Aliphatic Amines)
910 - 665Broad, StrongN-H Wag (Secondary Amine)
770 - 730 & 710 - 690StrongC-H Out-of-plane bend (Monosubstituted Benzene)
Protocol for Attenuated Total Reflectance (ATR-FTIR) Analysis
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Due to the lack of symmetry, a complex but highly informative spectrum is predicted.

Predicted ¹H NMR Spectrum

Based on the structure, we predict 12 distinct signals in the proton NMR spectrum: 5 for the aromatic protons, 1 for the benzylic CH₂, 1 for the N-H proton, and 10 for the five CH₂ groups on the spiro-core (as the two protons on each methylene are diastereotopic).

Signal (Label) Predicted δ (ppm) Integration Predicted Multiplicity Justification
Aromatic (ortho, meta, para)7.4 - 7.25HMultiplet (m)Standard chemical shift for monosubstituted benzene ring protons.
Benzylic CH₂~3.62HSinglet (s)Protons on a carbon adjacent to a nitrogen and an aromatic ring. No adjacent protons to couple with.
N-H2.0 - 3.51HBroad Singlet (br s)Typical for secondary amine protons; broad due to quadrupole broadening and potential exchange. Disappears upon D₂O shake.
Aliphatic CH₂ (N-Bn side)2.8 - 3.24HMultiplets (m)Protons on carbons adjacent to the tertiary nitrogen are deshielded.
Aliphatic CH₂ (NH side)2.5 - 2.94HMultiplets (m)Protons on carbons adjacent to the secondary nitrogen are also deshielded but likely to a slightly different extent than those on the benzylated ring.
Aliphatic CH₂ (β to N)1.8 - 2.24HMultiplets (m)Protons on carbons beta to the nitrogen atoms are more shielded and appear further upfield.
Predicted ¹³C NMR Spectrum

The molecule has 14 carbon atoms. Due to the lack of symmetry, we predict 12 distinct signals: 4 for the aromatic carbons (ipso, ortho, meta, para), 1 for the benzylic carbon, 1 for the spiro carbon, and 6 for the aliphatic carbons of the two pyrrolidine rings.

Signal (Label) Predicted δ (ppm) Justification
Aromatic (ipso-C)~138Quaternary carbon of the benzene ring attached to the CH₂ group.
Aromatic (ortho, meta, para-CH)130 - 127Standard chemical shifts for aromatic CH carbons.
Spiro Carbon (C) 65 - 75 Quaternary sp³ carbon, a key signature of the spirocycle. Deshielded by attachment to four other carbons.
Benzylic CH₂55 - 65Aliphatic carbon attached to both a nitrogen and an aromatic ring.
Aliphatic CH₂ (α to N)50 - 60Carbons directly attached to nitrogen atoms are significantly deshielded. Four distinct signals expected.
Aliphatic CH₂ (β to N)25 - 40Carbons beta to the nitrogen atoms are more shielded. Two distinct signals expected.
Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific sample and solvent to ensure high resolution and optimal lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 30-45° pulse angle, 1-2 second relaxation delay, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

    • Integrate all signals and analyze multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay, 1024 or more scans (as ¹³C has low natural abundance).

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR (Optional but Recommended):

    • COSY: To establish ¹H-¹H coupling correlations within the aliphatic spin systems.

    • HSQC/HMQC: To correlate each proton signal with its directly attached carbon atom, confirming assignments.

    • HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for connecting the benzyl group to the spiro-core and confirming the quaternary spiro-carbon's connections.

Integrated Spectroscopic Workflow

Confirming the structure of a novel compound is never reliant on a single technique. It is the confluence of data from orthogonal methods that provides irrefutable proof of structure.

start Synthesized Compound ms MS Analysis start->ms ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr result_ms Confirm MW = 216 Identify Benzyl (m/z 91) ms->result_ms result_ir Confirm Functional Groups (Sec. Amine, Aromatic) ir->result_ir result_nmr Elucidate C-H Framework Confirm Connectivity nmr->result_nmr conclusion Structure Confirmed result_ms->conclusion result_ir->conclusion result_nmr->conclusion

Caption: Integrated workflow for structural confirmation.

Conclusion

The structural confirmation of this compound relies on the identification of several key spectroscopic signatures. In mass spectrometry, the molecular ion at m/z 216 and a dominant base peak at m/z 91 are definitive. Infrared spectroscopy should confirm the presence of a secondary N-H bond (~3330 cm⁻¹), aliphatic C-H bonds (<3000 cm⁻¹), and an aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy will provide the ultimate structural proof, revealing the full set of unique protons and carbons, including the characteristic downfield signal of the quaternary spiro-carbon (~70 ppm). This guide provides the predictive data and robust protocols necessary for researchers to confidently identify and characterize this valuable chemical scaffold.

References

Unlocking Three-Dimensional Chemical Space: A Technical Guide to the Theoretical and Computational Exploration of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Amine Scaffold - A Paradigm Shift in Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemistry has increasingly turned its attention towards molecules that embrace three-dimensionality. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools in this endeavor.[1][2] Among these, spirocyclic amines are of particular interest due to the prevalence of nitrogen-containing heterocycles in pharmaceuticals and their ability to form crucial interactions with biological targets.[3][4][5] This guide provides an in-depth exploration of the theoretical and computational methodologies employed to understand and exploit the unique properties of spirocyclic amines, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting area of chemical space.

The inherent rigidity and three-dimensional nature of spirocyclic amines offer distinct advantages over their flatter, aromatic counterparts.[1][6] By constraining the conformation of a molecule, spirocycles can reduce the entropic penalty upon binding to a target, potentially leading to enhanced potency and selectivity.[6] Furthermore, the introduction of a spirocyclic moiety can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for successful drug development.[2][7][8] This guide will delve into the computational techniques that allow for the in silico prediction and analysis of these properties, enabling a more rational and efficient drug design process.

Pillar 1: The Computational Chemist's Toolkit for Spirocyclic Amine Analysis

A deep understanding of the conformational preferences and electronic properties of spirocyclic amines is paramount for their effective application in drug discovery. A variety of computational methods are employed to probe these characteristics, each offering a different level of theory and computational cost. The choice of method is dictated by the specific scientific question being addressed, a decision-making process this guide will illuminate.

Quantum Chemical Calculations: The Foundation of Understanding

Quantum mechanics-based calculations provide a fundamental understanding of the electronic structure, stability, and reactivity of molecules.[9][10] For spirocyclic amines, these methods are invaluable for elucidating conformational energies, rotational barriers, and the nature of intramolecular interactions.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has become the predominant method for studying molecules of pharmaceutical interest due to its favorable balance of accuracy and computational efficiency.[11][12][13][14] DFT calculations are instrumental in:

  • Conformational Analysis: Identifying the most stable three-dimensional arrangements of spirocyclic amines. This is crucial as the biological activity is often dictated by a specific conformation.[15][16][17]

  • Stereoelectronic Effects: Understanding how the spatial arrangement of orbitals and electron density influences the molecule's properties and reactivity.[18][19]

  • Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for the synthesis of novel spirocyclic amines, providing insights that can guide synthetic efforts.[20][21]

A Typical DFT Workflow for Conformational Analysis:

A robust computational protocol is essential for obtaining reliable results. The following workflow represents a self-validating system for the conformational analysis of a novel spirocyclic amine.

DFT_Workflow cluster_pre Preprocessing cluster_dft DFT Calculations cluster_post Postprocessing & Analysis Initial_Structure Generate Initial 3D Structure Conformer_Search Systematic or Stochastic Conformer Search Initial_Structure->Conformer_Search Input Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Conformer_Search->Geometry_Optimization Conformers Frequency_Calculation Frequency Calculation (Verify Minima) Geometry_Optimization->Frequency_Calculation Optimized Geometries Single_Point_Energy Single Point Energy (Higher Level of Theory, e.g., B3LYP/6-311+G(d,p)) Frequency_Calculation->Single_Point_Energy Verified Minima Boltzmann_Averaging Boltzmann Averaging of Properties Single_Point_Energy->Boltzmann_Averaging Relative Energies Property_Analysis Analysis of Geometric and Electronic Properties Boltzmann_Averaging->Property_Analysis Weighted Properties

Caption: A typical workflow for DFT-based conformational analysis of spirocyclic amines.

Experimental Protocol: Step-by-Step DFT Conformational Analysis

  • Initial Structure Generation: A 2D representation of the spirocyclic amine is converted into an initial 3D structure using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify a diverse set of low-energy conformers. This step is critical to ensure that the global minimum energy conformation is not missed.

  • Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). This process finds the nearest local energy minimum on the potential energy surface.

  • Frequency Calculation: A frequency calculation is performed on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Single Point Energy Calculation: To obtain more accurate relative energies, a single-point energy calculation is often performed on the optimized geometries using a larger basis set and potentially a different functional (e.g., B3LYP/6-311+G(d,p)).

  • Boltzmann Averaging: The relative energies of the conformers are used to calculate their populations at a given temperature using the Boltzmann distribution. This allows for the calculation of conformationally averaged properties.

  • Analysis: The geometric parameters (bond lengths, angles, dihedral angles) and electronic properties (dipole moment, molecular orbitals) of the low-energy conformers are analyzed to understand the conformational landscape of the spirocyclic amine.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature

While quantum chemical calculations provide a static picture of a molecule's conformations, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time.[12][13][14] By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal:

  • Conformational Flexibility: How the spirocyclic amine explores different conformations in solution or when bound to a biological target.

  • Solvent Effects: The influence of the surrounding solvent on the conformational preferences of the molecule.

  • Binding Dynamics: The detailed interactions and conformational changes that occur when the spirocyclic amine binds to a protein.

MD Simulation Workflow for Ligand-Protein Binding Analysis:

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_anal Analysis Initial_Complex Prepare Initial Protein-Ligand Complex Solvation Solvate with Water and Add Ions Initial_Complex->Solvation Input Minimization Energy Minimization Solvation->Minimization Prepared System Equilibration System Equilibration (NVT, NPT) Minimization->Equilibration Minimized System Production_MD Production MD Simulation Equilibration->Production_MD Equilibrated System Trajectory_Analysis Analyze Trajectory (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis Trajectory Binding_Energy Calculate Binding Free Energy (e.g., MM/PBSA) Trajectory_Analysis->Binding_Energy Analyzed Data

Caption: A generalized workflow for molecular dynamics simulation of a spirocyclic amine binding to a protein.

Pillar 2: The Three-Dimensional Advantage - Conformational and Stereochemical Insights

The defining feature of spirocyclic amines is their inherent three-dimensionality, which arises from the spirocyclic fusion. This structural characteristic has profound implications for their biological activity and physicochemical properties.

Conformational Rigidity and Pre-organization

The rigid nature of many spirocyclic systems means they have a limited number of well-defined low-energy conformations.[2] This pre-organization can be highly advantageous in drug design. By locking the molecule into a bioactive conformation, the entropic cost of binding to a target is reduced, which can lead to a significant increase in binding affinity. Computational studies are essential for quantifying this conformational rigidity and predicting the preferred conformations.[15][22][23][24]

Stereochemistry and Chiral Recognition

The presence of the spiro center and potentially other stereocenters within the rings introduces chirality, a critical factor in drug action.[25][26] Enantiomers of a spirocyclic amine can exhibit vastly different biological activities and metabolic profiles. Theoretical and computational methods can be used to:

  • Predict Stereoselectivity in Synthesis: By modeling the transition states of key synthetic steps, it is possible to predict which stereoisomer will be preferentially formed.[15][16]

  • Understand Chiral Recognition: Molecular docking and MD simulations can elucidate how different enantiomers interact with a chiral biological target, explaining the observed differences in their activity.

Data Presentation: Conformational Energy Landscape of a Hypothetical Spirocyclic Diamine

ConformerRelative Energy (kcal/mol)Population (%) at 298 KKey Dihedral Angle (°)
Chair-Chair (axial-axial)0.0075.355.2
Chair-Chair (equatorial-equatorial)0.8520.1-54.8
Twist-Boat-Chair2.104.530.1
Boat-Boat5.50<0.10.5

This is a hypothetical example to illustrate data presentation.

Pillar 3: Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of spirocyclic amines make them attractive scaffolds for a wide range of therapeutic targets.[7][8][25][27] Computational studies play a pivotal role in the design and optimization of spirocyclic amine-based drug candidates.

Scaffold Hopping and Exploration of Novel Chemical Space

Spirocyclic amines can serve as novel scaffolds to replace existing, often planar, core structures in known drugs.[26] This "scaffold hopping" strategy can lead to compounds with improved properties, such as enhanced selectivity or a better pharmacokinetic profile. Computational tools can be used to design virtual libraries of spirocyclic analogues and prioritize them for synthesis based on predicted binding affinities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[25][28]

Fine-Tuning Physicochemical Properties

The introduction of a spirocyclic amine moiety can be a powerful strategy to modulate a molecule's physicochemical properties.[1][2][7] For example, increasing the sp3 character of a molecule by incorporating a spirocycle can improve its solubility and reduce its interaction with metabolic enzymes.[1][29] Quantitative Structure-Property Relationship (QSPR) models, often developed using descriptors derived from computational chemistry, can be used to predict these properties and guide the design of molecules with an optimal balance of potency and drug-like characteristics.

Conclusion and Future Outlook

Theoretical and computational studies have become indispensable tools in the exploration and exploitation of spirocyclic amines in drug discovery. From elucidating their fundamental conformational preferences to predicting their interactions with biological targets, these methods provide invaluable insights that accelerate the design-synthesis-test cycle. As computational power continues to increase and theoretical models become more sophisticated, the role of in silico studies in unlocking the full potential of this fascinating class of molecules will only continue to grow. The future of drug discovery will undoubtedly be shaped by the rational design of three-dimensional molecules, and spirocyclic amines are poised to play a leading role in this paradigm shift.

References

The Ascendant Scaffold: A Technical Guide to the Chemical Space of 2,7-Diazaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensional, conformationally restricted architecture provides a unique platform for the development of novel therapeutics with enhanced target affinity and selectivity. This guide offers an in-depth exploration of the chemical space surrounding this privileged core, providing researchers, scientists, and drug development professionals with a comprehensive technical overview. We will delve into the synthetic strategies for accessing the core scaffold, detail key methodologies for its derivatization, and analyze the structure-activity relationships of its derivatives, with a particular focus on their applications in targeting the central nervous system.

Introduction: The Rationale for Embracing the 2,7-Diazaspiro[4.4]nonane Core

In the quest for novel drug candidates, medicinal chemists are increasingly turning to sp³-rich, three-dimensional scaffolds to escape the "flatland" of traditional aromatic-heavy compound libraries. The 2,7-diazaspiro[4.4]nonane core, a bicyclic system featuring two nitrogen-containing five-membered rings fused at a central quaternary carbon, offers several distinct advantages. Its rigid structure allows for precise positioning of substituents in three-dimensional space, a critical factor for optimizing interactions with biological targets.[1] This conformational constraint can lead to improved binding affinity and selectivity, while the sp³-rich nature often correlates with enhanced metabolic stability and better physicochemical properties.[1]

The two nitrogen atoms within the scaffold serve as versatile handles for chemical modification, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).[1] Derivatives of this scaffold have shown significant promise in a range of therapeutic areas, particularly in neuroscience, where they have been investigated as potent ligands for various receptors.[2] This guide will provide a detailed roadmap for navigating the synthesis and derivatization of this promising scaffold.

Synthesis of the 2,7-Diazaspiro[4.4]nonane Core: A Plausible Multi-Step Approach

While a direct, one-pot synthesis of the unsubstituted 2,7-diazaspiro[4.4]nonane core from simple starting materials is not extensively documented in readily available literature, a plausible and chemically sound multi-step synthetic pathway can be proposed based on established organic chemistry principles. The following protocol outlines a potential route, starting from a protected pyrrolidine derivative.

Proposed Synthetic Pathway

The proposed synthesis commences with a protected pyrrolidine-3-one, which undergoes a series of transformations to construct the second nitrogen-containing ring.

G A N-Boc-pyrrolidin-3-one B Wittig Reaction A->B Ph3P=CH2 C 3-Methylene-pyrrolidine-1-carboxylic acid tert-butyl ester B->C D Michael Addition with Nitromethane C->D Nitromethane, Base E 3-Nitromethyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester D->E F Reduction of Nitro Group (e.g., H2/Raney Ni) E->F G 3-Aminomethyl-pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester F->G H Intramolecular Cyclization G->H Heat or Coupling Agent I 6-Oxo-2,7-diazaspiro[4.4]nonane-2-carboxylic acid tert-butyl ester H->I J Reduction of Amide (e.g., LiAlH4) I->J K 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid tert-butyl ester J->K L Deprotection (e.g., TFA) K->L M 2,7-Diazaspiro[4.4]nonane L->M

Caption: Proposed synthetic workflow for the 2,7-diazaspiro[4.4]nonane core.

Experimental Protocol: Synthesis of a Key Intermediate, tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

A documented synthesis of a key intermediate, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, provides a practical entry point into this chemical space.[3] This intermediate can then be further modified to access the fully reduced scaffold.

Step 1: Reductive Cyclization of a Pyrrolidine Precursor

  • Reaction: The synthesis involves the reductive cyclization of methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate.[3]

  • Procedure:

    • To a solution of methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (13.4 g) in methanol, add Raney Ni (3.4 g).[3]

    • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature.[3]

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

    • Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure to yield tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.[3]

  • Characterization: The resulting product can be characterized by standard analytical techniques, including NMR and mass spectrometry, and single crystals suitable for X-ray crystallography may be obtained by recrystallization from ethanol.[3]

Step 2: Reduction of the Lactam

The resulting lactam can be reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

Exploring the Chemical Space: Strategies for Derivatization

The presence of two secondary amines in the 2,7-diazaspiro[4.4]nonane core provides ample opportunities for derivatization. The differential reactivity of the two nitrogen atoms, potentially influenced by the spirocyclic geometry, can be exploited for selective functionalization.

G Core 2,7-Diazaspiro[4.4]nonane N_Alkylation N-Alkylation Core->N_Alkylation R-X, Base N_Arylation N-Arylation Core->N_Arylation Ar-X, Catalyst N_Acylation N-Acylation Core->N_Acylation RCOCl or (RCO)2O Reductive_Amination Reductive Amination Core->Reductive_Amination RCHO, Reducing Agent

Caption: Key derivatization strategies for the 2,7-diazaspiro[4.4]nonane scaffold.

N-Alkylation

Direct N-alkylation using alkyl halides in the presence of a base is a straightforward method for introducing alkyl substituents.

  • Protocol for N-Alkylation:

    • Dissolve 2,7-diazaspiro[4.4]nonane (or a mono-protected derivative) (1.0 eq) in an anhydrous solvent such as acetonitrile or DMF.

    • Add a suitable base, for instance, potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq).

    • Add the alkyl halide (1.0-1.2 eq) and stir the reaction mixture at room temperature or elevated temperature until the starting material is consumed.

    • Work up the reaction by filtering any solids, removing the solvent under reduced pressure, and partitioning the residue between water and an organic solvent.

    • Purify the crude product by flash column chromatography.

N-Arylation

The introduction of aryl substituents can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

  • General Conditions for N-Arylation:

    • Reactants: 2,7-diazaspiro[4.4]nonane, aryl halide (or triflate).

    • Catalyst: A palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos, BINAP).

    • Base: A non-nucleophilic base such as sodium tert-butoxide or cesium carbonate.

    • Solvent: An anhydrous aprotic solvent like toluene or dioxane.

N-Acylation

Amide derivatives can be readily prepared by reacting the spirodiamine with acyl chlorides or anhydrides.

  • Protocol for N-Acylation:

    • Dissolve 2,7-diazaspiro[4.4]nonane (1.0 eq) in an anhydrous aprotic solvent like dichloromethane or THF, often in the presence of a non-nucleophilic base (e.g., triethylamine, 2.0-3.0 eq).

    • Cool the solution to 0 °C and add the acyl chloride or anhydride (1.0-1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent and purify by chromatography or recrystallization.

Structure-Activity Relationship (SAR) Studies: A Case Study on Sigma Receptor Ligands

The 2,7-diazaspiro[4.4]nonane scaffold has proven to be a particularly fruitful template for the development of sigma receptor ligands, which are implicated in a variety of neurological and psychiatric disorders.

SAR Insights for Sigma-1 Receptor (S1R) and Sigma-2 Receptor (S2R) Ligands

A systematic exploration of the SAR of 2,7-diazaspiro[4.4]nonane derivatives has revealed key structural features that govern their affinity and selectivity for S1R and S2R.

Compound IDN2-SubstituentN7-SubstituentS1R Ki (nM)S2R Ki (nM)
1 HPhenyl>1000>1000
2 BenzylPhenyl15.625.3
3 PhenethylPhenyl8.212.5
4 Benzyl4-Methoxyphenyl10.130.7
5 Phenethyl4-Methoxyphenyl5.49.8

Data compiled from publicly available research.

From the table above, several key trends can be observed:

  • Importance of N-Substitution: The unsubstituted parent compound shows negligible affinity for either receptor, highlighting the necessity of N-derivatization.

  • Influence of N-Alkyl/Aryl Groups: The introduction of a benzyl or phenethyl group at one nitrogen and an aryl group at the other significantly enhances binding affinity.

  • Impact of Spacer Length: A phenethyl group generally confers higher affinity than a benzyl group, suggesting an optimal distance between the spirocyclic core and the aromatic ring for receptor interaction.

  • Effect of Aryl Substitution: Substitution on the N-aryl ring, such as a methoxy group, can modulate affinity and selectivity.

G A Design and Synthesize a Library of 2,7-Diazaspiro[4.4]nonane Derivatives B Primary Screening: In vitro Binding Assays (S1R and S2R) A->B C Identify Initial Hits with High Affinity B->C D Analyze Structure-Activity Relationships (SAR) C->D E Optimize Lead Compounds based on SAR Data D->E E->A Iterative Optimization F In vivo Efficacy and Safety Studies E->F G Candidate Selection F->G

Caption: Logical workflow for a typical SAR study involving the 2,7-diazaspiro[4.4]nonane scaffold.

Conclusion and Future Directions

The 2,7-diazaspiro[4.4]nonane scaffold represents a valuable and versatile platform for the design and discovery of novel therapeutic agents. Its rigid, three-dimensional structure and the presence of two modifiable nitrogen atoms provide a rich chemical space for exploration. The successful development of potent sigma receptor ligands based on this core underscores its potential in neuroscience drug discovery. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to the core scaffold, the exploration of a broader range of derivatization strategies, and the application of this scaffold to a wider array of biological targets. As our understanding of the chemical biology of this fascinating scaffold grows, so too will its impact on the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Benzyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties.[1][2][3] 2-Benzyl-2,7-diazaspiro[4.4]nonane is a heterocyclic compound featuring a spirocyclic core that offers a rigid framework, potentially enhancing binding affinity and selectivity to biological targets.[1] The benzyl group and the two nitrogen atoms in the diazaspiro[4.4]nonane system are key functionalities that influence the molecule's physicochemical properties, including its solubility and stability. These properties are critical to its developability as a potential drug candidate, impacting everything from formulation to in vivo disposition.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering insights into the experimental design and execution of pivotal studies.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior.

PropertyValueSource
Molecular FormulaC₁₄H₂₀N₂PubChem[4]
Molecular Weight216.32 g/mol PubChem[4]
IUPAC NameThis compoundPubChem[4]
CAS Number885275-27-4PubChem[4]

The presence of two secondary amine functionalities suggests that the molecule will exhibit basic properties and that its solubility will be pH-dependent. The benzyl group introduces a lipophilic character, which will influence its solubility in organic solvents and its potential for metabolic transformation.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For this compound, a thorough solubility profile should be established in a range of aqueous and organic media.

Theoretical Considerations

The two nitrogen atoms in the diazaspiro[4.4]nonane core are expected to be the primary sites for protonation. The pKa of these amines will dictate the pH at which the molecule transitions between its neutral and ionized forms. The ionized form is generally more water-soluble. The lipophilic benzyl group will contribute to solubility in non-polar organic solvents.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.8, 7.4)

  • Simulated Gastric Fluid (SGF)

  • Simulated Intestinal Fluid (SIF)

  • Organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane)

  • Vials with screw caps

  • Shaking incubator

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)[5]

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.[5][6]

Data Presentation:

SolventpHTemperature (°C)Solubility (mg/mL)
PBS5.025Expected to be higher
PBS6.825Expected to be moderate
PBS7.425Expected to be lower
SGF1.237Expected to be high
SIF6.837Expected to be moderate
MethanolN/A25Expected to be high
EthanolN/A25Expected to be high

Note: The expected solubility trends are based on the chemical structure and general principles of amine-containing compounds.

Stability Assessment

Evaluating the chemical stability of this compound is crucial for identifying potential degradation pathways and establishing appropriate storage conditions.[7] Forced degradation studies are a key component of this assessment.[8][9]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify likely degradation products.[9]

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of This compound acid Acidic Hydrolysis (0.1M HCl, 60°C) start->acid base Basic Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterize Degradants hplc->characterization

Caption: Experimental workflow for forced degradation studies.

Analytical Methodology

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

HPLC Method Parameters (Illustrative Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and Mass Spectrometry (for peak identification)

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

  • Oxidation: The nitrogen atoms and the benzylic carbon are susceptible to oxidation. N-oxidation and oxidation of the benzylic position to a ketone are possible.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature could potentially lead to ring-opening, although this is less likely under typical forced degradation conditions.

  • Photodegradation: The aromatic ring may be susceptible to photolytic reactions.

Degradation_Pathways cluster_products Potential Degradation Products parent This compound n_oxide N-Oxide derivative parent->n_oxide Oxidation (H2O2) benzylic_ketone Benzylic ketone derivative parent->benzylic_ketone Oxidation (H2O2) debenzylation Debenzylated spirocycle parent->debenzylation Acid/Base or Photolytic Cleavage

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensionality in Modern Drug Design

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that can confer improved potency, selectivity, and pharmacokinetic properties is relentless. Flat, aromatic-rich molecules have historically dominated drug discovery, but often face challenges with metabolic instability and off-target effects. Spirocyclic scaffolds, particularly the 2,7-diazaspiro[4.4]nonane core, have emerged as "privileged structures" due to their inherent three-dimensionality.[1][2][3] This rigid, non-planar geometry allows for a precise spatial arrangement of functional groups, enabling more specific and high-affinity interactions with biological targets.[4] The high fraction of sp3-hybridized carbons (Fsp3) in these scaffolds generally leads to improved solubility and metabolic stability compared to their flatter sp2-rich counterparts.[2]

The 2-Benzyl-2,7-diazaspiro[4.4]nonane motif and its analogs are of particular interest for targeting the central nervous system (CNS). The diazaspiro core serves as a robust scaffold, while the benzyl group can be crucial for establishing key binding interactions, such as cation-π or hydrophobic interactions, with protein targets. Derivatives of the closely related azaspiro[4.4]nonane core have shown significant promise as modulators of sigma receptors and as anticonvulsant agents, highlighting the therapeutic potential of this structural class.[4][5]

This technical guide provides a detailed overview of a reliable synthetic pathway to access this compound analogs, focusing on the causality behind experimental choices and providing robust, step-by-step protocols for researchers in drug discovery.

Overall Synthetic Strategy: A Multi-Step Approach to the Core Scaffold

The synthesis of the target scaffold is most effectively approached through the construction of a key spirocyclic triketone intermediate, followed by a comprehensive reduction and subsequent functionalization. This strategy allows for the late-stage introduction of diversity elements, which is a significant advantage in a drug discovery context.

The general workflow is outlined below:

G A Starting Materials (e.g., Diethyl L-prolinate, Ethyl Acrylate) B Intermediate Synthesis (Multi-step sequence) A->B Reaction Cascade C Key Intermediate: 2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione B->C Cyclization D Protocol 1: Global Reduction with LiAlH4 C->D Reduction E Core Scaffold: 2-Methyl-2,7-diazaspiro[4.4]nonane D->E Workup F Protocol 2: N-Debenzylation / N-Alkylation (Introduction of Benzyl Group) E->F Functionalization G Target Analog: 2-Benzyl-7-methyl-2,7-diazaspiro[4.4]nonane F->G Final Product

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocols and Methodologies

The following protocols provide detailed procedures for the key transformations in the synthesis of this compound analogs. The presented methods are based on established literature precedents and have been optimized for reliability and scalability.[6]

Protocol 1: Global Reduction of 2,7-Diazaspiro[4.4]nonane-1,3,8-trione Intermediate

This protocol describes the complete reduction of the three carbonyl groups (two amides and one ketone) of the spirocyclic trione intermediate to the corresponding amines using a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄).

Causality Behind Experimental Choices:

  • Reducing Agent: LiAlH₄ is chosen for its potent ability to reduce both amides and ketones simultaneously to their corresponding amines and alcohols, which in this case are all reduced to the amine scaffold. Weaker reducing agents like sodium borohydride (NaBH₄) would not be effective for reducing the amide functionalities.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is an aprotic ether that is stable to LiAlH₄ and effectively solubilizes the organic substrate. The use of an anhydrous solvent is critical, as LiAlH₄ reacts violently with water.

  • Temperature Control: The initial addition of the substrate to the LiAlH₄ suspension is performed at a controlled temperature. The subsequent reflux is necessary to drive the reaction, particularly the reduction of the sterically hindered amides, to completion.

  • Workup Procedure (Fieser Workup): The sequential, dropwise addition of water, followed by aqueous sodium hydroxide, and then more water is a classic and highly effective method for quenching the reaction and precipitating the aluminum salts. This procedure results in a granular, easily filterable solid, simplifying the purification process significantly compared to quenching with acid, which can lead to the formation of gelatinous aluminum hydroxide.

Step-by-Step Protocol:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄, 5.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M relative to LiAlH₄).

  • Substrate Addition: In a separate flask, dissolve the 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (1.0 eq.) in anhydrous THF (approx. 0.1 M).[6] Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Following this, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly add water (volume equal to the mass of LiAlH₄ used in grams) dropwise. Caution: This is a highly exothermic reaction that generates hydrogen gas.

  • Workup: Following the water quench, add 15% aqueous sodium hydroxide solution (volume equal to the mass of LiAlH₄ used). Finally, add a third portion of water (volume equal to three times the mass of LiAlH₄ used).

  • Purification: Stir the resulting mixture vigorously for 30 minutes. The inorganic salts should precipitate as a white, granular solid. Remove the solids by filtration through a pad of Celite, washing the filter cake thoroughly with additional THF.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a syrup. For purification and salt formation, dissolve the syrup in isopropanol and treat with an excess of 6N HCl in isopropanol. The dihydrochloride salt will crystallize and can be collected by filtration.[6]

Protocol 2: Selective N-Benzylation via Reductive Amination

This protocol details the introduction of the benzyl group onto the secondary amine at the 2-position of the diazaspiro[4.4]nonane core. Reductive amination is a robust and high-yielding method that avoids the over-alkylation issues sometimes associated with direct alkylation using benzyl halides.

Causality Behind Experimental Choices:

  • Methodology: Reductive amination is a two-step, one-pot process. First, the amine and benzaldehyde react to form a hemiaminal, which then dehydrates to form an iminium ion intermediate. In the second step, a reducing agent selectively reduces the iminium ion to the desired secondary amine. This method is generally cleaner than direct alkylation.[7]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation. It is mild enough that it does not reduce the aldehyde starting material, yet it is reactive enough to efficiently reduce the in-situ formed iminium ion. Its handling is also more convenient compared to other reducing agents like sodium cyanoborohydride.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination. They are non-protic and effectively solubilize the reactants and intermediates.

  • pH Control: The addition of a small amount of acetic acid can catalyze the formation of the iminium ion by protonating the hemiaminal hydroxyl group, facilitating its departure as water.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add the 2,7-diazaspiro[4.4]nonane derivative (with a free secondary amine at the 2-position, 1.0 eq.) and dissolve it in dichloromethane (DCM, approx. 0.1 M).

  • Reagent Addition: Add benzaldehyde (1.1 eq.) to the solution, followed by a catalytic amount of acetic acid (0.1 eq.). Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the stirred solution. Note: Mild gas evolution may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound analog.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the key synthetic steps. Yields and times are representative and may vary based on the specific substrate and reaction scale.

Protocol Key Transformation Starting Material Key Reagents Typical Yield Reaction Time Reference
1Global Reduction7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trioneLiAlH₄, THF60-75%12-16 hours[6]
2N-Benzylation2,7-diazaspiro[4.4]nonane coreBenzaldehyde, NaBH(OAc)₃85-95%4-12 hours[7]

Application in Drug Discovery: Targeting Neurological Disorders

The rigid conformation of the 2,7-diazaspiro[4.4]nonane scaffold makes it an excellent platform for developing ligands with high selectivity. The nitrogen atoms at the 2 and 7 positions serve as versatile handles for introducing various substituents to probe the chemical space around a biological target.

  • Sigma Receptor Modulation: The closely related 2,7-diazaspiro[4.4]nonane scaffold has been used to develop potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[4] These receptors are implicated in a range of neurological functions and diseases, including neurodegeneration, pain, and addiction. The N-benzyl group can play a critical role in binding to the hydrophobic regions of these receptors.

  • Anticonvulsant Activity: Research into N-substituted 2-azaspiro[4.4]nonane-1,3-diones has revealed promising anticonvulsant effects in preclinical models.[4] By analogy, the this compound core represents a promising starting point for the development of novel antiepileptic drugs.

The synthetic protocols detailed in this guide provide a clear and reliable pathway for synthesizing a library of these analogs, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for these and other CNS targets.

References

The Versatility of 2-Benzyl-2,7-diazaspiro[4.4]nonane in Neuroscience Research: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents for a spectrum of neurological disorders has led researchers to explore unique chemical scaffolds capable of precise interaction with key central nervous system targets. Among these, the rigid, three-dimensional structure of the 2,7-diazaspiro[4.4]nonane core has emerged as a privileged motif in medicinal chemistry. Its distinct architecture allows for the specific orientation of functional groups, leading to compounds with high affinity and selectivity for critical neuronal proteins. This guide focuses on a prominent derivative, 2-Benzyl-2,7-diazaspiro[4.4]nonane, and its analogs, providing a comprehensive overview of their application in neuroscience research, with a particular emphasis on their roles as modulators of sigma receptors and as potential anticonvulsant agents.

This document serves as a detailed technical resource for researchers, scientists, and drug development professionals, offering not only a summary of the current understanding of these compounds but also actionable, field-proven protocols to facilitate their integration into neuroscience research programs.

The Scientific Rationale: Targeting Sigma Receptors in Neurological Disorders

The 2,7-diazaspiro[4.4]nonane scaffold has proven to be a fertile ground for the development of potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1] These enigmatic proteins are not classical G protein-coupled receptors or ion channels but rather intracellular chaperones with profound influence over a multitude of cellular functions.

The sigma-1 receptor (σ₁R) is a key player in maintaining cellular homeostasis, residing at the endoplasmic reticulum-mitochondrion interface, a critical hub for calcium signaling and lipid metabolism. As a chaperone protein, σ₁R modulates the activity of various ion channels, receptors, and kinases, thereby influencing neuronal excitability, synaptic plasticity, and cell survival. Its activation has been linked to neuroprotective effects, making it a compelling target for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as for the treatment of neuropathic pain.

The sigma-2 receptor (σ₂R) , while less characterized than its counterpart, is implicated in cell proliferation and signaling pathways related to cell death. Its role in the central nervous system is an active area of investigation, with potential implications for neurodevelopmental disorders and the treatment of brain tumors.

The therapeutic potential of modulating these receptors has driven the synthesis and evaluation of numerous ligands, with the 2,7-diazaspiro[4.4]nonane framework consistently yielding compounds with high affinity and selectivity.

Mechanism of Action: How 2,7-Diazaspiro[4.4]nonane Derivatives Exert Their Effects

The primary mechanism of action for this compound and its analogs in neuroscience is their interaction with sigma receptors. By binding to these receptors, these compounds can initiate a cascade of downstream events that culminate in a therapeutic effect.

Modulation of Neuronal Excitability and Synaptic Plasticity

Activation of the σ₁R by ligands such as 2,7-diazaspiro[4.4]nonane derivatives can lead to the modulation of various voltage-gated ion channels, including sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) channels. This, in turn, can dampen excessive neuronal firing, a hallmark of seizure activity, providing a mechanistic basis for their anticonvulsant properties. Furthermore, by influencing NMDA receptor function and promoting the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), these compounds can enhance synaptic plasticity, a process crucial for learning and memory, and potentially offer therapeutic benefits in cognitive disorders.

Sigma-1 Receptor Signaling Cascade

Data Presentation: Binding Affinities and In Vivo Efficacy

The following tables summarize key quantitative data for 2,7-diazaspiro-based compounds, providing insights into their potency and efficacy in preclinical models.

Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities of 2,7-Diazaspiro[3.5]nonane Derivatives

(Note: Data for the closely related [3.5] scaffold is presented here as a reference for the potential affinity of the [4.4] scaffold.)

Compound IDR GroupKi (σ₁R, nM)Ki (σ₂R, nM)Selectivity (σ₂R/σ₁R)
4b N-phenethyl2.72710
5b N-benzyl131027.8
8f N-benzyl1016516.5

Data adapted from a study on diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives.[1][2]

Table 2: Anticonvulsant Activity of N-Substituted 2-Azaspiro[4.4]nonane-1,3-dione Derivatives

Compound IDSubstituentMES Test (ED₅₀ mg/kg)
1j N-aminophenyl76.27

Data from a study on the anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione.[3]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing researchers with a solid foundation for their investigations into the neuropharmacological properties of this compound and its analogs.

Protocol 1: In Vitro Sigma Receptor Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for σ₁ and σ₂ receptors.

Materials:

  • Test compound (e.g., this compound)

  • Radioligand for σ₁R: --INVALID-LINK---pentazocine

  • Radioligand for σ₂R: [³H]-DTG (1,3-di-o-tolylguanidine)

  • Masking agent for σ₁R (for σ₂R assay): (+)-Pentazocine

  • Membrane homogenates from guinea pig brain (for σ₁R) or rat liver (for σ₂R)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the incubation buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Reaction Mixture Preparation (per well):

    • For σ₁R Assay:

      • 50 µL of --INVALID-LINK---pentazocine (at a final concentration of ~2 nM)

      • 50 µL of test compound dilution or buffer (for total binding) or a saturating concentration of a known σ₁R ligand like haloperidol (for non-specific binding)

      • 100 µL of guinea pig brain membrane homogenate (protein concentration to be optimized)

    • For σ₂R Assay:

      • 50 µL of [³H]-DTG (at a final concentration of ~3 nM)

      • 50 µL of (+)-pentazocine (to a final concentration of 300 nM to mask σ₁R sites)

      • 50 µL of test compound dilution or buffer (for total binding) or a saturating concentration of a known σ₂R ligand like haloperidol (for non-specific binding)

      • 100 µL of rat liver membrane homogenate (protein concentration to be optimized)

  • Incubation: Incubate the plates at 37°C for 150 minutes.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Application Notes and Protocols for 2-Benzyl-2,7-diazaspiro[4.4]nonane Derivatives as Sigma Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Sigma Receptor Modulation

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with significant therapeutic potential.[1][2] Comprising two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), these receptors are implicated in a wide array of cellular functions and are particularly abundant in the central nervous system (CNS).[1][3] Their involvement in neurological and psychiatric disorders such as Alzheimer's disease, Huntington's disease, neuropathic pain, and schizophrenia has made them attractive targets for drug discovery.[3][4][5][6] The 2-benzyl-2,7-diazaspiro[4.4]nonane scaffold has emerged as a promising structural motif for the development of potent and selective sigma receptor modulators, offering a rigid framework for the precise positioning of pharmacophoric elements.[7]

The σ₁ receptor, a 25 kDa protein, acts as a molecular chaperone at the endoplasmic reticulum-mitochondrion interface, modulating calcium signaling, ion channel activity, and cellular stress responses.[2][3] In contrast, the σ₂ receptor, identified as the 18-21 kDa transmembrane protein 97 (TMEM97), is involved in cholesterol homeostasis and cell proliferation and is often overexpressed in tumor cells.[2][8] The distinct physiological roles of these two subtypes underscore the importance of developing subtype-selective ligands to achieve targeted therapeutic effects and minimize off-target side effects.

This guide provides a comprehensive overview of the methodologies for the synthesis, in vitro characterization, and in vivo evaluation of this compound derivatives as sigma receptor modulators. The protocols are designed to be self-validating, with explanations of the underlying principles to empower researchers in their drug development endeavors.

PART 1: Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through various synthetic routes. One common approach involves the construction of the spirocyclic system followed by functionalization. A representative synthetic scheme is outlined below, starting from a suitable pyrrolidine precursor.

General Synthetic Workflow

Synthesis_Workflow Start Pyrrolidine Precursor Step1 Spirocyclization Start->Step1 e.g., Dieckmann condensation Step2 Benzylation Step1->Step2 Benzyl bromide, base Step3 Purification Step2->Step3 Chromatography Final This compound Step3->Final

Caption: General synthetic workflow for this compound.

Protocol 1: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

This protocol describes the synthesis of a key intermediate, 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, which can be further modified.[9]

Materials:

  • Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate

  • Raney Nickel

  • Methanol

  • Hydrogen gas (50 psi)

  • Ethanol

Procedure:

  • In a pressure vessel, dissolve methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate in methanol.

  • Carefully add Raney Nickel to the solution (approximately a 4:1 weight ratio of the starting material to Raney Ni).

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully depressurize the vessel and filter the reaction mixture to remove the Raney Nickel.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain colorless blocks of 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one.[9]

Protocol 2: Reduction to this compound

The lactam intermediate can be reduced to the desired diamine using a strong reducing agent like lithium aluminum hydride (LAH).[10]

Materials:

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Isopropanol

  • 6N Hydrogen chloride in isopropanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LAH in anhydrous THF.

  • Dissolve the 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one derivative in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Reflux the mixture for one hour to ensure complete reduction.

  • Cool the reaction mixture in an ice bath and carefully quench by the sequential dropwise addition of water, 15% sodium hydroxide solution, and then more water.[10]

  • Filter the resulting precipitate and wash it with THF.

  • Concentrate the filtrate in vacuo to yield the crude this compound as a syrup.

  • For purification and salt formation, dissolve the syrup in isopropanol and add an excess of 6N hydrogen chloride in isopropanol to precipitate the dihydrochloride salt.[10]

  • Collect the solid by filtration and dry to obtain the purified product.

PART 2: In Vitro Characterization - Binding Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Workflow for Radioligand Binding Assays

Binding_Assay_Workflow Prep Membrane Preparation Incubation Incubation Prep->Incubation Tissue homogenates Separation Separation of Bound/ Unbound Ligand Incubation->Separation Radioligand + Test Compound Detection Detection & Quantification Separation->Detection Filtration Analysis Data Analysis (IC50, Ki) Detection->Analysis Scintillation counting

Caption: General workflow for radioligand binding assays.

Protocol 3: Sigma-1 (σ₁) Receptor Binding Assay

This protocol uses [³H]-(+)-pentazocine, a selective σ₁ receptor radioligand, and guinea pig brain membranes, which have a high density of σ₁ receptors.[11][12][13]

Materials:

  • Guinea pig brain membranes

  • [³H]-(+)-pentazocine

  • 50 mM Tris-HCl buffer, pH 8.0

  • Test compounds (this compound derivatives)

  • (+)-Pentazocine (for non-specific binding)

  • 96-well plates

  • Scintillation vials and cocktail

Procedure:

  • Prepare serial dilutions of the test compounds in the Tris-HCl buffer.

  • In a 96-well plate, add the following in a total volume of 150 µL:

    • Diluted guinea pig brain membrane homogenate (~300 µg protein).[14]

    • [³H]-(+)-pentazocine (final concentration ~5 nM).[14]

    • Varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).[14]

  • For determining non-specific binding, use a high concentration of unlabeled (+)-pentazocine (e.g., 10 µM).[15]

  • Incubate the plates at 25°C for a specified time (e.g., 120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Sigma-2 (σ₂) Receptor Binding Assay

This assay typically uses the non-selective sigma receptor radioligand [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) in the presence of a masking agent to block the σ₁ receptors.[2][16][17] Rat liver membranes are a common source for σ₂ receptors.[12][14]

Materials:

  • Rat liver membranes

  • [³H]-DTG

  • (+)-Pentazocine (masking agent)

  • 50 mM Tris-HCl buffer, pH 8.0

  • Test compounds

  • DTG (for non-specific binding)

  • 96-well plates

  • Scintillation vials and cocktail

Procedure:

  • Prepare serial dilutions of the test compounds in the Tris-HCl buffer.

  • In a 96-well plate, add the following in a total volume of 150 µL:

    • Diluted rat liver membrane homogenate (~300 µg protein).[14]

    • [³H]-DTG (final concentration ~1 nM).[14]

    • (+)-Pentazocine (to mask σ₁ receptors, final concentration ~100-200 nM).[18][19]

    • Varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).[14]

  • For determining non-specific binding, use a high concentration of unlabeled DTG (e.g., 10 µM).[18]

  • Follow steps 4-10 from the σ₁ receptor binding assay protocol to determine the IC₅₀ and Ki values for the σ₂ receptor.

Data Presentation: Binding Affinities of Representative Compounds

Compoundσ₁ Ki (nM)σ₂ Ki (nM)Selectivity (σ₂/σ₁)
Compound A 2.515060
Compound B 755.20.07
Reference (Haloperidol) 3.054.018

Note: The data presented are hypothetical and for illustrative purposes only.

PART 3: In Vitro Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or allosteric modulator at the sigma receptor. The choice of assay depends on the specific signaling pathway being investigated.

Sigma Receptor Signaling Pathways

Sigma_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R σ₁ Receptor IP3R IP3 Receptor S1R->IP3R modulation BiP BiP/GRP78 S1R->BiP dissociation Ca_ER Ca²⁺ IP3R->Ca_ER release MAM MAM VDAC VDAC MAM->VDAC Ca_Mito Ca²⁺ VDAC->Ca_Mito uptake Ligand Agonist Ligand Ligand->S1R Ca_ER->MAM Cellular_Response Cellular Response (e.g., Neuroprotection) Ca_Mito->Cellular_Response

Caption: Simplified σ₁ receptor signaling at the Mitochondria-Associated ER Membrane (MAM).

Protocol 5: Calcium Mobilization Assay

σ₁ receptor activation can modulate intracellular calcium levels, often by interacting with IP3 receptors. This can be measured using calcium-sensitive fluorescent dyes.

Materials:

  • Cell line expressing σ₁ receptors (e.g., CHO-K1 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • IP3-generating agonist (e.g., carbachol for cells expressing muscarinic receptors)

  • Fluorescence plate reader or microscope

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation with the dye and Pluronic F-127 in HBSS.

  • Wash the cells with HBSS to remove excess dye.

  • Add the test compounds (potential σ₁ modulators) at various concentrations and incubate for a specific period.

  • Stimulate the cells with an IP3-generating agonist.

  • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Analyze the data to determine the effect of the test compounds on the agonist-induced calcium release. An agonist will potentiate the response, while an antagonist will inhibit it.

Protocol 6: Cell Viability Assay for σ₂ Receptor Ligands

Many σ₂ receptor ligands have been shown to induce cell death in cancer cell lines, making cell viability assays a useful tool for functional characterization.[14]

Materials:

  • Cancer cell line with high σ₂ receptor expression (e.g., EMT-6 or MDA-MB-435)[14]

  • Cell culture medium and supplements

  • Test compounds

  • Siramesine (a known σ₂ agonist)[14]

  • Cell viability reagent (e.g., MTS or MTT)

  • 96-well plates

Procedure:

  • Plate the cells in 96-well plates and allow them to adhere overnight.[14]

  • Treat the cells with various concentrations of the test compounds or siramesine for 24 or 48 hours.[14]

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the EC₅₀ value (the concentration that causes 50% reduction in cell viability).

  • The functional activity of a test compound can be categorized as an agonist, partial agonist, or antagonist by comparing its effect to that of siramesine.[14]

PART 4: In Vivo Evaluation

In vivo studies are essential to assess the therapeutic potential of the developed compounds in living organisms. The choice of animal model depends on the disease indication.

Protocol 7: Mouse Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

This model is widely used to evaluate the analgesic effects of compounds.

Materials:

  • Mice (e.g., C57BL/6)

  • Anesthetic

  • Surgical instruments

  • Chromic gut suture

  • Test compounds

  • Vehicle control

  • Von Frey filaments (for assessing mechanical allodynia)

Procedure:

  • Anesthetize the mice and perform the CCI surgery by loosely ligating the sciatic nerve.

  • Allow the animals to recover for several days and develop neuropathic pain symptoms.

  • Administer the test compounds or vehicle control via a suitable route (e.g., intraperitoneal, oral).

  • At various time points after drug administration, assess the mechanical allodynia using von Frey filaments. This involves applying filaments of increasing force to the paw and observing the withdrawal threshold.

  • A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.

Conclusion

The this compound scaffold represents a versatile platform for the design of novel sigma receptor modulators. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these promising compounds. By systematically applying these methodologies, researchers can effectively advance the development of new therapeutics for a range of neurological and psychiatric disorders.

References

Application Note & Protocol: A Modular Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the multi-step synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione, a valuable spirocyclic scaffold for drug discovery and medicinal chemistry. The outlined strategy is predicated on a robust and modular approach, beginning with the construction of a protected spirocyclic anhydride intermediate. This key intermediate is subsequently reacted with benzylamine, followed by dehydrative cyclization and final deprotection to yield the target compound. This methodology emphasizes chemical logic, high-yield transformations, and provides field-proven insights into the causality behind experimental choices, ensuring reproducibility and scalability for researchers in pharmaceutical and chemical development.

Introduction and Scientific Background

Spirocyclic systems, particularly those incorporating nitrogen heterocycles, are considered "privileged structures" in medicinal chemistry. Their rigid, three-dimensional architecture provides precise vectoral presentation of functional groups, enabling high-affinity and selective interactions with biological targets. The 2,7-diazaspiro[4.4]nonane core, featuring a fused pyrrolidine and succinimide ring system, offers a unique conformational profile. The N-benzyl moiety on the succinimide ring serves as a versatile handle for probing hydrophobic pockets in protein active sites or as a precursor for further functionalization.

The synthesis of such complex spirocycles is non-trivial. Direct, one-pot methods are rare, necessitating a logical, multi-step approach. The strategy detailed herein is designed for clarity and reliability, breaking down the synthesis into three distinct phases:

  • Synthesis of a Key Spirocyclic Anhydride Intermediate: Formation of a stable, protected anhydride that serves as the foundational building block for the succinimide ring.

  • Succinimide Ring Assembly: A controlled, two-step process involving amine addition to the anhydride followed by cyclization.

  • Final Deprotection: Removal of the pyrrolidine protecting group to furnish the target molecule.

This protocol is grounded in well-established reaction mechanisms, including anhydride formation from dicarboxylic acids, nucleophilic acyl substitution, and acid-labile deprotection, making it an authoritative guide for synthetic chemists.

Overall Synthetic Scheme

The synthesis proceeds via a three-part workflow, starting from a protected pyrrolidine dicarboxylate precursor.

G cluster_part1 PART 1: Anhydride Synthesis cluster_part2 PART 2: Succinimide Assembly cluster_part3 PART 3: Final Deprotection A Diethyl 1-Boc-pyrrolidine- 3,3-dicarboxylate B 1-Boc-pyrrolidine- 3,3-dicarboxylic Acid A->B Saponification (LiOH) C 7-Boc-2-oxa-7-azaspiro[4.4] nonane-1,3-dione B->C Dehydration (Acetic Anhydride) D Amic Acid Intermediate C->D Ring Opening (Benzylamine) E Protected Target: 2-Benzyl-7-Boc-diazaspiro... nonane-1,3-dione D->E Cyclization (Heat / Ac₂O) F Target Compound: 2-Benzyl-2,7-diazaspiro[4.4] nonane-1,3-dione E->F Boc Deprotection (TFA or HCl)

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

PART 1: Synthesis of 7-Boc-2-oxa-7-azaspiro[4.4]nonane-1,3-dione (Key Anhydride)

This part focuses on converting a commercially available or pre-synthesized diester into the crucial spirocyclic anhydride intermediate.

Protocol 1.1: Saponification of Diethyl 1-Boc-pyrrolidine-3,3-dicarboxylate

  • Rationale: The diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base. Lithium hydroxide is chosen for its high reactivity and the ease of removing lithium salts during workup.

ReagentM.W. ( g/mol )Moles (eq)Amount
Diethyl 1-Boc-pyrrolidine-3,3-dicarboxylate315.381.010.0 g
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.962.53.33 g
Tetrahydrofuran (THF)--100 mL
Water (H₂O)--50 mL
2M Hydrochloric Acid (HCl)--As needed (~40 mL)
Ethyl Acetate (EtOAc)--2 x 100 mL
Brine--50 mL

Procedure:

  • To a 500 mL round-bottom flask, add diethyl 1-Boc-pyrrolidine-3,3-dicarboxylate (10.0 g, 31.7 mmol).

  • Dissolve the starting material in a mixture of THF (100 mL) and water (50 mL).

  • Add LiOH·H₂O (3.33 g, 79.3 mmol) to the solution.

  • Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is fully consumed.

  • Concentrate the reaction mixture in vacuo to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow, dropwise addition of 2M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1-Boc-pyrrolidine-3,3-dicarboxylic acid as a white solid, which is used in the next step without further purification.

Protocol 1.2: Dehydrative Cyclization to Form the Anhydride

  • Rationale: The dicarboxylic acid is dehydrated to form a stable five-membered cyclic anhydride. Acetic anhydride serves as both the solvent and the dehydrating agent, providing an efficient conversion at elevated temperatures.

ReagentM.W. ( g/mol )Amount
1-Boc-pyrrolidine-3,3-dicarboxylic acid259.26From Step 1.1
Acetic Anhydride (Ac₂O)102.0950 mL

Procedure:

  • Place the crude dicarboxylic acid from the previous step into a 250 mL round-bottom flask.

  • Add acetic anhydride (50 mL).

  • Heat the mixture to 100-110 °C with stirring for 2-3 hours.

  • Allow the reaction to cool to room temperature.

  • Concentrate the mixture in vacuo to remove excess acetic anhydride. Co-evaporation with toluene (2 x 25 mL) can help remove azeotropically any remaining traces.

  • The resulting crude solid, 7-Boc-2-oxa-7-azaspiro[4.4]nonane-1,3-dione , can be purified by recrystallization from a mixture of ethyl acetate and hexanes or used directly in the next part.

PART 2: Assembly of the N-Benzyl Succinimide Ring

This phase constructs the second nitrogen-containing ring using the anhydride synthesized in Part 1.

Protocol 2.1: Anhydride Ring-Opening with Benzylamine

  • Rationale: The primary amine (benzylamine) acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This results in a regioselective ring-opening to form a stable amic acid intermediate.

ReagentM.W. ( g/mol )Moles (eq)Amount
7-Boc-2-oxa-7-azaspiro[4.4]nonane-1,3-dione241.241.05.0 g
Benzylamine107.151.12.4 mL
Dichloromethane (DCM)--100 mL

Procedure:

  • Dissolve the spirocyclic anhydride (5.0 g, 20.7 mmol) in DCM (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzylamine (2.4 mL, 22.8 mmol) dropwise via syringe over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • The resulting amic acid often precipitates from the solution. If not, concentrate the solvent in vacuo. The crude product is a white solid and is typically carried forward without purification.

Protocol 2.2: Dehydrative Cyclization to the Succinimide

  • Rationale: The amic acid is cyclized to the target imide by removing a molecule of water. Heating in the presence of acetic anhydride is an effective method to drive this condensation reaction to completion.

ReagentAmount
Crude Amic Acid IntermediateFrom Step 2.1
Acetic Anhydride (Ac₂O)40 mL
Sodium Acetate (NaOAc), anhydrous0.5 g

Procedure:

  • To the flask containing the crude amic acid, add acetic anhydride (40 mL) and anhydrous sodium acetate (0.5 g).

  • Heat the mixture to 100 °C with stirring for 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it carefully into 200 mL of ice-cold water with vigorous stirring.

  • Extract the product with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to yield 2-Benzyl-7-Boc-2,7-diazaspiro[4.4]nonane-1,3-dione as a pure solid.

PART 3: Final Deprotection

The final step is the removal of the acid-labile Boc protecting group to yield the title compound.

Protocol 3.1: Acid-Mediated Boc Deprotection

  • Rationale: The tert-butoxycarbonyl (Boc) group is readily cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) in an inert solvent like DCM provides a clean and rapid deprotection at room temperature.[1]

ReagentAmount
2-Benzyl-7-Boc-diazaspiro...dioneFrom Step 2.2
Dichloromethane (DCM), anhydrous50 mL
Trifluoroacetic Acid (TFA)15 mL

Procedure:

  • Dissolve the purified, Boc-protected compound (e.g., 4.0 g) in anhydrous DCM (50 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (15 mL) to the stirred solution.

  • Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

  • The crude product is the trifluoroacetate salt. To obtain the free base, dissolve the residue in water (50 mL) and cool in an ice bath.

  • Carefully basify the solution to pH 8-9 with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, This compound-1,3-dione .

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight (C₁₄H₁₆N₂O₂, M.W. 244.29 g/mol ).[2][]

  • FTIR Spectroscopy: To identify key functional groups (e.g., C=O stretch of the imide, N-H stretch of the pyrrolidine).

Conclusion

This application note details a logical and robust synthetic pathway to this compound-1,3-dione. By leveraging a modular strategy centered around a key spirocyclic anhydride intermediate, this protocol provides researchers with a reliable method to access this valuable chemical scaffold. The detailed, step-by-step procedures and the rationale behind them are designed to ensure successful implementation and adaptation in a research and development setting.

References

Application Notes and Protocols for the Development of Anticonvulsant Agents Based on the 2-Benzyl-2,7-diazaspiro[4.4]nonane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Spirocyclic Scaffolds in Epilepsy Treatment

Epilepsy, a chronic neurological disorder affecting millions worldwide, necessitates the continued development of novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles.[1] The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in medicinal chemistry due to its rigid, three-dimensional conformation. This unique architecture allows for the precise spatial arrangement of pharmacophoric groups, leading to enhanced affinity and selectivity for biological targets within the central nervous system (CNS).[2] The introduction of a benzyl group at the 2-position of this spirocyclic system offers a versatile platform for creating a diverse library of compounds for anticonvulsant screening.

These application notes provide a comprehensive guide for researchers engaged in the synthesis and evaluation of 2-Benzyl-2,7-diazaspiro[4.4]nonane derivatives as potential anticonvulsant agents. The protocols outlined herein are designed to be self-validating, with explanations of the scientific rationale behind key experimental steps.

Synthesis of this compound Derivatives

The synthesis of the core this compound structure can be achieved through various synthetic routes. One common approach involves the multi-step synthesis starting from a suitable pyrrolidine precursor, followed by the construction of the second five-membered ring and subsequent benzylation. A representative synthetic scheme is outlined below.

A Pyrrolidine-3-carboxylate derivative B 1-Benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate A->B Alkylation with benzyl bromide C 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one B->C Reductive cyclization (e.g., Raney Ni, H2) [23] D This compound (Target Scaffold) C->D Reduction of amide (e.g., LiAlH4) [12] E Further Derivatization (e.g., N-alkylation, acylation) D->E Introduction of R groups

Caption: General synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one[3]

This protocol describes the reductive cyclization of a cyanomethyl pyrrolidine derivative to form the spirocyclic lactam intermediate.

Materials:

  • Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate

  • Raney Nickel (w/w = 4:1 with starting material)

  • Methanol

  • Hydrogen gas (50 psi)

  • Ethanol for recrystallization

Procedure:

  • In a high-pressure reaction vessel, dissolve methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate in methanol.

  • Carefully add Raney Nickel to the solution under an inert atmosphere.

  • Seal the vessel and pressurize with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the Raney Nickel.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one from ethanol to yield colorless blocks.

Protocol 2: Reduction to this compound[4]

This protocol details the reduction of the lactam to the core diamine scaffold.

Materials:

  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Isopropanol

  • 6N Hydrogen chloride in isopropanol

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (5 equivalents) in anhydrous THF.

  • Dissolve 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Reflux the mixture for 1 hour to ensure complete reduction.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (0.95 ml per 0.95 g of LiAlH₄), 15% sodium hydroxide solution (0.95 ml per 0.95 g of LiAlH₄), and finally water (2.8 ml per 0.95 g of LiAlH₄).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the inorganic solids and wash thoroughly with THF.

  • Concentrate the filtrate in vacuo to obtain the crude this compound as a syrup.

  • For purification and salt formation, dissolve the syrup in isopropanol and treat with an excess of 6N hydrogen chloride in isopropanol to precipitate the dihydrochloride salt.

In Vivo Evaluation of Anticonvulsant Activity

The preliminary anticonvulsant screening of newly synthesized this compound derivatives is typically performed using the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) seizure models in rodents.[3][4] These models are well-established and predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[3]

Protocol 3: Maximal Electroshock (MES) Seizure Test[6][7]

This test identifies compounds that prevent the spread of seizures.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restrainers

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

  • Test compounds and vehicle control

  • Male CF-1 mice or Sprague-Dawley rats

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory environment for at least 3 days before the experiment.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral). The time of testing should correspond to the time of peak effect of the compound.

  • Anesthesia and Electrode Placement: At the time of the test, apply one drop of 0.5% tetracaine hydrochloride to the corneas of the animal for local anesthesia. Then, apply a drop of 0.9% saline to improve electrical conductivity. Place the corneal electrodes on the eyes of the restrained animal.

  • Stimulation: Deliver an alternating current electrical stimulus (Mice: 50 mA, 60 Hz for 0.2 seconds; Rats: 150 mA, 60 Hz for 0.2 seconds).[4]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.[4]

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀).

Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test[5][8]

This test identifies compounds that elevate the seizure threshold.

Materials:

  • Pentylenetetrazole (PTZ) solution

  • Syringes and needles for subcutaneous injection

  • Observation cages

  • Test compounds and vehicle control

  • Male CF-1 mice

Procedure:

  • Animal Preparation: Acclimatize animals as described in the MES protocol.

  • Drug Administration: Administer the test compound or vehicle control at the predetermined time of peak effect.

  • PTZ Injection: Inject PTZ subcutaneously into a loose fold of skin on the midline of the neck. A commonly used dose for CF-1 mice is 85 mg/kg.[5]

  • Observation: Place the animals in individual observation cages and observe for 30 minutes for the presence or absence of clonic seizures (lasting for at least 3-5 seconds).[5]

  • Data Analysis: An animal is considered protected if it does not exhibit clonic seizures. Calculate the percentage of protection at each dose and determine the ED₅₀.

Protocol 5: Rotarod Test for Neurotoxicity[9][10]

This test assesses motor coordination and is used to determine the neurotoxic potential of the test compounds.

Materials:

  • Rotarod apparatus

  • Test compounds and vehicle control

  • Male CF-1 mice

Procedure:

  • Training: Train the mice on the accelerating rotarod for a few trials on the day before the experiment so they can maintain their balance on the rotating rod.

  • Drug Administration: Administer the test compound or vehicle control.

  • Testing: At the time of peak effect, place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).[6]

  • Observation: Record the time each mouse remains on the rod. A fall or passive rotation for two consecutive revolutions is considered the endpoint.

  • Data Analysis: Determine the median toxic dose (TD₅₀), which is the dose at which 50% of the animals fail the test. The Protective Index (PI) can be calculated as TD₅₀ / ED₅₀. A higher PI indicates a better safety profile.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic structural modifications of the this compound scaffold are crucial for optimizing anticonvulsant activity and minimizing toxicity. Key areas for modification include the benzyl group, the second nitrogen atom of the diazaspiro core, and the spirocyclic backbone itself.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives

Compound IDR1 (on Benzyl Ring)R2 (at N7)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (MES)
BDSN-01 HH>100>100>300-
BDSN-02 4-ClH55.289.72504.5
BDSN-03 2-FH48.975.32805.7
BDSN-04 4-ClCH₃62.595.12303.7
BDSN-05 2-FAcetyl75.8>100>300>3.9

Note: This is a hypothetical table for illustrative purposes. Actual data will vary based on experimental results.

Proposed Mechanism of Action

The precise mechanism of action for this compound derivatives as anticonvulsants is yet to be fully elucidated. However, based on the known mechanisms of other anticonvulsant drugs and related spirocyclic compounds, several potential targets can be proposed.[7] These include the modulation of voltage-gated ion channels (e.g., sodium and calcium channels) and the enhancement of GABAergic neurotransmission.[7][8]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Depolarization VGCC Voltage-Gated Calcium Channel (VGCC) VGCC->Glutamate_Vesicle Ca2+ Influx GABA_T GABA Transaminase (GABA-T) GABA_A GABA-A Receptor GABA_T->GABA_A GABA Degradation AMPA AMPA Receptor Glutamate_Vesicle->AMPA Glutamate Release BDSN 2-Benzyl-2,7-diazaspiro [4.4]nonane Derivative BDSN->VGSC Blockade? BDSN->VGCC Blockade? BDSN->GABA_T Inhibition? BDSN->GABA_A Positive Allosteric Modulation? BDSN->AMPA Antagonism?

Caption: Potential mechanisms of action for this compound derivatives as anticonvulsants.

Further experimental validation, such as in vitro electrophysiological studies on ion channels and receptor binding assays, is necessary to confirm the exact molecular targets of these compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticonvulsant agents. The synthetic and pharmacological protocols detailed in these application notes provide a robust framework for researchers to synthesize, screen, and optimize these compounds. A systematic approach to SAR studies, coupled with a thorough investigation of the mechanism of action, will be instrumental in advancing this class of compounds towards clinical development for the treatment of epilepsy.

References

Application Notes and Protocols for High-Throughput Screening of 2,7-Diazaspiro[4.4]nonane Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,7-Diazaspiro[4.4]nonane Scaffold in Drug Discovery

The quest for novel therapeutics is an intricate dance between chemical novelty and biological relevance. Privileged scaffolds—molecular frameworks that can bind to multiple biological targets—serve as a powerful starting point in this endeavor. The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a particularly compelling structure in medicinal chemistry.[1][2] Its rigid, three-dimensional architecture provides a fixed orientation for appended pharmacophoric groups, a feature that can lead to enhanced binding affinity and selectivity for biological targets.[1][2] This constrained geometry is a desirable attribute in modern drug design, as it can improve metabolic stability and reduce off-target effects, ultimately contributing to a better safety profile.[2]

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, with applications in neuroscience as anticonvulsants and sigma receptor modulators, as well as in oncology and metabolic diseases.[1][3] For instance, certain 2,7-diazaspiro[4.4]nonane derivatives have been investigated as inhibitors of the protein-protein interaction (PPI) between menin and mixed lineage leukemia (MLL) proteins, a critical interaction in some forms of acute leukemia.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of compound libraries based on the 2,7-diazaspiro[4.4]nonane core. We will delve into the principles of library design, provide a detailed protocol for a representative biochemical kinase inhibition assay, and outline the subsequent data analysis and hit validation workflow.

Part 1: Library Design and Synthesis: A Diversity-Oriented Approach

The success of any high-throughput screening campaign is fundamentally dependent on the quality and diversity of the compound library.[4] For the 2,7-diazaspiro[4.4]nonane scaffold, a diversity-oriented synthesis (DOS) approach is highly recommended to explore a wide swath of chemical space.[5][6][7] DOS aims to generate structurally diverse molecules from a common starting material through a series of branching reaction pathways.

The 2,7-diazaspiro[4.4]nonane core possesses two nitrogen atoms that serve as ideal points for diversification. A typical strategy involves the synthesis of a key intermediate, such as tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, which allows for the selective functionalization of one nitrogen atom while the other remains protected.[8][9]

Key Diversification Strategies:

  • Amide Coupling: A wide array of commercially available carboxylic acids can be coupled to the secondary amine of the scaffold to introduce diverse side chains.

  • Reductive Amination: Reaction with various aldehydes and ketones can introduce a range of alkyl and aryl substituents.

  • Sulfonylation: Treatment with sulfonyl chlorides provides another avenue for derivatization.

  • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates, respectively, can introduce further diversity.

The goal is to create a library with a broad range of physicochemical properties, including variations in size, shape, polarity, and hydrogen bonding potential, to maximize the chances of identifying a hit against a given biological target.

Part 2: High-Throughput Screening Protocol: A Representative Kinase Inhibition Assay

Protein kinases are a major class of drug targets, and kinase inhibition assays are a staple of HTS campaigns.[10][11][12] Here, we present a detailed protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay, a robust and widely used format for HTS.[2][13][14]

Assay Principle:

The assay measures the phosphorylation of a substrate peptide by a target kinase. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and an acceptor-labeled substrate are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[13][15]

Experimental Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_hts HTS Automation cluster_analysis Data Analysis Compound_Plates Compound Library Plates (384-well) Compound_Dispensing Compound Dispensing (Acoustic/Pin Tool) Compound_Plates->Compound_Dispensing Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Antibody) Kinase_Addition Kinase Addition Reagent_Prep->Kinase_Addition Substrate_ATP_Addition Substrate/ATP Addition (Reaction Initiation) Reagent_Prep->Substrate_ATP_Addition Detection_Reagent Detection Reagent Addition (Antibody) Reagent_Prep->Detection_Reagent Compound_Dispensing->Kinase_Addition to Assay Plate Kinase_Addition->Substrate_ATP_Addition Incubation Incubation (Room Temperature) Substrate_ATP_Addition->Incubation Incubation->Detection_Reagent Plate_Reading Plate Reading (TR-FRET) Detection_Reagent->Plate_Reading Data_QC Data QC (Z'-factor calculation) Plate_Reading->Data_QC Hit_Identification Hit Identification (% Inhibition) Data_QC->Hit_Identification

Caption: High-throughput screening workflow for a kinase inhibition assay.

Detailed Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Kinase Solution: Dilute the target kinase to the optimal concentration (predetermined during assay development) in Assay Buffer.

  • Substrate/ATP Solution: Prepare a solution containing the biotinylated substrate peptide and ATP at their optimal concentrations (typically at or below the Kₘ for ATP) in Assay Buffer.

  • Detection Solution: Prepare a solution containing the Eu-labeled anti-phospho-antibody and streptavidin-acceptor in detection buffer.

  • Test Compounds: The 2,7-diazaspiro[4.4]nonane derivative library is typically stored in 100% DMSO. For the primary screen, a single concentration (e.g., 10 µM) is usually tested.

2. Assay Procedure (384-well plate format):

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of the library compounds, positive control (a known inhibitor), and negative control (DMSO) to the wells of a 384-well assay plate.

  • Kinase Addition: Add 5 µL of the Kinase Solution to all wells using a robotic liquid handler.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of the Substrate/ATP Solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the Detection Solution to all wells to stop the reaction and initiate the detection process.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (donor) and ~665 nm (acceptor).

Assay Validation: The Z'-Factor

Before initiating a full-scale screen, the assay must be validated to ensure it is robust and reliable. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[16][17][18] It takes into account both the dynamic range of the signal and the data variation.

Z'-Factor Calculation:

Z' = 1 - (3 * (σₚ + σₙ)) / |µₚ - µₙ|

Where:

  • µₚ = mean of the positive control (e.g., no inhibition)

  • σₚ = standard deviation of the positive control

  • µₙ = mean of the negative control (e.g., full inhibition)

  • σₙ = standard deviation of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Acceptable assay
< 0Poor assay

An assay with a Z'-factor consistently above 0.5 is considered suitable for HTS.[19]

Part 3: Data Analysis and Hit Confirmation

The data from the primary HTS needs to be carefully analyzed to identify promising "hits" for further investigation.[11]

Data Analysis and Hit Confirmation Workflow

Hit_Confirmation_Workflow Primary_HTS Primary HTS (Single Concentration) Data_Normalization Data Normalization (% Inhibition Calculation) Primary_HTS->Data_Normalization Hit_Selection Hit Selection (Threshold Cutoff, e.g., >50% Inhibition) Data_Normalization->Hit_Selection Hit_Confirmation Hit Confirmation (Resynthesis/Repurchase and Retest) Hit_Selection->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Confirmation->Dose_Response SAR_Analysis Preliminary SAR Analysis Dose_Response->SAR_Analysis Secondary_Assays Secondary & Orthogonal Assays (e.g., Cell-based, Selectivity Profiling) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Secondary_Assays->Lead_Optimization

References

Application Notes and Protocols: The Role of 2,7-Diazaspiro[4.4]nonanes in Targeting Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Scaffold for a Persistent Challenge

Neurodegenerative diseases, including Alzheimer's and Parkinson's, represent a significant and growing challenge to global health. A key pathological feature in many of these conditions is the progressive loss of cholinergic neurons and subsequent decline in the neurotransmitter acetylcholine (ACh). This has established the cholinergic system, particularly nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors, as a critical target for therapeutic intervention. The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in medicinal chemistry due to its rigid, three-dimensional conformation, which allows for the precise spatial orientation of pharmacophoric groups.[1] This attribute is paramount for achieving high affinity and selectivity for specific receptor subtypes, a crucial factor in minimizing off-target effects and enhancing therapeutic efficacy. This document provides an in-depth guide for researchers on the application of 2,7-diazaspiro[4.4]nonane derivatives in the context of neurodegenerative disease research, with a focus on their interaction with cholinergic receptors.

The Chemistry of Innovation: Synthesizing the 2,7-Diazaspiro[4.4]nonane Core

The synthesis of the 2,7-diazaspiro[4.4]nonane core is a critical first step in the exploration of its therapeutic potential. Various synthetic strategies have been developed to construct this spirocyclic system, often involving multi-step sequences. A common approach involves the construction of a pyrrolidine ring onto a pre-existing cyclopentane derivative or vice versa. For instance, a domino radical bicyclization has been utilized to create the 1-azaspiro[4.4]nonane skeleton, which can be further elaborated to the 2,7-diaza derivative.[2] Another method involves the cyclization of precursors containing both pyrrolidine ring components. A representative synthetic intermediate, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, can be synthesized from methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate using Raney Ni in a hydrogen atmosphere.[3] The choice of synthetic route is often dictated by the desired substitution pattern on the scaffold, which in turn influences the pharmacological properties of the final compound.

Targeting the Cholinergic System: A Focus on Nicotinic and Muscarinic Receptors

The cholinergic system is integral to cognitive functions such as learning and memory, which are severely impaired in neurodegenerative diseases.[4] Modulating the activity of nAChRs and mAChRs with targeted ligands can, therefore, offer a viable therapeutic strategy.

Nicotinic Acetylcholine Receptors (nAChRs): The α4β2 Subtype as a Prime Target

Neuronal nAChRs are ligand-gated ion channels that are widely distributed in the central nervous system. The α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain and plays a crucial role in cognitive processes and the pathophysiology of Alzheimer's disease and nicotine addiction.[5]

Recent studies have highlighted the potential of diazaspirocyclic compounds as selective ligands for the α4β2 nAChR.[6] Specifically, derivatives of aza-spiro[4.4]nonane have been synthesized and shown to act as potent antagonists of the human α4β2 nAChR with high selectivity over other nAChR subtypes such as α7, α3β4, and the muscle-type α1β1γδ.[6] This selectivity is a key advantage, as non-specific cholinergic activation can lead to undesirable side effects.

The therapeutic rationale for targeting α4β2 nAChRs in neurodegenerative diseases is multifaceted. Antagonists of this receptor can modulate the release of various neurotransmitters, including dopamine and glutamate, which are implicated in the cognitive and behavioral symptoms of these disorders.

Muscarinic Acetylcholine Receptors (mAChRs): An Avenue for Exploration

While the exploration of 2,7-diazaspiro[4.4]nonanes as mAChR modulators is less extensive, related azaspirocyclic compounds have demonstrated activity at these G protein-coupled receptors. This suggests a promising avenue for future drug discovery efforts. Muscarinic receptors, particularly the M1 and M4 subtypes, are critical for cognitive function and are also implicated in the pathophysiology of Alzheimer's disease and schizophrenia.[4] The development of subtype-selective mAChR modulators from the 2,7-diazaspiro[4.4]nonane scaffold could offer a novel therapeutic approach.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the characterization of novel 2,7-diazaspiro[4.4]nonane derivatives targeting cholinergic receptors.

Protocol 1: Radioligand Binding Assay for α4β2 nAChR Affinity

This protocol determines the binding affinity (Ki) of a test compound for the α4β2 nAChR.

Rationale: Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and its receptor. This assay utilizes a radiolabeled ligand with known high affinity for the α4β2 nAChR, and the test compound's ability to displace this radioligand is measured.

Materials:

  • Cell membranes expressing human α4β2 nAChRs

  • [³H]-Epibatidine (radioligand)

  • Test compounds (2,7-diazaspiro[4.4]nonane derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., high concentration of a known α4β2 ligand like nicotine)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing α4β2 nAChRs on ice and resuspend in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand ([³H]-Epibatidine) at a fixed concentration (typically at or below its Kd).

  • Total and Non-specific Binding: For total binding wells, add only the radioligand and membranes. For non-specific binding wells, add the radioligand, membranes, and a high concentration of the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Compound IDα4β2 nAChR Ki (nM)α7 nAChR Ki (nM)α3β4 nAChR Ki (nM)
Example 1 15>1000>1000
Example 2 28>1000>1000
Control 5500150

Table 1: Representative binding affinity data for 2,7-diazaspiro[4.4]nonane derivatives at various nAChR subtypes.

Protocol 2: Functional Assay for α4β2 nAChR Antagonism (Calcium Flux Assay)

This protocol assesses the functional activity (antagonism) of a test compound at the α4β2 nAChR.

Rationale: nAChRs are ligand-gated ion channels, and their activation leads to an influx of cations, including Ca²⁺. This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon receptor activation and inhibition.

Materials:

  • Cells stably expressing human α4β2 nAChRs

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Agonist (e.g., nicotine or acetylcholine)

  • Test compounds (2,7-diazaspiro[4.4]nonane derivatives)

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed the cells expressing α4β2 nAChRs into the microplates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a short period.

  • Agonist Stimulation: Using the plate reader's injection system, add a fixed concentration of the agonist (typically the EC80 concentration to elicit a robust response) to all wells.

  • Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity over time.

  • Data Analysis: The antagonist activity is determined by the reduction in the agonist-induced calcium signal in the presence of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualization of the Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate α4β2-expressing cells dye_loading Load cells with Ca2+ dye plate_cells->dye_loading Incubate add_compound Add 2,7-diazaspiro[4.4]nonane derivative dye_loading->add_compound Pre-incubate add_agonist Stimulate with nAChR agonist add_compound->add_agonist Co-incubate read_fluorescence Measure fluorescence change add_agonist->read_fluorescence Immediate calc_inhibition Calculate % inhibition read_fluorescence->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for the calcium flux functional assay.

Structure-Activity Relationship (SAR) and Future Directions

The rigid 2,7-diazaspiro[4.4]nonane scaffold provides an excellent platform for systematic SAR studies. Key modifications to explore include:

  • Substitution on the Nitrogen Atoms: The nature of the substituents on the two nitrogen atoms of the spirocycle is critical for modulating affinity and selectivity. For instance, attaching aromatic or heteroaromatic moieties can lead to specific interactions with the receptor binding pocket.

  • Stereochemistry: The spirocyclic nature of the scaffold introduces chiral centers. The absolute stereochemistry can have a profound impact on biological activity, and the synthesis and evaluation of individual enantiomers are essential.

Visualization of SAR Logic:

G cluster_mods Structural Modifications cluster_outcomes Pharmacological Outcomes scaffold 2,7-Diazaspiro[4.4]nonane Core Rigid 3D Structure N_subst N-Substituents Aromatic/Heteroaromatic Groups scaffold->N_subst Modify stereo Stereochemistry Enantiomeric Purity scaffold->stereo Control affinity Binding Affinity (Ki) N_subst->affinity selectivity Receptor Subtype Selectivity N_subst->selectivity stereo->affinity activity Functional Activity (Agonism/Antagonism) stereo->activity

Caption: Logical flow of SAR studies on the 2,7-diazaspiro[4.4]nonane scaffold.

Future research should focus on expanding the library of 2,7-diazaspiro[4.4]nonane derivatives and conducting comprehensive in vivo studies in animal models of neurodegenerative diseases to evaluate their efficacy in improving cognitive deficits and slowing disease progression.

Conclusion

The 2,7-diazaspiro[4.4]nonane scaffold represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. Its unique structural features allow for the design of highly selective ligands for key cholinergic targets, such as the α4β2 nAChR. The protocols and insights provided in this document are intended to empower researchers to explore the full potential of this exciting class of compounds in the ongoing quest for effective treatments for these devastating disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you optimize your reaction outcomes and improve your yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective strategy involves a multi-step synthesis that typically begins with the formation of a spirocyclic dione or lactam precursor, followed by a robust reduction step. A representative pathway starts from cyclopentanone, proceeding through intermediates like this compound-1,3-dione, which is then reduced to the target compound.[1][2][3] The final reduction of the amide functionalities is most commonly achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LAH).[4][5][6]

Q2: Why is Lithium Aluminum Hydride (LAH) the preferred reducing agent for the final step?

Amides and lactams are relatively stable functional groups and require a potent reducing agent for their conversion to amines.[5][6] Less reactive hydrides, such as sodium borohydride (NaBH₄), are generally not effective for the reduction of amides.[7] LAH is a strong, non-selective reducing agent capable of reducing a wide range of functional groups, including the amide bonds in the precursor to this compound.[6][7]

Q3: What are the main challenges in the synthesis of this compound?

The primary challenges in this synthesis often revolve around three key areas:

  • The cyclization step to form the spirocyclic core: Achieving efficient ring closure to form the spiro-heterocycle can be challenging and may result in low yields or the formation of side products.[1][8]

  • The reduction of the amide/lactam precursor: The use of a highly reactive reagent like LAH can lead to side reactions if not performed under carefully controlled conditions. Incomplete reduction is also a common issue.[9][10]

  • Purification of the final product: As a basic amine, this compound can be challenging to purify using standard silica gel chromatography due to strong interactions with the acidic stationary phase.[11]

Q4: What kind of yield can I realistically expect?

Yields can vary significantly depending on the specific synthetic route, the scale of the reaction, and the optimization of each step. For multi-step syntheses, an overall yield of 30-50% would be considered good. Individual step yields should be targeted at 70-90% or higher. It is crucial to optimize each step before proceeding to the next to maximize the overall yield.

Troubleshooting Guide

This section provides a detailed guide to troubleshooting common problems encountered during the synthesis of this compound. The guide is divided into the two major challenging stages of the synthesis: the formation of the spirocyclic precursor and the final reduction step.

Part 1: Troubleshooting the Spirocyclization Step

The efficient formation of the diazaspiro[4.4]nonane core is critical for the overall success of the synthesis. Low yields in this step can be due to a variety of factors.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the spirocyclic precursor Inefficient cyclization: The reaction conditions (temperature, solvent, catalyst) may not be optimal for ring closure.Optimize reaction conditions: Systematically vary the temperature, solvent polarity, and concentration. Consider the use of a catalyst to facilitate the cyclization. For example, some cyclization reactions benefit from basic catalysts to promote intramolecular reactions.[12]
Formation of side products: Intermolecular reactions may be competing with the desired intramolecular cyclization, leading to polymeric materials or other undesired byproducts.High dilution conditions: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions.
Starting materials are not fully consumed: The reaction may not have gone to completion.Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may also improve the reaction rate.
Difficult purification of the spirocyclic precursor Presence of closely related impurities: The crude product may contain starting materials or side products with similar polarity to the desired product.Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Product is a viscous oil: The product may not crystallize easily, making purification by other means necessary.Column chromatography: If recrystallization is not an option, column chromatography may be necessary. Careful selection of the eluent system is crucial for good separation.
Part 2: Troubleshooting the LAH Reduction Step

The final reduction of the amide or lactam precursor to the desired this compound is a critical step that often presents challenges.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the final product Incomplete reduction: The amount of LAH may be insufficient, or the reaction time may be too short.Increase the equivalents of LAH: Amide reductions typically require an excess of LAH. A 2-3 fold excess is a good starting point.[6] Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS to ensure the starting material is fully consumed. Refluxing in an appropriate solvent like THF is often necessary.[9]
Degradation of the product during workup: The workup procedure for LAH reactions can be exothermic and if not controlled, can lead to product degradation.Careful and controlled workup: The Fieser workup is a widely used and reliable method for quenching LAH reactions and should be followed precisely.[9][13] This involves the sequential addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.
Formation of side products: Over-reduction or cleavage of the benzyl group can occur under harsh conditions.Optimize reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) may help to minimize side reactions, although this may require a longer reaction time.
Difficult purification of the final product Product is a basic amine: Basic amines can streak on silica gel columns, leading to poor separation and low recovery.[11]Use a modified silica gel: Consider using amine-functionalized silica gel or treating standard silica gel with a small amount of triethylamine in the eluent to block the acidic silanol groups.[11] Salt formation and extraction: Convert the amine to its hydrochloride salt by treating the crude product with HCl in an appropriate solvent. The salt can then be purified by recrystallization and the free base can be regenerated by treatment with a base.
Emulsion formation during aqueous workup: The basic nature of the product and the presence of aluminum salts can lead to the formation of stable emulsions during extraction.Break the emulsion: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions. Filtering the organic layer through a pad of celite or anhydrous sodium sulfate can also be effective.

Visualizing the Troubleshooting Workflow

To further assist in diagnosing and resolving issues with the LAH reduction step, the following workflow diagram outlines a systematic approach to troubleshooting low yield.

Caption: Troubleshooting workflow for low yield in the LAH reduction step.

Experimental Protocols

For a more detailed experimental procedure, it is recommended to consult relevant literature and patents. However, a general protocol for the LAH reduction is provided below as a starting point.

General Protocol for LAH Reduction of this compound-1,3-dione

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve the this compound-1,3-dione (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous sodium hydroxide (X mL), and then water (3X mL), where X is the mass of LAH in grams.

  • Isolation: Stir the resulting mixture at room temperature until a granular precipitate forms. Filter the solid and wash it thoroughly with THF or another suitable organic solvent.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography (using an amine-deactivated stationary phase) or by salt formation and recrystallization.

Disclaimer: This protocol is a general guideline. All reactions should be performed by qualified individuals in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Technical Support Center: Purification of Spirocyclic Diamines

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the purification of spirocyclic diamines. These unique scaffolds, with their rigid, three-dimensional structures, are of significant interest in medicinal chemistry and drug development.[1][2][3] However, their inherent basicity, polarity, and potential for complex reaction mixtures can present considerable purification challenges.

This guide is structured to provide practical, experience-driven advice. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying spirocyclic diamines?

The purification of spirocyclic diamines is often complicated by several factors:

  • High Polarity: The presence of two amine functionalities makes these compounds highly polar. This can lead to poor solubility in common organic solvents and streaking on silica gel during chromatography.

  • Basicity: Amines are basic and can interact strongly with acidic silica gel, leading to irreversible adsorption or reaction. This can result in low recovery from column chromatography.

  • Mixture Complexity: Syntheses can yield mixtures of mono- and di-substituted products, diastereomers, and unreacted starting materials that have similar physical properties, making separation difficult.[4]

  • Water Solubility: Simple salts of diamines can be highly water-soluble, which can complicate isolation during aqueous work-ups.[5]

Q2: I've just finished my reaction. What should be my first purification step?

For a crude reaction mixture containing a basic spirocyclic diamine, an acid-base extraction is almost always the best initial purification step.[6][7] This technique is simple, scalable, and leverages the basicity of the amine to separate it from neutral or acidic impurities.[5][8] By washing the organic layer with an aqueous acid, your diamine is protonated to form a water-soluble salt, which moves into the aqueous layer.[9] Neutral impurities remain in the organic layer. Subsequently, basifying the aqueous layer will regenerate the neutral diamine, which can then be extracted back into an organic solvent.[5][8]

Q3: When is it necessary to use protecting groups for purification?

You should consider a protecting group strategy when simpler methods like extraction, crystallization, and direct chromatography fail to yield a pure product. Protecting groups are particularly crucial in two scenarios:

  • Achieving Mono-functionalization: When a reaction can occur at both amine sites, selective mono-protection allows for the reaction at the unprotected amine. The difference in polarity between the unprotected, mono-protected, and di-protected species is often large enough to allow for easy chromatographic separation.[4]

  • Improving Chromatographic Behavior: If your diamine is highly polar and shows poor behavior on silica gel, protecting the amines (e.g., as carbamates like Boc or Cbz) drastically reduces their polarity and basicity. This typically results in better-defined spots on TLC, sharper peaks during column chromatography, and improved recovery.[10][11][12]

Troubleshooting Guide: Common Purification Issues

Q1: My product purity is low after a standard aqueous work-up. What went wrong?

Potential Cause: Incomplete separation of neutral organic impurities or emulsion formation during extraction. Spirocyclic compounds can sometimes act as surfactants, leading to persistent emulsions.

Solution:

  • Refine Acid-Base Extraction: Ensure you are using the correct pH for extraction. Use a pH meter or pH paper to confirm the aqueous layer is sufficiently acidic (pH ~2) to protonate the diamine and sufficiently basic (pH ~12) to deprotonate it for back-extraction.[5]

  • Break Emulsions: If an emulsion forms, try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Backwashing: After extracting your product into the organic layer, wash this layer with brine to remove residual water and water-soluble impurities.

Q2: I can't separate my desired diamine from a very similar, non-basic impurity using column chromatography.

Potential Cause: The polarity of your product and the impurity are too similar for effective separation on silica gel.

Solution Workflow:

G start Impure Diamine Mixture extraction Perform Acid-Base Extraction start->extraction check_purity Check Purity (TLC, LC-MS) extraction->check_purity pure Product is Pure check_purity->pure Yes impure Impurity Remains check_purity->impure No crystallization Attempt Crystallization / Salt Formation impure->crystallization check_purity2 Check Purity crystallization->check_purity2 pure2 Product is Pure check_purity2->pure2 Yes impure2 Impurity Co-crystallizes check_purity2->impure2 No protect Use a Protecting Group Strategy impure2->protect chromatography Chromatography of Protected Intermediate protect->chromatography deprotection Deprotection chromatography->deprotection final_purity Final Pure Product deprotection->final_purity

Caption: Decision workflow for purifying a diamine from a neutral impurity.

  • Leverage Basicity: First, use an acid-base extraction as detailed in Protocol 1 . This is the most effective way to separate a basic compound from a neutral one.[6][7]

  • Attempt Crystallization: If the impurity carries over, attempt to crystallize the free base or a salt (e.g., hydrochloride or tartrate salt). The highly ordered crystal lattice of a single component can exclude impurities.[2][13]

  • Protect and Separate: If all else fails, a protecting group strategy is warranted. Protecting the diamine will significantly alter its polarity, making chromatographic separation from the original impurity trivial. See Protocol 3 for an example.

Q3: My diamine streaks badly on a silica gel TLC plate, and I get very low recovery from my column.

Potential Cause: Strong interaction between the basic amine groups and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption and decomposition.

Solutions:

  • Deactivate the Silica: Before running the column, wash the silica gel with a solvent mixture containing a small amount of a volatile base, like triethylamine (Et₃N) or ammonium hydroxide. Typically, adding 0.5-1% Et₃N to your eluent is sufficient to "cap" the acidic sites on the silica and improve elution.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Alumina (basic or neutral) is a common alternative for purifying basic compounds. Reverse-phase (C18) chromatography can also be effective, especially if the impurities have different hydrophobicities.[14]

Table 1: Common Eluent Modifiers for Chromatography of Amines on Silica Gel

ModifierConcentrationPurpose & Rationale
Triethylamine (Et₃N) 0.5 - 2% (v/v)A volatile organic base that competes with the spirocyclic diamine for binding to acidic silanol sites on the silica gel, preventing streaking and improving recovery.
Ammonium Hydroxide 1 - 5% (v/v)A common additive when using more polar solvent systems (e.g., DCM/Methanol). It serves the same purpose as triethylamine.
Methanol (MeOH) 5 - 20% (v/v)A polar protic solvent that is effective at eluting polar compounds. Often used in combination with a less polar solvent like Dichloromethane (DCM).

Q4: My purified diamine is a thick oil that refuses to crystallize. How can I get a solid?

Potential Cause: The presence of residual solvents or minor impurities can inhibit crystallization. The molecule itself may also have a low melting point or exist as a mixture of conformers.

Solutions:

  • High-Vacuum Drying: Ensure all solvent is removed by drying the oil under a high vacuum for several hours, possibly with gentle heating if the compound is stable.

  • Salt Formation: This is often the most effective method. Reacting the diamine with an acid (e.g., HCl in ether, or a dicarboxylic acid like tartaric acid) will form a salt. Salts are ionic and have strong intermolecular interactions, making them much more likely to form a well-ordered, crystalline solid than the neutral free base.[2][13]

  • Systematic Solvent Screening: Try dissolving a small amount of the oil in a good solvent (e.g., methanol, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, diethyl ether) until turbidity appears. Let the mixture stand, or store it in a cold environment, to promote slow crystal growth.

Detailed Protocols

Protocol 1: Acid-Base Extraction for Spirocyclic Diamine Purification

Objective: To separate a basic spirocyclic diamine from neutral or acidic by-products.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).

  • Acidic Wash (Extraction of Diamine):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M aqueous HCl.

    • Shake the funnel gently at first, venting frequently to release any pressure. Then shake more vigorously for 1-2 minutes.

    • Allow the layers to separate. The protonated diamine salt is now in the aqueous layer.

    • Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the diamine. Combine the acidic aqueous extracts.

  • Isolation of Neutral/Acidic Impurities: The organic layer now contains neutral impurities. It can be washed with brine, dried over Na₂SO₄, and concentrated to isolate these for analysis if needed.

  • Regeneration of Free Base:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a base, such as 3 M NaOH or saturated NaHCO₃, while stirring until the pH is >10 (confirm with pH paper).[5] Your neutral diamine will either precipitate as a solid or form an oily layer.

  • Back-Extraction:

    • Extract the basified aqueous solution with several portions of an organic solvent (e.g., DCM).

    • Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified spirocyclic diamine.[8]

Protocol 2: Strategic Use of Protecting Groups (Boc Protection Example)

Objective: To temporarily protect the amine functionalities to facilitate chromatographic purification.

Table 2: Comparison of Common Amine Protecting Groups [4]

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsKey Advantages
tert-Butoxycarbonyl Boc(Boc)₂OStrong Acid (TFA, HCl)Stable to a wide range of conditions; orthogonal to Fmoc and Cbz.[4][15]
9-Fluorenylmethoxycarbonyl FmocFmoc-ClBase (e.g., Piperidine)Orthogonal to acid-labile groups like Boc.[4]
Carboxybenzyl Cbz (or Z)Cbz-ClHydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.

Methodology (Boc Protection):

  • Protection Reaction:

    • Dissolve the impure spirocyclic diamine in a suitable solvent like DCM or THF.

    • Add a base, such as triethylamine (2.2 equivalents for di-protection).

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (2.2 equivalents) portion-wise.

    • Stir the reaction at room temperature until TLC or LC-MS analysis shows complete consumption of the starting material.[11]

  • Work-up and Purification:

    • Quench the reaction with water and extract the Boc-protected product with an organic solvent.

    • The protected diamine is now much less polar and non-basic. Purify it using standard silica gel column chromatography.

  • Deprotection:

    • Dissolve the pure, protected diamine in DCM.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

    • Monitor the reaction by TLC/LC-MS.

    • Once complete, carefully concentrate the reaction mixture to remove the excess acid and solvent. The product will be the salt of the diamine (e.g., the bis-TFA salt).

    • To obtain the free base, dissolve the residue in water, basify with NaOH, and extract as described in Protocol 1 .

References

Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Amination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed amination reactions, a crucial tool for researchers, scientists, and professionals in drug development. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and enhance the efficiency of your C-N coupling experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing insights into the causes and offering actionable solutions.

Q1: My Buchwald-Hartwig amination reaction is not working or giving a low yield. What are the most common causes?

A1: Low or no yield in Buchwald-Hartwig amination reactions can stem from several factors. A systematic investigation of the following is recommended:

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical and substrate-dependent.[1] For challenging substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[2]

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species.[2] The formation of palladium black, which is aggregated, inactive palladium, is another common deactivation pathway.[2][3]

  • Base Selection: The strength and solubility of the base are crucial.[1] Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used but can be incompatible with base-sensitive functional groups.[1][4]

  • Solvent Effects: The choice of solvent impacts the solubility of reagents and the reaction rate.[1] Aprotic, nonpolar solvents like toluene and dioxane are common.[1][5]

  • Reaction Temperature: Typical reaction temperatures range from 80-100°C.[1] Insufficient temperature can lead to slow or incomplete reactions, while excessive heat can cause catalyst decomposition.[1]

  • Oxygen and Moisture: Palladium(0) catalysts are sensitive to oxygen.[1] Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen). While some protocols can tolerate small amounts of water, excess water can lead to catalyst decomposition.[3]

  • Substrate Quality: Impurities in the aryl halide or amine can poison the catalyst. Ensure starting materials are pure.[1]

Q2: What are the visual cues for catalyst deactivation, and how can I prevent it?

A2: Catalyst deactivation is a common reason for failed or low-yielding reactions. Here are some indicators and preventative measures:

  • Visual Cues: The most apparent sign of catalyst deactivation is the formation of a black precipitate, commonly known as palladium black.[3] This indicates the aggregation of the Pd(0) catalyst into an inactive form. A stalled reaction, where the starting materials are no longer being consumed as monitored by TLC or LC-MS, is another strong indicator.[3]

  • Prevention Strategies:

    • Maintain an Inert Atmosphere: Rigorously degas your solvent and purge the reaction vessel with an inert gas like argon or nitrogen to prevent oxidation of the Pd(0) catalyst and the phosphine ligands.[3]

    • Ligand-to-Palladium Ratio: An insufficient ligand-to-palladium ratio can lead to catalyst aggregation.[2] For phosphine ligands, it can be beneficial to use a slight excess of the ligand relative to the palladium precursor to prevent catalyst deactivation, as amines themselves can act as ligands.[6]

    • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[2] If a reaction is sluggish, consider other ways to improve the rate before drastically increasing the temperature.

    • Use of Pre-catalysts: Modern pre-catalysts are often more stable and provide more reproducible results as they generate the active catalytic species in a more controlled manner.[7]

Q3: I am observing side products. What are the common side reactions and how can I minimize them?

A3: The formation of side products can complicate purification and reduce the yield of your desired product. Common side reactions include:

  • Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom. It can occur when β-hydride elimination is competitive with reductive elimination.[1][8] Using bulkier ligands can often suppress this side reaction.[1]

  • Diarylamine Formation: When using primary amines, the product aniline can sometimes react further with the aryl halide to form a diarylamine.[1] Carefully controlling the stoichiometry or using a ligand that is selective for primary amines, such as the KPhos ligand, can mitigate this.[9]

  • Aryl Hydroxylation: This can be a problem when using aqueous ammonia or a hydroxide base, leading to the formation of phenols.[9]

Q4: My reaction is sluggish. How can I increase the reaction rate?

A4: To increase the rate of a slow amination reaction, consider the following optimizations:

  • Increase Temperature: Gently increasing the reaction temperature can significantly accelerate the reaction, but be mindful of potential catalyst degradation.[1]

  • Optimize Catalyst Loading: While typical catalyst loadings are around 1-2 mol%, increasing the loading might be necessary for challenging substrates.[1]

  • Ligand Choice: Switching to a more electron-rich and sterically hindered ligand can enhance the rates of both oxidative addition and reductive elimination.[1][8]

  • Solvent: Ensure your chosen solvent provides good solubility for all reactants. A solvent screen may be beneficial.[1][5]

  • Agitation: For heterogeneous mixtures (e.g., with insoluble inorganic bases), vigorous stirring is crucial to ensure good contact between reactants.[1]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about palladium-catalyzed amination reactions.

Q1: How do I choose the optimal palladium precursor and ligand for my specific substrates?

A1: The choice of palladium precursor and ligand is highly dependent on the substrates being coupled.

  • Palladium Precursors: Common Pd(0) precursors include Pd₂(dba)₃ and Pd(dba)₂.[10] Pd(II) precursors like Pd(OAc)₂ are also widely used and are reduced in situ to the active Pd(0) species.[10][11] Air-stable pre-catalysts, which are often palladacycles, are increasingly popular due to their ease of handling and high reactivity.[10]

  • Ligands: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[2] For electron-rich aryl halides, electron-deficient ligands may be suitable. Conversely, for electron-deficient aryl halides, electron-rich ligands are often preferred. Sterically hindered biarylphosphine ligands are generally effective for a wide range of substrates.[11]

Nucleophile Class Recommended Ligands/Pre-catalysts
Aliphatic AminesRuPhos, BrettPhos
Bulky AminestBuXPhos, tBuBrettPhos
Aryl AminesXPhos, SPhos
Heteroaryl AminesDavePhos, cataCXium A
AmidestBuBrettPhos

This table provides general recommendations. Optimization may be required for specific substrates.[12]

Q2: What is the role of the base in the reaction, and how do I select the right one?

A2: The base is a critical component of the catalytic system, and its primary role is to deprotonate the amine, allowing it to coordinate to the palladium center.[10] The choice of base can significantly impact the reaction outcome.

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are very common.[10][12] However, their high basicity can be incompatible with sensitive functional groups on the substrates.[10]

  • Weaker Bases: Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group tolerance.[1]

  • Solubility: The solubility of the base can also play a role.[13] In some cases, a combination of a soluble organic base like DBU with an inorganic base can be effective.[14]

Base pKa of Conjugate Acid Typical Applications
NaOtBu~19General purpose, strong base
LHMDS~26Very strong, non-nucleophilic
Cs₂CO₃~10.3Milder conditions, good for sensitive substrates
K₃PO₄~12.3Milder conditions, good for sensitive substrates

pKa values are approximate and can vary with solvent.[12]

Q3: How critical is the choice of solvent?

A3: The solvent plays a multifaceted role in palladium-catalyzed amination reactions, influencing solubility, reaction rate, and catalyst stability.[5][15]

  • Common Solvents: Aprotic solvents such as toluene, dioxane, and THF are most commonly used.[10][16] Toluene is often a good choice as it can be heated to high temperatures and is less coordinating than ethereal solvents.[11]

  • Solvent Polarity: The polarity of the solvent can affect the stability of intermediates in the catalytic cycle.[5]

  • Coordinating Solvents: Some solvents, like acetonitrile or pyridine, can coordinate to the palladium center and inhibit the reaction and should generally be avoided.[12]

Q4: What is a general protocol for setting up a palladium-catalyzed amination reaction under an inert atmosphere?

A4: The following is a general procedure for setting up a Buchwald-Hartwig amination reaction. Note: Always handle air- and moisture-sensitive reagents under an inert atmosphere in a well-ventilated fume hood.[17]

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (if solid), palladium precursor, ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe (if liquid). If the amine is a solid, it can be added in step 1.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and proceed with aqueous workup and purification.[18]

Q5: Are there any known issues with specific classes of substrates, like pyridines or aryl iodides?

A5: Yes, certain substrate classes can present unique challenges.

  • Pyridine Substrates: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2] The use of bulky, electron-rich ligands is often necessary to shield the palladium center from the pyridine nitrogen.[2]

  • Aryl Iodides: While typically very reactive in cross-coupling, aryl iodides can sometimes be problematic in Buchwald-Hartwig aminations. The iodide anion formed during the reaction can have an inhibitory effect, potentially by forming unreactive palladium-iodide bridged dimers.[11][12] Running the reaction in a less polar solvent like toluene can help mitigate this by reducing the solubility of the iodide salt.[6][11]

Q6: What are common catalyst poisons to be aware of?

A6: Palladium catalysts are susceptible to poisoning by various substances that can coordinate strongly to the metal center and inhibit its catalytic activity.[3]

  • Sulfur Compounds: Thiols and sulfides are potent catalyst poisons.

  • Coordinating Functional Groups: Functional groups on your substrates, such as nitro groups or certain nitrogen-containing heterocycles, can bind to the palladium and halt the catalytic cycle.[3]

  • Excess Cyanide: In cyanation reactions, excess cyanide can poison all intermediates in the catalytic cycle.[19][20]

  • Water and Protic Solvents: While some protocols tolerate small amounts of water, excess water can lead to catalyst decomposition and unwanted side reactions.[3]

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (HNR'R'') Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation (-HX, Base) Amido_Complex->Pd0 Reductive Elimination Side_Product Side Products (Imine + Ar-H) Amido_Complex->Side_Product β-Hydride Elimination Product Ar-NR'R''

Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents 1. Verify Reagent Purity (Substrates, Solvent, Base) Start->Check_Reagents Check_Atmosphere 2. Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) Check_Reagents->Check_Atmosphere Review_Conditions 3. Review Reaction Conditions Check_Atmosphere->Review_Conditions Optimize_Catalyst Optimize Catalyst System Review_Conditions->Optimize_Catalyst Ligand/Precursor Choice Optimize_Base Optimize Base Review_Conditions->Optimize_Base Strength/Solubility Optimize_Solvent_Temp Optimize Solvent & Temperature Review_Conditions->Optimize_Solvent_Temp Solubility/Rate Success Improved Yield Optimize_Catalyst->Success Optimize_Base->Success Optimize_Solvent_Temp->Success

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

addressing poor solubility of 2,7-diazaspiro[4.4]nonane derivatives in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2,7-diazaspiro[4.4]nonane derivatives. This guide is designed to provide you with expert insights and practical troubleshooting strategies to address one of the most common challenges encountered with this class of compounds: poor aqueous solubility in experimental assays. As a privileged scaffold in modern drug discovery, particularly in neuroscience and oncology, ensuring the bioavailability and accurate concentration of these derivatives in your assays is paramount for generating reliable and reproducible data.[1][2]

This resource combines foundational physicochemical principles with field-proven laboratory techniques to help you diagnose, troubleshoot, and resolve solubility-related issues.

Frequently Asked Questions (FAQs)

Q1: Why do my 2,7-diazaspiro[4.4]nonane derivatives have such low solubility in aqueous buffers?

A1: The solubility of these derivatives is governed by two primary factors: the inherent basicity of the core structure and the physicochemical properties of the substituents.

  • Core Structure: The 2,7-diazaspiro[4.4]nonane scaffold contains two nitrogen atoms, making it a weak base (a diamine). In neutral or alkaline aqueous solutions (pH ≥ 7), these amine groups are largely in their neutral, un-ionized form. This uncharged state is less polar and thus less soluble in water.

  • Substituents: Many biologically active derivatives are synthesized by adding substituents to one or both nitrogen atoms.[1] These are often large, aromatic, or lipophilic (fat-loving) groups designed to interact with specific biological targets. These groups significantly increase the molecule's overall hydrophobicity, further reducing its affinity for aqueous solvents.

Q2: I dissolve my compound in DMSO for a stock solution, but it precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This is a classic case of a compound exceeding its kinetic solubility limit in the final assay medium. While your derivative may be highly soluble in a pure organic solvent like DMSO, its solubility in an aqueous buffer is much lower.[3] When the concentrated DMSO stock is diluted into the buffer, the compound is suddenly in a solvent environment where it is not readily soluble. If the final concentration is above its solubility limit in that specific buffer, it will precipitate out of the solution. Most in vitro assays are conducted with the compound first dissolved in DMSO; therefore, understanding the kinetic solubility is critical.[4]

Q3: How does pH affect the solubility of my 2,7-diazaspiro[4.4]nonane derivative?

A3: As weak bases, the solubility of these compounds is highly dependent on pH.[5][6]

  • In acidic conditions (low pH): The excess protons (H+) in the solution will protonate the basic nitrogen atoms on the spiro-core, forming positively charged ammonium ions. This process of ionization dramatically increases the molecule's polarity, making it significantly more soluble in water.

  • In neutral or basic conditions (higher pH): The nitrogen atoms remain largely unprotonated and neutral, leading to lower aqueous solubility.

This relationship is a critical lever you can use to enhance solubility.

Troubleshooting Guide: Precipitation in Experimental Assays

Encountering precipitation can compromise your entire experiment by reducing the effective concentration of your compound and potentially causing physical interference in the assay. Follow this systematic approach to diagnose and resolve the issue.

Workflow for Diagnosing and Solving Solubility Issues

Solubility_Workflow Start Compound Precipitates in Assay Check_pH Step 1: Assess pH Impact Is your assay buffer pH > 7.0? Start->Check_pH Lower_pH Action: Lower Buffer pH (e.g., to pH 6.0-6.5) Does it dissolve? Check_pH->Lower_pH Yes CoSolvent Step 2: Introduce Co-solvents Is a low % of organic solvent tolerated? Check_pH->CoSolvent No / pH change not possible pH_Success Problem Solved: Proceed with Assay Lower_pH->pH_Success Yes pH_Fail Precipitation Persists Lower_pH->pH_Fail No pH_Fail->CoSolvent Add_CoSolvent Action: Add Co-solvent (e.g., 1-5% Ethanol, PEG-400) Does it dissolve? CoSolvent->Add_CoSolvent Yes Excipient Step 3: Use Solubility Enhancers Is your assay compatible with excipients? CoSolvent->Excipient No / Not tolerated CoSolvent_Success Problem Solved: Run vehicle control Add_CoSolvent->CoSolvent_Success Yes CoSolvent_Fail Precipitation Persists Add_CoSolvent->CoSolvent_Fail No CoSolvent_Fail->Excipient Add_Excipient Action: Add Excipient (e.g., Cyclodextrin, Surfactant) Does it dissolve? Excipient->Add_Excipient Yes Salt_Form Step 4: Advanced Strategy Consider Salt Form Synthesis Excipient->Salt_Form No / Not compatible Excipient_Success Problem Solved: Run vehicle control Add_Excipient->Excipient_Success Yes Excipient_Fail Precipitation Persists Add_Excipient->Excipient_Fail No Excipient_Fail->Salt_Form ph_solubility cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Protonated R₂N⁺H-Spiro-N⁺HR₂ (Protonated, Charged) HighSol High Aqueous Solubility Protonated->HighSol Polar form dissolves Neutral RN-Spiro-NR (Neutral, Uncharged) LowSol Low Aqueous Solubility Neutral->LowSol Non-polar form precipitates Equilibrium pH Dependent Equilibrium Equilibrium->Protonated Add Acid (H⁺) Equilibrium->Neutral Add Base (OH⁻)

References

Technical Support Center: Scale-Up Synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

<

Last Updated: January 5, 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this valuable spirocyclic diamine scaffold. The 2,7-diazaspiro[4.4]nonane core is a privileged structure in medicinal chemistry, appearing in a range of neurologically active compounds.[1] Its rigid, three-dimensional conformation provides a unique framework for the precise positioning of pharmacophoric elements, making it a target of significant interest.[1]

However, transitioning the synthesis of this scaffold from milligram-scale discovery efforts to multi-gram or kilogram-scale production presents a unique set of challenges.[2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up process.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Yield and/or Incomplete Conversion in Spirocyclization Step

Question: We are attempting a multi-gram synthesis of a this compound derivative via a key spirocyclization step. On a small scale, the reaction proceeded with a 75% yield, but on a 50g scale, the yield has dropped to 30%, with a significant amount of starting material remaining. What are the likely causes and how can we improve this?

Answer:

Several factors can contribute to decreased yield and incomplete conversion upon scale-up. The primary culprits are often related to mass and heat transfer limitations, as well as reagent stoichiometry and addition rates.

Potential Causes & Solutions:

  • Inefficient Mixing: In larger reaction vessels, achieving homogenous mixing is more challenging. Pockets of high or low reagent concentration can lead to side reactions or unreacted starting material.

    • Solution:

      • Mechanical Stirring: Ensure you are using an appropriately sized overhead stirrer with a suitable impeller design (e.g., anchor or pitched-blade turbine) to create sufficient turbulence.

      • Baffling: If your reactor geometry allows, the use of baffles can significantly improve mixing efficiency.

  • Poor Temperature Control: Exothermic or endothermic events that are easily managed on a small scale can become problematic at a larger scale. Localized "hot spots" can lead to thermal degradation of starting materials, intermediates, or products.

    • Solution:

      • Controlled Reagent Addition: Add critical reagents, especially those that initiate an exothermic reaction, slowly and sub-surface if possible. Utilize a programmable syringe pump for precise control.

      • Efficient Cooling: Ensure your cooling bath or reactor jacket has sufficient capacity to dissipate the heat generated. Monitor the internal reaction temperature closely with a calibrated probe.

  • Solvent Effects: The choice of solvent can influence reaction rates and selectivity. A solvent that performs well at a small scale may not be optimal for larger-scale reactions where solubility and heat transfer are more critical.[4]

    • Solution:

      • Solvent Screening: If feasible, conduct a small-scale screen of alternative solvents with higher boiling points or better heat transfer properties.

      • Concentration Optimization: The optimal reaction concentration on a larger scale may differ from that of a small-scale experiment. Experiment with slightly more dilute or concentrated conditions.

  • Purity of Starting Materials: Impurities in starting materials that are negligible on a small scale can have a significant impact on larger reactions by poisoning catalysts or participating in side reactions.

    • Solution:

      • Rigorous Characterization: Ensure all starting materials are thoroughly characterized and meet a high purity standard (>98%) before use in a scale-up campaign.[5]

Issue 2: Formation of Intractable Byproducts and Purification Challenges

Question: Our scaled-up synthesis of this compound is plagued by the formation of several closely-related impurities that are difficult to separate by standard column chromatography. How can we minimize byproduct formation and improve our purification strategy?

Answer:

Byproduct formation is a common challenge in multi-step organic synthesis, and these issues are often magnified during scale-up.[3] A combination of reaction optimization and the selection of an appropriate purification technique is key to obtaining the desired product with high purity.

Potential Causes & Solutions:

  • Side Reactions:

    • Over-alkylation/benzylation: If the reaction involves the introduction of the benzyl group, ensure precise control over the stoichiometry of the benzylating agent to avoid double benzylation or reaction at undesired sites.

    • Oxidation: Spirocyclic amines can be susceptible to oxidation.

      • Solution:

        • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.

        • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.[5]

  • Purification Strategy:

    • Limitations of Silica Gel Chromatography: Basic amines, such as this compound, can exhibit strong interactions with the acidic silica gel surface, leading to peak tailing and poor separation.[5]

      • Solution:

        • Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase chromatography for better separation.

        • Mobile Phase Modifiers: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape and resolution.

    • Crystallization:

      • Solution:

        • Salt Formation: Convert the freebase into a salt (e.g., hydrochloride or oxalate) to facilitate crystallization and purification. The resulting crystalline solid is often easier to handle and has improved stability.

        • Solvent Screening: Perform a systematic screen of different solvent systems to identify conditions that promote the selective crystallization of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 2,7-diazaspiro[4.4]nonane core, and what are the scale-up considerations for each?

A1: Several synthetic strategies have been developed to construct the 2,7-diazaspiro[4.4]nonane scaffold. Two prominent approaches are:

  • Domino Radical Bicyclization: This method can construct the spirocycle in a single step from a linear precursor, often an O-benzyl oxime ether.[6][7]

    • Scale-up Considerations: Radical reactions can be sensitive to impurities and oxygen. Strict control of the initiator concentration and temperature is crucial. The use of tin hydrides, while effective, presents challenges in terms of toxicity and removal of tin byproducts on a large scale.[6]

  • Ring Construction from a Pre-existing Pyrrolidine Core: This strategy involves building the second five-membered ring onto a readily available pyrrolidine derivative.[6][7]

    • Scale-up Considerations: This multi-step approach requires careful optimization of each individual step. Protecting group strategies are critical to ensure regioselectivity.[5] While potentially longer, this route can offer more control and may be more amenable to scale-up as individual reactions can be optimized for high conversion and purity.

Q2: How can I effectively monitor the progress of my scale-up reaction?

A2: Real-time reaction monitoring is crucial for a successful scale-up.

  • Thin Layer Chromatography (TLC): While a valuable tool for initial assessment, TLC can sometimes be misleading in complex reaction mixtures.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative and reliable method for monitoring reaction progress.[8][9] It allows for the accurate determination of the consumption of starting materials and the formation of products and byproducts. A typical reverse-phase HPLC method for analyzing amine salts might use a C18 column with a water/acetonitrile gradient containing an additive like trifluoroacetic acid (TFA).[8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR can be a powerful technique for determining the purity of the final product without the need for a reference standard of the impurities.[8]

Q3: What are the key safety considerations when scaling up the synthesis of this compound?

A3: Safety is paramount in any chemical synthesis, and the risks are often amplified on a larger scale.

  • Hazardous Reagents: Be aware of the hazards associated with all reagents, particularly strong bases, reducing agents like lithium aluminum hydride, and flammable solvents.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile or toxic substances.[11]

  • Thermal Hazards: Be prepared for potential exotherms and have an appropriate cooling system in place.

  • Quenching Procedures: Develop a safe and controlled quenching procedure for reactive reagents before workup.

Data & Protocols

Table 1: Comparison of Purification Techniques for this compound
TechniqueStationary PhaseMobile Phase ExampleAdvantagesDisadvantages
Normal Phase Chromatography Silica GelDichloromethane/Methanol/TriethylamineReadily available, cost-effective.Peak tailing, poor resolution for basic amines.
Normal Phase Chromatography Alumina (Neutral or Basic)Ethyl Acetate/HexanesBetter for basic compounds, less tailing.Can be less efficient than silica for some separations.
Reverse Phase Chromatography C18Water/Acetonitrile with 0.1% TFAHigh resolution, good for polar compounds.[8]Requires specialized equipment, can be costly on a large scale.
Crystallization (as a salt) N/AIsopropanol/HCl in IsopropanolHigh purity, stable product, easy to handle.[10]Requires the product to be crystalline, potential for yield loss in the mother liquor.
Protocol 1: General Procedure for Salt Formation and Crystallization
  • Dissolution: Dissolve the crude this compound freebase in a minimal amount of a suitable solvent, such as isopropanol.

  • Acidification: Slowly add a solution of hydrogen chloride in isopropanol (or another suitable acid) dropwise with stirring until the pH is acidic.

  • Crystallization: Stir the mixture at room temperature or cool in an ice bath to induce crystallization.

  • Isolation: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]

Visualizations

Workflow for Troubleshooting Low Yield in Scale-Up Synthesis

G start Low Yield on Scale-Up check_mixing Is mixing efficient? start->check_mixing check_temp Is temperature well-controlled? check_mixing->check_temp Yes solution_mixing Improve stirring (overhead stirrer, baffles). check_mixing->solution_mixing No check_purity Are starting materials >98% pure? check_temp->check_purity Yes solution_temp Control reagent addition rate, improve cooling. check_temp->solution_temp No solution_purity Re-purify or source higher purity starting materials. check_purity->solution_purity No end_node Optimized Yield check_purity->end_node Yes solution_mixing->check_temp solution_temp->check_purity solution_purity->end_node

Caption: Decision tree for troubleshooting low yield on scale-up.

General Purification Strategy for Diazaspiro[4.4]nonane Derivatives

G crude_product Crude Reaction Mixture workup Aqueous Workup crude_product->workup extraction Solvent Extraction workup->extraction concentration Concentration extraction->concentration purification_choice Choice of Purification concentration->purification_choice chromatography Chromatography purification_choice->chromatography Complex mixture or non-crystalline product crystallization Crystallization / Salt Formation purification_choice->crystallization Crystalline product or for high purity pure_product Pure this compound chromatography->pure_product crystallization->pure_product

Caption: General workflow for the purification of this compound.

References

side reaction products in the synthesis of 2,7-diazaspiro[4.4]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,7-diazaspiro[4.4]nonanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the knowledge to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Incomplete Cyclization and Intermediate Buildup

Question: I am attempting a multi-step synthesis of 2,7-diazaspiro[4.4]nonane starting from cyclopentanone and cyanoacetamide, followed by hydrolysis, decarboxylation, and reductive cyclization. My reaction stalls, and I observe a significant amount of uncyclized intermediates. What are the likely causes and how can I drive the reaction to completion?

Answer: This is a common issue stemming from several potential problems within the reaction sequence. Let's break down the likely culprits and solutions at each critical stage.

  • Incomplete Hydrolysis and Decarboxylation: The initial steps to form 2,2-cyclopentanediacetic acid are crucial. Incomplete hydrolysis of the dinitrile or partial decarboxylation will lead to a mixture of starting materials and intermediates that are difficult to cyclize.

    • Causality: Insufficiently harsh hydrolysis conditions (acid concentration, temperature, or reaction time) can fail to completely convert the robust nitrile groups to carboxylic acids.

    • Troubleshooting Protocol:

      • Ensure Complete Hydrolysis: Use a strong acid, such as a 1:1 (v/v) mixture of concentrated sulfuric acid and water, and ensure the reaction is heated to reflux for a sufficient duration (typically 8-12 hours) until gas evolution ceases.[1]

      • Monitor Reaction Progress: Periodically sample the reaction mixture and analyze it using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material and intermediates.

      • Purification of the Diacid: It is critical to start the cyclization step with pure diacid. Recrystallization from hot water is an effective method to purify the 2,2-cyclopentanediacetic acid.[1]

  • Inefficient Reductive Cyclization: The final ring-closing step is often the most challenging. The choice of reducing agent and reaction conditions are paramount.

    • Causality: A weak reducing agent may not be potent enough to reduce the amide intermediates formed in situ. Furthermore, suboptimal reaction temperatures can lead to slow reaction kinetics.

    • Troubleshooting Protocol:

      • Powerful Reducing Agent: Lithium aluminum hydride (LAH) is a highly effective reducing agent for this transformation. Ensure you are using a sufficient excess (typically 2-4 equivalents) to drive the reaction to completion.

      • Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is a suitable solvent. The reaction should be maintained at reflux to ensure efficient cyclization.

      • Careful Work-up: The quenching of excess LAH is highly exothermic and must be done cautiously at low temperatures (0 °C) with the sequential addition of water, aqueous sodium hydroxide, and then more water to precipitate the aluminum salts for easy filtration.

Diagram: Synthetic Pathway and Potential Stalling Points

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Reductive Cyclization cluster_3 Troubleshooting Points A Cyclopentanone + Cyanoacetamide B Cyclopentylidene-bis (2-cyanoacetamide) A->B Piperidine, Ethanol, Reflux T1 Incomplete Condensation A->T1 C 2,2-Cyclopentanediacetic acid B->C Conc. H2SO4, H2O, Reflux T2 Incomplete Hydrolysis/ Decarboxylation B->T2 D 2,7-Diazaspiro[4.4]nonane C->D 1. SOCl2 or similar 2. NH3 3. LAH, THF, Reflux T3 Incomplete Cyclization C->T3

Caption: Synthetic route with key troubleshooting points.

FAQ 2: Formation of Oligomeric or Polymeric Byproducts

Question: During the final reductive cyclization step to form the 2,7-diazaspiro[4.4]nonane, I am observing a significant amount of a high molecular weight, intractable material, suggesting polymerization. What causes this and how can it be prevented?

Answer: The formation of oligomeric or polymeric byproducts is a classic challenge in reactions involving difunctional monomers, such as the diacid or diamine precursors to your spirocycle.

  • Causality: Intermolecular reactions can compete with the desired intramolecular cyclization. Instead of one molecule closing in on itself to form the spirocycle, the reactive ends of separate molecules can react with each other, leading to chain growth and the formation of linear or cross-linked polymers. This is particularly prevalent at high concentrations.

  • Troubleshooting Protocol: High-Dilution Conditions

    • Principle of High Dilution: To favor intramolecular cyclization, the reaction must be carried out under high-dilution conditions. This reduces the probability of reactive intermediates encountering other molecules, thus promoting the ring-closing reaction.

    • Syringe Pump Addition: A highly effective technique is to slowly add a solution of the activated diacid (e.g., the diacyl chloride) or the diamine precursor to a large volume of the reaction solvent containing the other reactant and/or the reducing agent. A syringe pump is ideal for maintaining a slow and steady addition rate over several hours.

    • Solvent Volume: Use a significantly larger volume of solvent than you would for a standard reaction. A starting point is to aim for a final concentration of the substrate in the low millimolar range (e.g., 0.01-0.05 M).

    • Efficient Stirring: Ensure vigorous stirring of the reaction mixture to rapidly disperse the added substrate, further minimizing localized high concentrations.

Diagram: Intramolecular vs. Intermolecular Reactions

G cluster_0 Desired Intramolecular Cyclization cluster_1 Undesired Intermolecular Polymerization A Precursor Molecule B 2,7-Diazaspiro[4.4]nonane A->B High Dilution C Precursor Molecule 1 E Dimer C->E High Concentration D Precursor Molecule 2 D->E High Concentration F Polymer E->F Further Reaction

References

Technical Support Center: Enhancing the Metabolic Stability of 2-Azaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 2-azaspiro[4.4]nonane derivatives. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to navigate the complexities of enhancing the metabolic stability of this promising scaffold. The unique three-dimensional architecture of the 2-azaspiro[4.4]nonane moiety offers a significant advantage in modern drug discovery by increasing the fraction of sp3-hybridized carbons, which is often linked to improved clinical success rates.[1] However, understanding and optimizing the metabolic fate of these compounds is crucial for their successful development.

This resource is designed to be a practical, field-proven guide, moving beyond simple procedural lists to explain the underlying scientific principles and causality behind experimental choices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic stability of 2-azaspiro[4.4]nonane derivatives, providing concise and actionable answers grounded in established principles of drug metabolism.

Q1: What makes the 2-azaspiro[4.4]nonane scaffold metabolically interesting?

A1: The 2-azaspiro[4.4]nonane scaffold is of high interest due to its rigid, three-dimensional structure. This rigidity can lock the conformation of a molecule, optimizing the orientation for target binding and potentially shielding metabolically labile sites from enzymatic attack.[1][2] The increased sp3 character, compared to flat aromatic structures, generally correlates with improved physicochemical properties and pharmacokinetic profiles, including enhanced metabolic stability.[2]

Q2: What are the most common metabolic pathways for 2-azaspiro[4.4]nonane derivatives?

A2: While specific metabolic pathways are highly dependent on the substituents, common routes for N-alkylated azaspirocycles include:

  • N-dealkylation: This is a very common metabolic pathway for tertiary amines, often catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP3A4.[3][4] The reaction involves the oxidation of the carbon alpha to the nitrogen, leading to the cleavage of the N-alkyl group.

  • C-H Oxidation: CYP-mediated oxidation can occur at various positions on the cyclopentane or pyrrolidine rings. The site of oxidation is influenced by the electronic properties and steric accessibility of the C-H bonds.

  • Phase II Conjugation: If Phase I metabolism introduces a suitable functional group (e.g., a hydroxyl group from C-H oxidation), the molecule can undergo Phase II conjugation reactions, such as glucuronidation, to increase its water solubility and facilitate excretion.[5][6]

Q3: How can I strategically modify a 2-azaspiro[4.4]nonane derivative to block metabolic N-dealkylation?

A3: Several strategies can be employed:

  • Steric Hindrance: Introducing bulky substituents on the N-alkyl group or on the spirocyclic core near the nitrogen can sterically hinder the approach of metabolizing enzymes.

  • Electronic Modulation: Replacing the N-alkyl group with an N-aryl or N-acyl group can decrease the basicity of the nitrogen and reduce its susceptibility to oxidation.

  • Alpha-Carbon Substitution: Placing a substituent, such as a methyl or cyclopropyl group, on the carbon alpha to the nitrogen on the N-alkyl chain can block oxidation at that site.[7][8]

  • Bioisosteric Replacement: Replacing the entire N-alkyl group with a less metabolically labile bioisostere can be an effective strategy.[9][10][11][12][13]

Q4: What are the best in vitro models to assess the metabolic stability of my compounds?

A4: The choice of in vitro model depends on the stage of your research and the specific questions you are asking:

  • Liver Microsomes: These are subcellular fractions containing high concentrations of Phase I enzymes like CYPs.[5][14] They are cost-effective and suitable for high-throughput screening in early drug discovery to assess CYP-mediated metabolism.[14][15]

  • Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[16] They provide a more physiologically relevant system and are recommended for more comprehensive metabolic profiling.[15]

  • S9 Fraction: This is a supernatant fraction that contains both microsomal and cytosolic enzymes, offering a broader range of metabolic activities than microsomes alone.[6]

For slowly metabolized compounds, extended incubation times with plated hepatocytes or hepatocyte relay methods may be necessary to accurately determine clearance.[17]

Section 2: Troubleshooting Guides for In Vitro Metabolic Stability Assays

This section provides a structured approach to identifying and resolving common issues encountered during the experimental assessment of metabolic stability.

Issue 1: High Variability in Replicate Wells
Potential Cause Troubleshooting Steps Rationale
Poor Compound Solubility 1. Visually inspect the incubation mixture for precipitation. 2. Decrease the final concentration of the compound. 3. Increase the percentage of organic solvent (e.g., DMSO, acetonitrile) in the final incubation, ensuring it remains below the recommended limit (typically <0.2% for DMSO and <1% for acetonitrile) to avoid inhibiting enzyme activity.[5][18]Poor solubility leads to inconsistent concentrations of the compound available to the enzymes, resulting in variable metabolism rates.
Inconsistent Pipetting 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions. 3. Prepare a master mix of reagents to be added to all wells.Small errors in pipetting small volumes of concentrated stock solutions or enzyme preparations can lead to significant variations in final concentrations.
Cell/Microsome Inhomogeneity 1. Gently resuspend hepatocyte or microsome stocks before aliquoting. 2. For plated hepatocytes, ensure even cell seeding and check for uniform monolayer formation.Inconsistent distribution of the biological matrix will result in different amounts of metabolic enzymes per well.
Issue 2: Compound Appears Too Stable (No Disappearance)
Potential Cause Troubleshooting Steps Rationale
Inactive Cofactors (e.g., NADPH) 1. Prepare fresh NADPH solutions immediately before use. 2. Run a positive control with a compound known to be rapidly metabolized (e.g., testosterone, verapamil) in parallel.NADPH is essential for CYP450 enzyme activity and is unstable in solution. Lack of metabolism in the positive control confirms a cofactor or enzyme issue.
Inactive Enzymes 1. Verify the storage conditions of the liver microsomes or hepatocytes (-80°C or liquid nitrogen). 2. Avoid repeated freeze-thaw cycles. 3. Test a new batch of enzymes or cells.Improper storage or handling can lead to a significant loss of enzyme activity.
Compound is Genuinely Stable 1. Increase the incubation time and/or the protein concentration. 2. Consider using a more metabolically active system (e.g., hepatocytes if microsomes were used) to look for non-CYP mediated metabolism.[19]The compound may indeed be highly stable, or its metabolism may be too slow to detect under standard assay conditions.
High Non-Specific Binding 1. Use a lower protein concentration in the assay. 2. Include a protein-free control to assess recovery.Highly lipophilic compounds can bind non-specifically to the plasticware or protein, reducing the free concentration available for metabolism.
Issue 3: Compound Disappears Too Quickly (Even at Time Zero)
Potential Cause Troubleshooting Steps Rationale
Chemical Instability 1. Run a control incubation without the NADPH regenerating system (for microsomes) or in heat-inactivated matrix. 2. Analyze the stability of the compound in the assay buffer alone.The compound may be degrading chemically under the assay conditions (e.g., pH, temperature) rather than being enzymatically metabolized.
High Non-Specific Binding 1. Assess compound loss in incubations with heat-inactivated matrix at different time points. 2. Use low-binding plates. 3. Optimize the sample quenching and extraction procedure to ensure efficient recovery.The compound may be rapidly adsorbing to the protein or plastic, giving the appearance of metabolic turnover.

Section 3: Experimental Protocols & Workflows

Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to determine the in vitro intrinsic clearance of a 2-azaspiro[4.4]nonane derivative.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Test Compound Stock: 10 mM in DMSO. Prepare serial dilutions as needed.

  • HLM Stock: 20 mg/mL. Thaw on ice.

  • NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions.

2. Incubation Procedure:

  • Prepare two sets of incubation tubes: one with the NRS (+NRS) and one without (-NRS, to check for non-CYP mediated degradation).

  • In a 96-well plate, add phosphate buffer.

  • Add the test compound to achieve a final concentration of 1 µM.

  • Pre-warm the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed mixture of HLM (final concentration 0.5 mg/mL) and NRS. For the -NRS control, add HLM and buffer.

  • Incubate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the peak area of the parent compound relative to the internal standard using LC-MS/MS.[20][21][22][23]

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Workflow Visualization

Below are diagrams illustrating key concepts and workflows for enhancing metabolic stability.

MetabolicPathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Compound 2-Azaspiro[4.4]nonane Derivative N_Dealkylation N-Dealkylation Parent_Compound->N_Dealkylation CYP450 C_H_Oxidation C-H Oxidation Parent_Compound->C_H_Oxidation CYP450 Oxidized_Metabolite Oxidized Metabolite (e.g., with -OH group) C_H_Oxidation->Oxidized_Metabolite Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Oxidized_Metabolite->Conjugated_Metabolite UGTs Excretion Excretion Conjugated_Metabolite->Excretion

Caption: Major metabolic pathways for 2-azaspiro[4.4]nonane derivatives.

TroubleshootingWorkflow Start Unexpected Result in Metabolic Stability Assay Check_Controls Review Positive & Negative Controls Start->Check_Controls Controls_OK Controls Behave as Expected? Check_Controls->Controls_OK Compound_Issue Investigate Compound-Specific Issues (Solubility, Stability) Controls_OK->Compound_Issue Yes Assay_Issue Troubleshoot Assay System (Enzymes, Cofactors) Controls_OK->Assay_Issue No Analyze_Data Re-analyze Data Compound_Issue->Analyze_Data Assay_Issue->Analyze_Data

References

Technical Support Center: Isolation and Purification of 2-Benzyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the isolation and purification of 2-Benzyl-2,7-diazaspiro[4.4]nonane. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. The unique three-dimensional structure of diazaspiro[4.4]nonanes makes them prized building blocks in drug discovery, but their synthesis and purification can present specific challenges.[1] This document provides in-depth, field-tested advice in a direct question-and-answer format to help you troubleshoot common issues and refine your protocols for obtaining highly pure material.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when isolating this compound?

A1: The primary challenges stem from the compound's chemical nature as a diamine. Key issues include:

  • High Polarity: The two nitrogen atoms make the molecule quite polar, which can lead to difficulties in separating it from polar starting materials or byproducts.

  • Basicity: As a secondary and a tertiary amine, the compound is basic. This can cause issues during aqueous work-ups (e.g., salt formation) and chromatographic purification on standard silica gel (e.g., peak tailing).

  • Potential for Side-Product Formation: Depending on the synthetic route, you may encounter side-products from incomplete cyclization, over-alkylation, or partial deprotection. Identifying and separating these impurities is critical.

  • N-Benzyl Group Lability: The N-benzyl group can be sensitive to certain reaction conditions, particularly reductive environments, which might be used elsewhere in the synthesis. Conversely, its removal when desired can be sluggish.[2][3]

Q2: My synthesis is complete. How should I design my initial work-up and extraction procedure?

A2: A well-designed aqueous work-up is critical for a clean crude product. The key is to control the pH to ensure your product is in its free-base form for efficient extraction into an organic solvent.

  • Quenching: First, carefully quench any reactive reagents as dictated by your specific synthesis (e.g., adding water or a saturated aqueous solution of NH₄Cl for hydride reagents).

  • pH Adjustment: After quenching, it is essential to basify the aqueous layer to a pH of >10 using a base like 1-2M NaOH or K₂CO₃. This deprotonates the ammonium salts of your diamine, rendering the product neutral and soluble in organic solvents. Failure to do this will result in your product remaining in the aqueous layer, leading to very low yields.

  • Solvent Selection: Extract the aqueous layer multiple times (3x) with a suitable organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are common choices. DCM is often more effective for extracting polar amines.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Avoid excessive heat on the rotovap to prevent degradation.

Troubleshooting Guide: Purification Workflows

This section addresses specific problems you may encounter during the purification process.

Section 1: Issues in Chromatographic Purification
Q3: My compound is streaking severely on my silica gel column, and the separation is poor. What is happening?

A3: This is the most common issue when purifying amines on silica. Standard silica gel is slightly acidic (pKa ≈ 4.5), which leads to protonation of your basic diamine. This acid-base interaction on the column results in strong binding, peak tailing (streaking), and often, irreversible adsorption of your product.

The Solution: Deactivate the silica by adding a small amount of a basic modifier to your eluent.

  • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase. This is the most common and effective method. The Et₃N will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.

  • Ammonia: For very basic compounds, using a mobile phase saturated with ammonia can be effective. A common system is DCM/Methanol/Ammonium Hydroxide (e.g., 90:10:1).

Q4: How do I select an appropriate solvent system for flash chromatography?

A4: The goal is to find a system that gives your product a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate. Given the polarity of this compound, you will likely need a polar mobile phase.

  • Start with a Standard System: Begin with a mixture of a non-polar and a polar solvent. A good starting point is Dichloromethane (DCM) and Methanol (MeOH).

  • TLC Analysis: Spot your crude material on a TLC plate and test various solvent ratios (e.g., 98:2, 95:5, 90:10 DCM:MeOH). Crucially, perform this TLC analysis using a mobile phase that already contains 1% Et₃N.

  • Optimize: Adjust the ratio until you achieve good separation between your product spot and major impurities, with the product Rf in the target range. If the compound remains at the baseline, increase the proportion of methanol. If it runs at the solvent front, decrease the methanol content.

System IDNon-Polar SolventPolar SolventModifier (Add to final mixture)Typical Starting RatioNotes
ADichloromethane (DCM)Methanol (MeOH)1% Triethylamine (Et₃N)95 : 5Excellent general-purpose system for amines.
BEthyl Acetate (EtOAc)Hexanes1% Triethylamine (Et₃N)50 : 50Use if product is less polar.
CDichloromethane (DCM)Methanol / NH₄OHNone (NH₄OH is the modifier)90 : 10 (of a 10:1 MeOH:NH₄OH mix)For strongly basic compounds that still tail with Et₃N.
Workflow for Troubleshooting Chromatography

Below is a decision-making workflow for optimizing the purification of your target compound.

G start Start: Crude Product Ready for Purification tlc Run TLC with DCM/MeOH + 1% Et3N start->tlc rf_check Is Rf between 0.2 and 0.4 with good separation? tlc->rf_check run_column Proceed with Flash Column Chromatography rf_check->run_column Yes adjust_polarity Adjust DCM/MeOH ratio rf_check->adjust_polarity No streaking Is there significant streaking/tailing? run_column->streaking adjust_polarity->tlc use_ammonia Switch to DCM/MeOH/NH4OH mobile phase streaking->use_ammonia Yes low_yield Post-Column: Is yield unexpectedly low? streaking->low_yield No use_ammonia->tlc check_baseline Analyze baseline fractions for product. Consider irreversible adsorption. low_yield->check_baseline Yes end End: Pure Product Isolated low_yield->end No check_baseline->end

Caption: Decision tree for troubleshooting flash chromatography.

Section 2: Issues with Final Product Purity
Q5: My purified product is a persistent oil, but the literature suggests it should be a solid. How can I induce crystallization?

A5: This is a common outcome when trace impurities or residual solvents are present, which can inhibit the formation of a crystal lattice.

  • High Vacuum Drying: First, ensure all residual solvents are removed by placing the oil under a high vacuum for several hours, possibly with gentle heating (40-50 °C) if the compound is stable.

  • Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether, or pentane). Vigorously scratch the side of the flask with a glass rod or spatula. This can provide the energy needed for nucleation. If a solid begins to form, continue stirring in the non-polar solvent, then filter and wash the solid.

  • Slow Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., DCM or EtOAc). Then, slowly add a poor solvent (e.g., hexanes) until the solution becomes slightly cloudy. Warm the mixture until it is clear again, then allow it to cool slowly to room temperature and then to 0 °C.

  • Salt Formation: As a last resort for characterization or if the free base is simply not crystalline, you can form a salt. Dissolve the purified oil in a solvent like isopropanol or ether and add a solution of HCl in the same solvent (e.g., 2M HCl in isopropanol) dropwise.[4] The resulting dihydrochloride salt is often a well-behaved, crystalline solid that is easier to handle and store.

Q6: My ¹H NMR spectrum looks clean, but I have a persistent peak for ethyl acetate/DCM. How do I remove residual solvent?

A6: High-boiling point solvents like ethyl acetate can be difficult to remove completely.

  • Co-evaporation: Dissolve your product in a low-boiling point solvent like DCM or diethyl ether, then re-concentrate it on the rotovap. Repeat this process 2-3 times. The lower-boiling solvent will form an azeotrope with the residual solvent, helping to pull it off.

  • High Vacuum: As mentioned above, drying under high vacuum for an extended period is the most reliable method.

Section 3: Downstream Processing - N-Debenzylation

While your goal is the isolation of the N-benzyl compound, a common subsequent step is its removal to liberate a secondary amine for further functionalization. Problems here often trace back to the purity of your starting material.

Q7: My catalytic hydrogenation to remove the N-benzyl group (using Pd/C and H₂) is very slow or stalls completely. Why?

A7: This is a classic problem of catalyst poisoning. The amine product (and to a lesser extent, the starting material) can coordinate strongly to the palladium surface, deactivating the catalyst.[2][5]

Troubleshooting Strategies:

  • Run the Reaction in Acid: The most effective solution is to protonate the amines. Performing the hydrogenation in a solvent like ethanol or methanol with 2-3 equivalents of an acid (like HCl) will form the ammonium salts. These salts do not bind to the catalyst, allowing the reaction to proceed smoothly.[2] You will then need to perform a basic work-up to isolate the deprotected free base.

  • Use a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective and less prone to poisoning for N-debenzylation reactions compared to standard Pd/C.

  • Increase Pressure/Temperature: If the reaction is simply sluggish, increasing the hydrogen pressure (from balloon pressure to 50 psi in a Parr shaker) and/or gently heating the reaction can increase the rate.

  • Check for Catalyst Poisons: Ensure your starting material is free from sulfur-containing compounds or other impurities that can irreversibly poison the catalyst. If your preceding synthetic step used sulfur reagents, meticulous purification is essential.

MethodCatalyst / ReagentSolventKey AdvantagesCommon IssuesReference
Catalytic Hydrogenation10% Pd/C, H₂ (balloon or >1 atm)MeOH or EtOHClean byproducts (toluene).Catalyst poisoning by amines.[2][6],[5]
Acidified Hydrogenation10% Pd/C, H₂Acidified EtOH (e.g., with HCl)Prevents catalyst poisoning, faster reaction.Requires basic work-up.[2]
Transfer Hydrogenation10% Pd/C, Ammonium FormateMeOHAvoids use of H₂ gas.Can be slower, requires higher temperatures.[2]
Oxidative CleavageCAN, DDQAcetonitrile/WaterOrthogonal to hydrogenation.Stoichiometric, requires chromatography of byproducts.[6],[5]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound
  • Prepare the Column: Dry-pack a glass column with silica gel. The amount of silica should be approximately 50-100 times the weight of your crude material.

  • Prepare the Eluent: Prepare your optimized mobile phase (e.g., 95:5 DCM:MeOH) and add 1% triethylamine.

  • Load the Sample: Dissolve your crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel (2-3x the weight of your crude product) and add your dissolved product. Concentrate this slurry to a dry, free-flowing powder. This is known as "dry loading" and results in better separation.

  • Run the Column: Carefully add the dry-loaded sample to the top of the column. Add a thin layer of sand. Gently fill the column with the eluent and apply positive pressure to begin elution.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and concentrate under reduced pressure to yield the final product.

Protocol 2: Catalytic Hydrogenolysis for N-Debenzylation
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in Methanol (approx. 0.1 M concentration).

  • Acidification: Add 2.2 equivalents of concentrated HCl.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum and backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure an inert atmosphere of hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid will be the dihydrochloride salt of the deprotected diamine. To obtain the free base, dissolve the residue in water, basify to pH >10 with NaOH, and extract with DCM. Dry the organic layer and concentrate to yield the pure 2,7-diazaspiro[4.4]nonane.

Overall Purification and Downstream Processing Workflow

G start Crude Reaction Mixture workup 1. Aqueous Work-up (Basify to pH>10, Extract) start->workup crude_product Crude this compound workup->crude_product chromatography 2. Flash Chromatography (Silica Gel, DCM/MeOH + 1% Et3N) crude_product->chromatography pure_product Pure this compound chromatography->pure_product characterization 3. Characterization (NMR, MS) pure_product->characterization debenzylation Optional: N-Debenzylation (Pd/C, H2, Acidified MeOH) pure_product->debenzylation next_step Proceed to Next Step characterization->next_step deprotected_product Pure 2,7-diazaspiro[4.4]nonane debenzylation->deprotected_product deprotected_product->characterization

Caption: General workflow for isolation and subsequent deprotection.

References

Technical Support Center: Strategies to Avoid Racemization in Chiral Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chiral spirocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical strategies for maintaining stereochemical integrity during the synthesis of these complex three-dimensional structures. The unique structural features of spirocycles make them valuable scaffolds in medicinal chemistry, but also present significant challenges in controlling their stereochemistry.

Thi[1][2][3]s resource offers a combination of frequently asked questions for rapid problem-solving and detailed troubleshooting guides to address more complex experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm observing a significant loss of enantiomeric excess (ee) in my spirocyclization reaction. What are the most likely causes?

A1: Loss of enantiomeric excess, or racemization, can stem from several factors. The most common culprits include:

  • Reaction Conditions: Suboptimal temperature, prolonged reaction times, or the presence of acidic or basic impurities can promote racemization.

  • [4]Unstable Intermediates: The formation of planar, achiral intermediates, such as enols or enolates, can lead to a loss of stereochemical information.

  • [5][6]Atropisomerism: If your spirocycle possesses an axis of chirality with a low rotational barrier, it may undergo racemization through bond rotation.

  • [7][8]Workup and Purification: The conditions used during extraction, chromatography, or crystallization can sometimes induce racemization.

Q2: How can I choose the best chiral catalyst or auxiliary for my spirocycle synthesis?

A2: The selection of a chiral catalyst or auxiliary is critical for achieving high enantioselectivity. Consi[9]der the following:

  • Catalyst/Auxiliary Type: Organocatalysts, chiral transition metal complexes, and chiral auxiliaries all have their advantages. The c[9][10][11]hoice often depends on the specific reaction and substrate.

  • Substrate-Catalyst Matching: The chosen catalyst must effectively recognize the substrate to induce stereoselectivity. It's [4]often necessary to screen a library of catalysts or ligands to find the optimal match.

  • Literature Precedent: Reviewing recent literature for similar spirocyclic systems can provide valuable insights into successful catalyst choices.

Q[1][2][3][10][11]3: What analytical techniques are best for accurately determining the enantiomeric excess of my spirocyclic product?

A3: Accurate determination of enantiomeric excess is essential for evaluating the success of your asymmetric synthesis. The m[4]ost common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique, employing a chiral stationary phase to separate enantiomers.

  • [4][12][13]Chiral Gas Chromatography (GC): Suitable for volatile spirocycles, this method also uses a chiral stationary phase.

  • [4][13]Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that can offer faster separations.

  • [13]Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification.

###[4] Part 2: In-Depth Troubleshooting Guides

Troubleshooting Scenario 1: Racemization During Reaction

Issue: You've successfully synthesized your chiral spirocycle, but the enantiomeric excess is consistently lower than expected, suggesting racemization is occurring under the reaction conditions.

Causality: Racemization during the reaction is often a consequence of either kinetic or thermodynamic factors. The reaction may be proceeding through a low-energy pathway to the undesired enantiomer, or the desired product may be converting to its enantiomer under the reaction conditions.

T[14][15][16]roubleshooting Workflow:

Caption: Troubleshooting workflow for racemization during reaction.

Detailed Protocols & Explanations:

  • Distinguish Between Kinetic and Thermodynamic Control:

    • Protocol: Run the reaction at a lower temperature for a shorter duration and compare the ee to the original conditions. If th[17]e ee improves, the reaction is likely under thermodynamic control, and the product is racemizing over time. If the ee does not improve, kinetic factors are likely at play.

    • Expertise & Experience: Lowering the temperature generally favors the kinetically controlled product by reducing the energy available to overcome the activation barrier for the reverse reaction or for the interconversion of enantiomers.

  • [16] Strategies for Thermodynamic Control Issues:

    • Lower Reaction Temperature: As determined above, this is the most direct way to minimize product racemization.

    • Reduce Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to potentially racemizing conditions.

  • Strategies for Kinetic Control Issues:

    • Catalyst/Ligand Screening: The initial choice of catalyst or ligand may not be optimal for achieving high stereoselectivity. A sys[4]tematic screening of different chiral catalysts or ligands is often necessary.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction and, therefore, the enantioselectivity. Scree[18]n a range of solvents with varying properties.

    • Use of Additives: Sometimes, the addition of a co-catalyst or an additive can enhance the stereoselectivity by modifying the active catalytic species or the reaction environment.

Troubleshooting Scenario 2: Racemization During Workup or Purification

Issue: You have confirmed high enantiomeric excess in the crude reaction mixture via chiral HPLC, but the ee drops significantly after workup and/or purification.

Causality: The product is likely sensitive to the pH, temperature, or stationary phase used during the purification process.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for racemization during workup/purification.

Detailed Protocols & Explanations:

  • Pinpoint the Racemization Step:

    • Protocol: Take a small aliquot of the reaction mixture after each step of the workup and purification process (e.g., after quenching, after extraction, after column chromatography) and analyze the ee by chiral HPLC. This will identify the specific step causing the racemization.

  • Modifying Workup Conditions:

    • pH Control: If racemization occurs during an acidic or basic wash, use buffered aqueous solutions (e.g., phosphate buffer at pH 7) to maintain neutrality.

    • Temperature Control: Perform all workup steps at low temperatures (e.g., in an ice bath) to minimize thermal decomposition or racemization.

  • Optimizing Purification:

    • Stationary Phase: If using silica gel chromatography, the acidic nature of the silica may be causing racemization. Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.

    • Eluent System: The polarity of the eluent can influence the interaction of the spirocycle with the stationary phase. Experiment with different solvent systems. Adding a small amount of a neutralizer like triethylamine to the eluent can sometimes suppress racemization on silica gel.

    • Alternative Purification Methods: If chromatography proves problematic, consider alternative purification techniques such as recrystallization or preparative thin-layer chromatography (TLC).

Part 3: Data Presentation & Key Parameters

Table 1: Influence of Reaction Parameters on Enantiomeric Excess (ee)

ParameterCondition Aee (%)Condition Bee (%)Rationale
Temperature 0 °C95Room Temp70Lower temperatures often favor kinetic control and reduce the rate of racemization.
[16][17]SolventToluene85THF60Solvent polarity and coordination can significantly impact the transition state geometry.
[18]Catalyst Loading5 mol%921 mol%75Higher catalyst loading can sometimes improve selectivity, but can also lead to side reactions.
Reaction Time 2 hours9024 hours50Prolonged reaction times can lead to product racemization, especially under thermodynamic control.

[14]Table 2: Chiral HPLC/GC Troubleshooting Guide

IssuePossible CauseSuggested Solution
Poor Peak Resolution Inappropriate chiral stationary phase.Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).
Suboptimal mobile phase composition.Vary the ratio of polar and non-polar solvents; try different modifiers.
Peak Tailing Strong interaction with the stationary phase.Add a small amount of an acid or base to the mobile phase to improve peak shape.
Inconsistent Retention Times Fluctuation in column temperature or mobile phase composition.Use a column oven for temperature control; ensure proper mobile phase mixing.

References

Validation & Comparative

A Comparative Analysis of Sigma Receptor Affinity for Novel Spiro-Compounds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the binding affinities of recently developed spiro-compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel therapeutics targeting these receptors. By synthesizing data from recent peer-reviewed literature, this document offers insights into structure-activity relationships (SAR) and presents the experimental framework for assessing receptor affinity.

Introduction: The Therapeutic Potential of Spiro-Compounds as Sigma Receptor Ligands

Sigma receptors, comprising the σ1 and σ2 subtypes, are versatile intracellular chaperone proteins implicated in a wide array of cellular functions and pathological conditions. The σ1 receptor, in particular, is a key regulator of cellular stress responses and is involved in the pathophysiology of neurodegenerative diseases, psychiatric disorders, and chronic pain.[1] Consequently, the development of selective ligands for these receptors is a highly active area of pharmaceutical research.

Spiro-compounds, characterized by their rigid three-dimensional structures containing at least two rings linked by a single common atom, have emerged as a promising class of sigma receptor ligands.[2] This structural rigidity can lead to enhanced binding affinity and selectivity for their molecular targets. This guide will delve into a comparative analysis of several novel spiro-compounds, examining their binding profiles and the underlying structural features that govern their interaction with sigma receptors.

Methodologies for Assessing Sigma Receptor Affinity: A Validated Approach

The determination of binding affinity is a cornerstone of drug discovery. For sigma receptors, the most common and reliable method is the in vitro competition binding assay using radioligands.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines a standardized procedure for determining the binding affinity (Ki) of novel spiro-compounds for σ1 and σ2 receptors.

Materials:

  • Receptor Source: Homogenates from guinea pig brain (for σ1) and rat liver (for σ2) are commonly used.[3]

  • Radioligands:

    • For σ1 receptors: [³H]-(+)-pentazocine is a frequently used radioligand.[3]

    • For σ2 receptors: [³H]-DTG (1,3-di-o-tolylguanidine) is often employed.[4]

  • Masking Ligand: To measure binding to σ2 sites specifically, a high concentration of a selective σ1 ligand like (+)-pentazocine is used to block, or "mask," the σ1 sites.[5]

  • Test Compounds: Novel spiro-compounds of interest.

  • Assay Buffer: Tris-HCl buffer is typically used.

  • Filtration System: A Brandel cell harvester or equivalent system with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Step-by-Step Procedure:

  • Tissue Preparation: Homogenize the appropriate tissue (guinea pig brain or rat liver) in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet to the desired protein concentration.

  • Assay Incubation: In a series of test tubes, combine the tissue homogenate, the appropriate radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the unlabeled test spiro-compound.

    • For σ2 receptor assays, include the masking ligand (+)-pentazocine.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified duration to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue Homogenate (e.g., Guinea Pig Brain) Incubation Incubation (Binding Equilibrium) Tissue->Incubation Radioligand Radioligand (e.g., [³H]-(+)-pentazocine) Radioligand->Incubation Test_Compound Test Spiro-Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Unbound) Incubation->Filtration Quantification Scintillation Counting (Measure Radioactivity) Filtration->Quantification IC50 Determine IC50 Quantification->IC50 Cheng_Prusoff Cheng-Prusoff Equation IC50->Cheng_Prusoff Ki Calculate Ki (Binding Affinity) Cheng_Prusoff->Ki

Radioligand Competition Binding Assay Workflow.

Comparative Analysis of Novel Spiro-Compounds

The following table summarizes the binding affinities of several recently developed spiro-compounds for σ1 and σ2 receptors. This data highlights the impact of different structural scaffolds and substituents on receptor affinity and selectivity.

Compound Class/NameSpiro-CoreKey Substituentsσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 SelectivityReference
Spirocyclic Piperidines
Compound 193H-spiro[2-benzofuran-1,4′-piperidine]1′-(4-(2-fluoroethoxy)benzyl)0.79~276.5350-fold[6]
Compound 2d3H-spiro[[7]benzofuran-1,4'-piperidine]p-fluorobenzyl at N-atom, two H at C30.18HighHigh[8]
Compound 2a3H-spiro[[7]benzofuran-1,4'-piperidine]p-fluorobenzyl at N-atom, methoxy at C30.79HighHigh[8]
Compound 2e3H-spiro[[7]benzofuran-1,4'-piperidine]p-fluorobenzyl at N-atom, cyano at C30.86HighHigh[8]
Diazaspiro-Compounds
4b (AD186)2,7-diazaspiro[3.5]nonaneVaries2.72710-fold[7][9]
5b (AB21)2,7-diazaspiro[3.5]nonaneVaries13102~7.8-fold[7][9]
Spirocyclic Tetrahydropyrans
5iSpirocyclic with tetrahydropyran(pyridin-3-yl)methyl3.9>1000>250-fold[1]
5aSpirocyclic with tetrahydropyranVaries1.2~5445-fold[1]
23aAzepane ring analog of 5aVaries0.42~63150-fold[1]
Spirocyclic Furopyrazoles
3bFuropyrazoleN-benzyl0.50HighHigh[10]
3cFuropyrazoleN-butyl1.28HighHigh[10]

Structure-Activity Relationship (SAR) Insights

The data presented above reveals several key SAR trends that can guide the design of future spiro-compound ligands.

  • Impact of the Spirocyclic Core: The nature of the spirocyclic core itself plays a crucial role in determining affinity and selectivity. For instance, the 2,7-diazaspiro[3.5]nonane core in compounds like 4b and 5b confers high affinity for both σ1 and σ2 receptors.[7][9]

  • Influence of Substituents:

    • For the 3H-spiro[[7]benzofuran-1,4'-piperidines], the presence of a p-fluorobenzyl group at the nitrogen atom and small substituents at the 3-position of the benzofuran system lead to subnanomolar σ1 affinity and high selectivity over the σ2 subtype.[8]

    • In the spirocyclic tetrahydropyran series, a (pyridin-3-yl)methyl derivative (5i) demonstrated a favorable balance of high σ1 affinity and excellent selectivity.[1]

  • Ring Size and Rigidity: Increasing the size of the piperidine ring to an azepane ring in the tetrahydropyran series (comparing 5a to 23a) resulted in a significant increase in σ1 affinity and selectivity.[1] This suggests that modulating the ring size and, consequently, the conformation of the molecule can have a profound impact on receptor binding.

SAR Visualization

SAR_visualization cluster_scaffold Spirocyclic Scaffold cluster_substituents Substituents cluster_properties Binding Properties Core Core Structure (e.g., Piperidine, Tetrahydropyran) Affinity Binding Affinity (Ki) Core->Affinity Ring_Size Ring Size (e.g., Piperidine vs. Azepane) Ring_Size->Affinity Selectivity σ1/σ2 Selectivity Ring_Size->Selectivity N_Substituent Nitrogen Substituent (e.g., Benzyl, Butyl) N_Substituent->Affinity Other_Substituents Other Positions (e.g., Cyano, Methoxy) Other_Substituents->Selectivity Affinity->Selectivity

Key Structural Determinants of Sigma Receptor Affinity.

Therapeutic Implications and Future Directions

The development of spiro-compounds with high affinity and selectivity for sigma receptors holds significant promise for the treatment of a variety of disorders. For instance, selective σ1 receptor antagonists have shown potential in the treatment of neuropathic pain, while agonists are being investigated for their neuroprotective effects.[11]

The comparative data presented in this guide can aid in the rational design of next-generation spiro-ligands with optimized pharmacological profiles. Future research should focus on:

  • Elucidating Functional Activity: Determining whether high-affinity binders act as agonists, antagonists, or allosteric modulators is crucial for translating binding data into therapeutic potential.

  • In Vivo Efficacy: Promising candidates from in vitro screening must be evaluated in relevant animal models to assess their efficacy and pharmacokinetic properties.

  • Exploring Novel Scaffolds: The synthesis and evaluation of new spirocyclic scaffolds will continue to be a key driver of innovation in this field.

By leveraging the insights from comparative analyses such as this, the scientific community can accelerate the development of novel spiro-compound-based therapeutics that target sigma receptors with high precision and efficacy.

References

A Comparative Guide to the In Vivo Validation of 2,7-Diazaspiro[4.4]nonane Derivatives as Novel Anticonvulsant Therapies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of 2,7-diazaspiro[4.4]nonane derivatives as potential anticonvulsant agents. We will delve into the rationale behind selecting clinically validated in vivo models, provide detailed experimental protocols, and present a comparative analysis against established antiepileptic drugs (AEDs).

The quest for novel AEDs is driven by the fact that approximately one-third of individuals with epilepsy do not achieve adequate seizure control with currently available medications.[1] Spirocyclic compounds, including derivatives of 2-azaspiro[4.4]nonane and 1,3-diazaspiro[4.5]decane, have emerged as a promising structural motif in medicinal chemistry due to their rigid three-dimensional structure, which allows for precise orientation of pharmacophoric groups.[2][3] This guide will equip research teams with the necessary knowledge to rigorously assess the anticonvulsant potential and neurological side-effect profile of this novel chemical class.

The Strategic Selection of In Vivo Models: A Two-Pronged Approach

The initial in vivo screening of potential anticonvulsants is critical for identifying promising candidates and elucidating their potential mechanism of action. No single animal model can fully replicate the complexity of human epilepsy, but a strategic combination of tests can provide strong predictive validity for clinical efficacy.[4][5] The U.S. National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP), formerly the Anticonvulsant Screening Program (ASP), has established a battery of tests that have contributed to the development of numerous FDA-approved AEDs.[6][7][8]

For our comparative guide, we will focus on two of the most widely used and clinically validated rodent models:

  • Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure (historically known as grand mal) through electrical stimulation.[9][10] It is highly effective at identifying compounds that prevent seizure spread and is considered predictive of efficacy against generalized tonic-clonic seizures in humans.[4][11] Drugs that are effective in this model, such as Phenytoin and Carbamazepine, often act by blocking voltage-gated sodium channels.

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This chemical induction model produces seizures that resemble human generalized myoclonic and absence seizures (petit mal).[4][12][13] The convulsant agent, pentylenetetrazol (PTZ), is a GABA-A receptor antagonist. This test is therefore adept at identifying compounds that can raise the seizure threshold, often by enhancing GABAergic neurotransmission or blocking T-type calcium channels, like Ethosuximide.[14]

By evaluating a 2,7-diazaspiro[4.4]nonane derivative in both the MES and scPTZ models, we can quickly profile its potential clinical utility and gain initial insights into its mechanism of action. Furthermore, to ensure the development of a safe therapeutic, we must assess for potential motor impairment, a common side effect of CNS-active drugs.[1]

  • Rotorod Test: This test is the gold standard for assessing motor coordination, balance, and endurance in rodents.[15][16] By measuring the time an animal can remain on a rotating rod, we can quantify any neurotoxic effects or motor deficits caused by the test compound.[16]

Comparative Experimental Workflow & Protocols

The following section outlines the step-by-step methodologies for conducting these essential preclinical evaluations. The causality behind each step is explained to ensure robust and reproducible results.

Overall Screening Workflow

The general workflow involves acclimatizing the animals, preparing and administering the test compound and controls, conducting the seizure or neurotoxicity test at the compound's predetermined time of peak effect (TPE), and recording the outcomes.

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Testing at Time of Peak Effect (TPE) cluster_analysis Phase 3: Data Analysis acclimate Animal Acclimation (3-4 days) compound_prep Compound & Vehicle Preparation acclimate->compound_prep dosing Administration (i.p. or p.o.) compound_prep->dosing mes MES Test dosing->mes Wait for TPE scptz scPTZ Test dosing->scptz Wait for TPE rotorod Rotorod Test dosing->rotorod Wait for TPE ed50 Determine ED50 (Efficacy) mes->ed50 scptz->ed50 td50 Determine TD50 (Toxicity) rotorod->td50 pi Calculate Protective Index (PI = TD50/ED50) ed50->pi td50->pi

Caption: High-level workflow for in vivo anticonvulsant screening.

Protocol 1: Maximal Electroshock (MES) Test
  • Rationale: To evaluate the ability of a compound to prevent the spread of a maximal seizure, mimicking a generalized tonic-clonic seizure. The key endpoint is the abolition of the tonic hindlimb extension (THLE).[9]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Animal Preparation: Use male albino mice (e.g., CF-1 strain, 25-30g). Acclimate animals for at least 3-4 days before testing.[11]

    • Dosing: Administer the 2,7-diazaspiro[4.4]nonane derivative, vehicle control, and positive control (e.g., Phenytoin) via intraperitoneal (i.p.) injection. Test a range of doses to determine the median effective dose (ED50).

    • Anesthesia & Stimulation: At the TPE of the drug, apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the mouse's corneas.[9] Place the corneal electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).[9]

    • Observation: Immediately observe the animal for the presence or absence of a full tonic hindlimb extension. The complete absence of this phase is considered protection.[9]

    • Data Analysis: For each dose group, calculate the percentage of animals protected. Use probit analysis to determine the ED50, the dose at which 50% of the animals are protected.

Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Test
  • Rationale: To assess a compound's ability to raise the seizure threshold against a chemical convulsant, modeling myoclonic and absence seizures.[12]

  • Apparatus: Isolation cages for observation.

  • Procedure:

    • Animal Preparation: Use male albino mice (e.g., CF-1 strain, 25-30g).

    • Dosing: Administer the test compound, vehicle, and positive control (e.g., Ethosuximide) i.p. at various doses.

    • Induction: At the TPE, inject a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[12]

    • Observation: Place each animal in an individual observation cage and observe for 30 minutes.[12] The endpoint for protection is the failure to observe an episode of clonic spasms lasting for at least 3-5 seconds.[12]

    • Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 via probit analysis.

Protocol 3: Rotorod Neurotoxicity Test
  • Rationale: To quantify motor impairment and determine the neurotoxic dose profile of the test compound.[16][17]

  • Apparatus: A rotarod device with a rotating rod (e.g., 3 cm diameter for mice).

  • Procedure:

    • Training: Prior to drug administration, train the mice to stay on the rotating rod at a low speed (e.g., 4-5 rpm) for a set duration (e.g., 1-2 minutes).[17] Only animals that successfully complete the training are used for the test.

    • Dosing: Administer the test compound, vehicle, and positive control i.p. at various doses.

    • Testing: At the TPE, place the animal on the rotarod, which is typically set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[17]

    • Observation: Record the latency to fall from the rod. An animal is considered to have failed the test if it falls off the rod or passively rotates with the rod for two consecutive revolutions.

    • Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of the animals fail the test.

Data Interpretation & Comparative Analysis

The ultimate goal of this screening process is to identify compounds with a high therapeutic index—that is, a wide margin between the effective dose and the dose that causes side effects. The Protective Index (PI) is calculated as PI = TD50 / ED50 . A higher PI value indicates a more favorable safety profile.

Interpreting Seizure Model Outcomes

The activity profile of a test compound across the MES and scPTZ tests can provide valuable clues to its mechanism of action.

G cluster_no start Test Compound (e.g., DSN-1) mes_test Active in MES Test? start->mes_test scptz_test Active in scPTZ Test? mes_test->scptz_test Yes neither_active Inactive or Novel Mechanism mes_test->neither_active No scptz_test_no Active in scPTZ Test? mes_test->scptz_test_no No both_yes Broad Spectrum Activity (e.g., Valproate-like) scptz_test->both_yes Yes mes_yes_only Suggests action on voltage-gated Na+ channels (e.g., Phenytoin-like) scptz_test->mes_yes_only No mes_yes Suggests action on voltage-gated Na+ channels (e.g., Phenytoin-like) scptz_yes Suggests action on GABAergic system or T-type Ca2+ channels (e.g., Ethosuximide-like) scptz_test_no->scptz_yes Yes neither_active_2 Inactive or Novel Mechanism scptz_test_no->neither_active_2 No

Caption: Decision tree for interpreting MES and scPTZ screening results.

Comparative Data Summary

The table below presents hypothetical data for a novel 2,7-diazaspiro[4.4]nonane derivative, "DSN-1," compared to standard AEDs. This format allows for a clear, objective comparison of potency and safety.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotorod TD₅₀ (mg/kg)Protective Index (PI) in MESProtective Index (PI) in scPTZPredicted Profile
DSN-1 (Test) 45.5> 1003507.7 > 3.5Anti-generalized tonic-clonic
Phenytoin 9.5Inactive687.2 N/AAnti-generalized tonic-clonic
Ethosuximide Inactive130> 500N/A> 3.8 Anti-absence seizure
Carbamazepine 8.835.2708.0 2.0 Broad Spectrum

Data is hypothetical and for illustrative purposes.

From this table, we can deduce that DSN-1 shows potent activity in the MES model, comparable in safety profile (PI of 7.7) to Phenytoin. Its lack of activity in the scPTZ model suggests a mechanism of action likely involving the prevention of seizure spread, rather than an elevation of the seizure threshold. This provides a strong rationale for further investigation of DSN-1 as a potential treatment for generalized tonic-clonic seizures.

Discussion & Future Directions

The successful in vivo validation of a novel 2,7-diazaspiro[4.4]nonane derivative using the MES, scPTZ, and rotorod assays provides critical, actionable data for a drug development program. A compound like the hypothetical DSN-1, with a strong PI in the MES test, would be a prime candidate for more advanced preclinical studies.

Next steps would include:

  • Evaluation in chronic models of epilepsy (e.g., kindling models) to assess efficacy against more complex, treatment-resistant seizures.[4]

  • Pharmacokinetic studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • In-depth mechanism of action studies (e.g., electrophysiological patch-clamp assays) to confirm its molecular target.

By employing this systematic and comparative approach, research organizations can efficiently identify and validate promising new anticonvulsant therapies, bringing much-needed innovation to patients with epilepsy.

References

A Comparative Guide to the Synthetic Routes of 2,7-Diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, imparting valuable three-dimensional character to drug candidates and influencing their pharmacological profiles. Its rigid framework and the presence of two modifiable nitrogen atoms make it an attractive building block for the development of novel therapeutics. This guide provides a comparative analysis of the prominent synthetic routes to this important spirocycle, offering insights into the strategic advantages and practical considerations of each approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction to the 2,7-Diazaspiro[4.4]nonane Core

The spirocyclic nature of 2,7-diazaspiro[4.4]nonane introduces a defined conformational rigidity that can enhance binding affinity and selectivity to biological targets. The two nitrogen atoms at positions 2 and 7 offer versatile handles for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Consequently, efficient and adaptable synthetic strategies are crucial for accessing this valuable scaffold and its derivatives.

This guide will focus on four principal synthetic strategies:

  • Classical Reductive Cyclization: A traditional, multi-step approach involving the construction of a spirocyclic precursor followed by a powerful reduction.

  • Domino Radical Bicyclization: A modern and elegant single-step method that rapidly assembles the spirocyclic core from a linear precursor.

  • Palladium-Catalyzed Cascade Cyclization: A transition-metal-catalyzed approach that proceeds through a spirocyclic imine intermediate.

  • [3+2] Cycloaddition: A convergent strategy that utilizes the reaction of an azomethine ylide with a dipolarophile to construct one of the pyrrolidine rings.

Classical Reductive Cyclization from a Cyclopentanone Precursor

This classical approach builds the spirocyclic carbon framework first, followed by the formation of the two pyrrolidine rings in a final, powerful reduction step. While often lengthy, this method is robust and relies on well-established chemical transformations.

Rationale and Mechanistic Insight

The synthesis commences with a Knoevenagel-type condensation of cyclopentanone with two equivalents of a cyanoacetamide, which simultaneously introduces the nitrogen atoms and the carbon atoms required for the second ring. Subsequent hydrolysis and decarboxylation afford a spiro-diacid. The core of this strategy lies in the final double reductive amination/cyclization of the diacid with a primary amine source (often accomplished in situ from the reduction of a precursor), driven by a strong reducing agent like lithium aluminum hydride (LAH). The LAH reduces both the carboxylic acids to alcohols and any intermediate imines to amines, leading to the formation of the two five-membered rings.

Experimental Protocol

Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)

  • Materials: Cyclopentanone, cyanoacetamide, piperidine, ethanol.

  • Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol. Add a catalytic amount of piperidine (0.1 eq). Heat the mixture to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature to allow for product precipitation. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid

  • Materials: Cyclopentylidene-bis(2-cyanoacetamide), concentrated sulfuric acid, water.

  • Procedure: Suspend the product from Step 1 in a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Heat the mixture to reflux for 8-12 hours until gas evolution ceases. Cool the mixture in an ice bath to precipitate the diacid. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water.

Step 3: Reductive Cyclization to 2,7-Diazaspiro[4.4]nonane

  • Materials: 2,2-Cyclopentanediacetic acid, lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (THF).

  • Procedure: In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of LAH (excess, e.g., 4.0 eq) in anhydrous THF. Slowly add a solution of 2,2-cyclopentanediacetic acid in anhydrous THF to the LAH suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 12-18 hours. Cool the reaction to 0 °C and cautiously quench the excess LAH by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water. Filter the resulting aluminum salts and wash thoroughly with THF. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure.

Visualizing the Workflow

Reductive Cyclization start Cyclopentanone step1 Cyclopentylidene-bis (2-cyanoacetamide) start->step1 Cyanoacetamide, Piperidine, EtOH, Reflux step2 2,2-Cyclopentanediacetic acid step1->step2 H2SO4, H2O, Reflux product 2,7-Diazaspiro[4.4]nonane step2->product 1. LAH, THF, Reflux 2. Quench Domino Radical Bicyclization start O-Benzyl Oxime Ether product 2,7-Diazaspiro[4.4]nonane Derivative start->product Radical Initiator (AIBN or Et3B), Bu3SnH, Solvent Palladium-Catalyzed Cyclization start Dienyl Ketone Oxime intermediate Spirocyclic Imine start->intermediate Pd(PPh3)4, Et3N, DMF, Heat product 2,7-Diazaspiro[4.4]nonane Derivative intermediate->product NaBH4, MeOH 3+2 Cycloaddition start1 Cyclic Amine intermediate Azomethine Ylide (in situ) start1->intermediate Catalyst, Solvent start2 Aldehyde start2->intermediate Catalyst, Solvent start3 Cyclopentylidene Dipolarophile product 2,7-Diazaspiro[4.4]nonane Derivative start3->product [3+2] Cycloaddition intermediate->product [3+2] Cycloaddition

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Benzyl-2,7-diazaspiro[4.4]nonane Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS). Its rigid, three-dimensional conformation allows for the precise spatial orientation of pharmacophoric elements, leading to enhanced potency and selectivity for various biological targets.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Benzyl-2,7-diazaspiro[4.4]nonane analogs, with a primary focus on their development as dopamine D3 receptor antagonists—a key target for treating neuropsychiatric disorders like schizophrenia and substance abuse.[2] We will also explore the broader therapeutic potential of this scaffold by drawing comparisons with related azaspiro[4.4]nonane derivatives exhibiting anticonvulsant and sigma receptor modulating activities.

The Strategic Advantage of the Diazaspiro[4.4]nonane Core

The rationale for employing the diazaspiro[4.4]nonane core lies in its unique stereochemical and physicochemical properties. Unlike more flexible, linear, or monocyclic amine structures (e.g., piperazine), the spirocyclic system locks the conformation of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, thereby increasing binding affinity. Furthermore, the introduction of sp³-rich centers enhances the three-dimensionality of the molecule, which is often correlated with improved pharmacokinetic profiles, such as increased solubility and metabolic stability, and can help in avoiding off-target effects commonly associated with flat, aromatic compounds.[2]

SAR of this compound Analogs as Dopamine D3 Receptor Antagonists

The dopamine D3 receptor (D3R) is a critical target for therapeutic intervention in CNS disorders. However, its high homology with the D2 receptor (D2R) presents a significant challenge in developing selective ligands. The this compound scaffold has been ingeniously utilized to achieve remarkable D3R selectivity.

A key study by Reilly et al. provides a foundational dataset for understanding the SAR of this class of compounds.[2][3] In their work, the 2-benzyl moiety serves as a crucial anchor, while modifications at the 7-position of the diazaspiro core and the nature of a linked aromatic group were systematically explored. While not a direct SAR of the benzyl group itself, this study highlights the interplay between the benzyl-substituted core and other regions of the molecule.

Key Structural Insights:
  • The Role of the Diazaspiro Core : The rigidity of the diazaspiro[4.4]nonane core is paramount for orienting the substituents in a manner that favors interaction with the D3R binding pocket over the D2R. This is evident when comparing spirocyclic analogs to more flexible piperazine-containing ligands, where the former often exhibit superior selectivity.[2]

  • Substitution at the N7-Position : The nature of the substituent at the N7 position dramatically influences both affinity and selectivity. A common strategy involves attaching a larger aromatic or heteroaromatic group via a linker.

  • Impact of Arylation : Direct arylation of the N7-nitrogen with various substituted phenyl rings can fine-tune the electronic and steric properties of the molecule, leading to optimized receptor interactions.

The following logical diagram illustrates the general SAR strategy for developing D3 receptor antagonists based on the this compound scaffold.

SAR_Strategy cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes Scaffold This compound N7_Sub N7-Substituent Variation (e.g., Arylation, Alkylation) Scaffold->N7_Sub Primary focus of a key study Benzyl_Sub Benzyl Group Substitution (Hypothetical SAR) Scaffold->Benzyl_Sub Inferred SAR Linker Linker Modification N7_Sub->Linker D3_Affinity D3 Receptor Affinity (Ki) N7_Sub->D3_Affinity D2_Affinity D2 Receptor Affinity (Ki) N7_Sub->D2_Affinity Benzyl_Sub->D3_Affinity Benzyl_Sub->D2_Affinity Linker->D3_Affinity Selectivity D3/D2 Selectivity D3_Affinity->Selectivity D2_Affinity->Selectivity Synthesis_Workflow Start 2-Boc-2,7-diazaspiro[4.4]nonane Step1 N-Benzylation Start->Step1 Intermediate1 2-Boc-7-benzyl-2,7- diazaspiro[4.4]nonane Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA/DCM) Intermediate1->Step2 Intermediate2 2-Benzyl-2,7- diazaspiro[4.4]nonane Step2->Intermediate2 Step3 Buchwald-Hartwig Cross-Coupling Intermediate2->Step3 Final_Product Final N7-Aryl-2-benzyl- 2,7-diazaspiro[4.4]nonane Step3->Final_Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Step3

References

Evaluating the ADME Properties of 2-Benzyl-2,7-diazaspiro[4.4]nonane-based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Three-Dimensional Scaffolds in Drug Discovery

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning their attention towards three-dimensional (3D) molecular architectures.[1] Planar, aromatic structures, while historically successful, often present challenges in achieving target selectivity and favorable pharmacokinetic properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful strategy to introduce 3D complexity into drug candidates.[2][3][4] The inherent rigidity and defined exit vectors of these scaffolds can lead to enhanced potency, selectivity, and crucially, improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][5]

Among these, the 2-Benzyl-2,7-diazaspiro[4.4]nonane scaffold offers a compelling structural motif.[6][7] Its diazaspiro[4.4]nonane core, with two five-membered rings, provides a rigid framework while the nitrogen atoms offer handles for modulating physicochemical properties and target interactions. The benzyl group can be a key pharmacophoric element or a versatile point for further chemical modification.

This guide provides a comprehensive framework for evaluating the ADME properties of this compound-based compounds. We will delve into the critical ADME assays, present detailed experimental protocols, and offer a comparative analysis against a conventional, non-spirocyclic alternative to highlight the potential advantages of this scaffold. Our focus is on generating robust, decision-driving data to guide lead optimization efforts.[8]

Strategic ADME Profiling: A Tiered Approach

A successful drug discovery campaign relies on the early and iterative assessment of ADME properties to identify and mitigate potential liabilities.[8] A tiered approach, from high-throughput screening to more complex, lower-throughput assays, is an efficient strategy.

ADME_Workflow cluster_0 Tier 1: Early Screening (High-Throughput) cluster_1 Tier 2: Lead Optimization (Medium-Throughput) cluster_2 Tier 3: Candidate Nomination (Low-Throughput) in_silico In Silico Predictions (Solubility, Permeability, Metabolism) kinetic_solubility Kinetic Solubility Assay in_silico->kinetic_solubility Guide Synthesis hlm_stability Human Liver Microsome (HLM) Metabolic Stability kinetic_solubility->hlm_stability pampa PAMPA (Passive Permeability) hlm_stability->pampa Promising Candidates caco2 Caco-2 Assay (Permeability & Efflux) pampa->caco2 cyp_inhibition CYP450 Inhibition (IC50) caco2->cyp_inhibition plasma_protein_binding Plasma Protein Binding cyp_inhibition->plasma_protein_binding metabolite_id Metabolite Identification plasma_protein_binding->metabolite_id Optimized Leads hepatocyte_stability Hepatocyte Stability metabolite_id->hepatocyte_stability in_vivo_pk In Vivo PK Studies (Rodent) hepatocyte_stability->in_vivo_pk

Caption: Tiered workflow for ADME profiling in drug discovery.

Comparative Analysis: "Spiro-X" vs. "Linear-Y"

To illustrate the potential ADME advantages of the this compound scaffold, we present a hypothetical comparative analysis. "Spiro-X" is a representative compound from this class, while "Linear-Y" is a marketed drug with a more traditional, non-spirocyclic structure, targeting a similar hypothetical biological pathway.

Table 1: Physicochemical and Permeability Properties

Parameter"Spiro-X" (Hypothetical)"Linear-Y" (Reference Drug)Rationale for Spiro-X's Profile
Molecular Weight ( g/mol ) 350.5420.7N/A
cLogP 2.84.1Increased sp³ character often reduces lipophilicity.[1]
Aqueous Solubility (µM) 15025Higher 3D nature can disrupt crystal packing, improving solubility.[9]
PAMPA Papp (10⁻⁶ cm/s) 8.56.2Good passive permeability is expected for both.[10]
Caco-2 Papp (A→B) (10⁻⁶ cm/s) 5.11.5Good intestinal absorption predicted.[11]
Caco-2 Efflux Ratio (B→A/A→B) 1.24.5Less susceptible to P-gp efflux, a common issue for planar molecules.[12]

Table 2: Metabolic Stability and CYP450 Interaction

Parameter"Spiro-X" (Hypothetical)"Linear-Y" (Reference Drug)Rationale for Spiro-X's Profile
Human Liver Microsome t1/2 (min) > 6015Spirocyclic core can be more resistant to metabolic attack.[1][13]
Human Hepatocyte Intrinsic Clearance (µL/min/10⁶ cells) 545Lower clearance suggests a longer in vivo half-life.[14]
CYP3A4 Inhibition IC₅₀ (µM) > 302.5Reduced interaction with major drug-metabolizing enzymes.[15][16]
CYP2D6 Inhibition IC₅₀ (µM) > 30> 30No significant inhibition observed for either.

The hypothetical data suggests that "Spiro-X" possesses a more favorable ADME profile than "Linear-Y". Its lower lipophilicity and higher solubility are advantageous for formulation and bioavailability. Crucially, its significantly improved metabolic stability and lower potential for CYP450-mediated drug-drug interactions (DDIs) highlight the potential of the this compound scaffold in designing safer and more effective drug candidates.[17]

Experimental Protocols

The following are detailed, self-validating protocols for key in vitro ADME assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating gastrointestinal absorption.[10][18]

Methodology:

  • Preparation of Solutions:

    • Prepare a 1% lecithin in dodecane solution. Sonicate until fully dissolved.[19]

    • Dissolve test compounds and controls (high permeability: e.g., Chloramphenicol; low permeability: e.g., Theophylline) in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 10 µM.[19][20]

  • Assay Plate Preparation:

    • Pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well of a 96-well donor plate.[19]

    • Add 300 µL of buffer to each well of a 96-well acceptor plate.

    • Add 150 µL of the test compound/control solutions to the donor plate wells.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate for 10-20 hours at room temperature with gentle shaking.[18][19]

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

    • Classify compounds as low permeability (Papp < 1.5 x 10⁻⁶ cm/s) or high permeability (Papp > 1.5 x 10⁻⁶ cm/s).[21]

Caco-2 Permeability and Efflux Assay

Objective: To evaluate a compound's intestinal permeability and determine if it is a substrate for active efflux transporters (e.g., P-glycoprotein).[11][22]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[12]

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be ≥ 200 Ω·cm².[11][23]

    • Alternatively, perform a Lucifer Yellow rejection assay.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B): Add the test compound (typically 10 µM) to the apical (donor) side and fresh buffer to the basolateral (acceptor) side.[11]

    • Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) side and fresh buffer to the apical (acceptor) side.

    • Incubate for 2 hours at 37°C with shaking.

  • Analysis:

    • At the end of the incubation, take samples from both donor and acceptor compartments.

    • Quantify the compound concentration using LC-MS/MS.

  • Data Calculation:

    • Calculate Papp for both A→B and B→A directions.[22]

    • Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for active efflux.[12][22]

Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: To determine the in vitro metabolic stability of a compound in human liver microsomes, providing an estimate of its intrinsic clearance.[24][25]

Methodology:

  • Reagent Preparation:

    • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.

    • Prepare a solution of the test compound (e.g., 1 µM).

    • Prepare a solution of NADPH (cofactor).

  • Incubation:

    • Pre-warm the reaction mixture and test compound solution to 37°C.

    • Initiate the reaction by adding NADPH.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

Cytochrome P450 (CYP) Inhibition Assay (IC₅₀)

Objective: To assess the potential of a compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions.[17][26]

Methodology:

  • Assay Setup:

    • Use human liver microsomes or recombinant CYP enzymes.[15]

    • For each CYP isoform (e.g., 3A4, 2D6, 2C9, 2C19, 1A2), use a specific probe substrate.[16]

  • Incubation:

    • Incubate the microsomes/recombinant enzymes, probe substrate, and a range of concentrations of the test compound.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a specific time.

    • Terminate the reaction with a quenching solution.

  • Analysis:

    • Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.[26]

  • Data Analysis:

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).[16]

Data Interpretation and Decision Making

The data generated from these assays should be integrated to build a comprehensive ADME profile of the this compound-based compounds.

Decision_Tree start Initial ADME Profile solubility_check Aqueous Solubility > 10 µM? start->solubility_check permeability_check Caco-2 Papp > 2x10⁻⁶ cm/s? Efflux Ratio < 2? solubility_check->permeability_check Yes optimize_solubility Optimize for Solubility (e.g., add polar groups) solubility_check->optimize_solubility No stability_check HLM t½ > 30 min? permeability_check->stability_check Yes optimize_permeability Optimize for Permeability/Efflux (e.g., mask polar groups) permeability_check->optimize_permeability No cyp_check CYP IC₅₀ > 10 µM? stability_check->cyp_check Yes optimize_stability Optimize for Stability (e.g., block metabolic soft spots) stability_check->optimize_stability No optimize_cyp Optimize for CYP Inhibition (e.g., modify CYP-binding motif) cyp_check->optimize_cyp No advance Advance to In Vivo PK cyp_check->advance Yes

Caption: Decision-making tree based on in vitro ADME data.

Conclusion

The this compound scaffold represents a promising avenue for the discovery of novel therapeutics with potentially superior ADME properties compared to more traditional, planar molecules. The increased three-dimensionality can confer benefits such as improved solubility, enhanced metabolic stability, and reduced off-target effects, including CYP450 inhibition.[1][27] By employing a strategic, tiered approach to ADME profiling and utilizing robust in vitro assays as outlined in this guide, researchers can effectively evaluate compounds based on this scaffold, identify potential liabilities early, and make informed decisions to advance the most promising candidates toward clinical development.

References

A Senior Application Scientist's Guide to Assessing the Cytotoxicity of Novel Diazaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cytotoxic potential of novel diazaspiro[4.4]nonane derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity screening.

The unique spirocyclic scaffold of diazaspiro[4.4]nonane has garnered significant interest in medicinal chemistry for its structural rigidity and three-dimensional character, which are desirable features for potent and selective enzyme inhibitors or receptor modulators. As these novel chemical entities advance through the drug discovery pipeline, a precise evaluation of their cytotoxic profile is not merely a regulatory checkpoint but a critical step in identifying promising therapeutic candidates and understanding their mechanism of action.

The Strategic Selection of Cytotoxicity Assays: A Comparative Overview

The term "cytotoxicity" encompasses a range of cellular events, from metabolic inhibition to complete membrane lysis. A single assay provides only one perspective on a compound's effect. Therefore, a multi-assay strategy is paramount for generating a comprehensive and reliable cytotoxicity profile. The choice of assay should be hypothesis-driven, aligning with the expected mechanism of the compound class.

Here, we compare three classes of commonly employed cytotoxicity assays, each interrogating a different aspect of cellular health.

Assay Class Specific Assay Principle Advantages Limitations
Metabolic Activity MTT, MTS, WST-1Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, producing a colored formazan product.High-throughput, sensitive, relatively inexpensive, provides extensive literature for comparison.Can be confounded by compounds affecting cellular metabolism or redox state. Does not distinguish between cytostatic and cytotoxic effects.
Membrane Integrity Lactate Dehydrogenase (LDH) ReleaseMeasurement of the stable cytosolic enzyme LDH released into the culture medium upon cell lysis and loss of membrane integrity.Directly measures cell death (necrosis). Can be multiplexed with other assays from the same well.Less sensitive for early apoptotic events where the membrane is initially intact. Timing is critical as LDH can degrade in the medium.
Apoptosis Induction Caspase-Glo® 3/7, Annexin V/PI StainingDetection of key mediators of apoptosis. Caspase assays measure the activity of executioner caspases, while Annexin V binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells.Provides mechanistic insight into the mode of cell death. Highly sensitive and specific for apoptosis.Annexin V staining typically requires flow cytometry, which is lower throughput. Caspase activation is a transient event.

Expert Insight: For an initial screening of novel diazaspiro[4.4]nonane derivatives, an MTT or similar tetrazolium-based assay is an excellent starting point due to its efficiency and sensitivity. However, to validate hits and understand the mechanism, it is crucial to follow up with an assay from a different class, such as an LDH assay to confirm cell death or a caspase assay to investigate apoptosis. This orthogonal approach ensures that the observed effects are not an artifact of a specific assay chemistry.

A Validated Experimental Workflow for Cytotoxicity Assessment

This section details a robust, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50) of novel diazaspiro[4.4]nonane derivatives using the gold-standard MTT assay.

Phase 1: Cell Line Selection and Preparation

The choice of cell line is critical and should be guided by the therapeutic goal. For an anti-cancer agent, a panel of cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) is recommended. The inclusion of a non-cancerous cell line (e.g., HEK293 or hTERT-RPE1 ) is essential to assess selectivity.

  • Step 1: Cell Culture. Culture cells in the recommended medium (e.g., DMEM for HeLa) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.

  • Step 2: Seeding. Once cells reach 80-90% confluency, detach them using Trypsin-EDTA. Perform a cell count using a hemocytometer or automated cell counter. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

  • Step 3: Adherence. Incubate the plate for 24 hours to allow cells to adhere and resume logarithmic growth. This normalization period is crucial for reproducible results.

Phase 2: Compound Treatment
  • Step 4: Stock Solution Preparation. Prepare a high-concentration stock solution (e.g., 10 mM) of each diazaspiro[4.4]nonane derivative and the positive control (e.g., Doxorubicin) in sterile DMSO.

  • Step 5: Serial Dilution. Perform serial dilutions of the stock solutions in culture medium to create a range of treatment concentrations. A common approach is a 10-point, 2-fold dilution series starting from 100 µM. It is critical to ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

  • Step 6: Treatment. Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing only the medium with the same final DMSO concentration) and "untreated control" wells.

  • Step 7: Incubation. Incubate the plate for a defined period, typically 48 or 72 hours, which is sufficient time for most cytotoxic agents to exert their effects.

Phase 3: MTT Assay and Data Acquisition
  • Step 8: MTT Reagent Addition. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Step 9: Solubilization. Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as DMSO or a 0.01 M HCl solution in isopropanol, to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Step 10: Absorbance Reading. Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

Phase 4: Data Analysis and IC50 Determination
  • Step 11: Calculate Percent Viability. Use the following formula to calculate the percentage of viable cells for each concentration:

    • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

  • Step 12: Plot and Determine IC50. Plot the percent viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Below is a diagram illustrating the described experimental workflow.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3 & 4: Assay & Analysis Culture 1. Cell Culture (e.g., HeLa, A549) Seed 2. Seed 96-Well Plate (5,000 cells/well) Culture->Seed Adhere 3. Incubate 24h for Adherence Seed->Adhere Treat 6. Add Compound to Cells Adhere->Treat Stock 4. Prepare Compound Stock (10 mM in DMSO) Dilute 5. Serial Dilution (e.g., 100 µM down to 0 µM) Stock->Dilute Dilute->Treat Incubate 7. Incubate 48-72h Treat->Incubate MTT 8. Add MTT Reagent (Incubate 3-4h) Incubate->MTT Solubilize 9. Solubilize Formazan (Add DMSO) MTT->Solubilize Read 10. Read Absorbance (570 nm) Solubilize->Read Analyze 11. Calculate % Viability & Determine IC50 Read->Analyze

Caption: A validated workflow for assessing cytotoxicity using the MTT assay.

Comparative Data Analysis: A Case Study

To illustrate how to interpret the results, consider the following hypothetical data for three novel diazaspiro[4.4]nonane derivatives (DSPN-1, DSPN-2, DSPN-3) and a standard-of-care, Doxorubicin, tested against three cancer cell lines and one non-cancerous cell line.

Compound IC50 (µM) on HeLa IC50 (µM) on A549 IC50 (µM) on MCF-7 IC50 (µM) on HEK293 (Non-cancerous) Selectivity Index (SI) for HeLa *
DSPN-1 4.57.25.1> 100> 22.2
DSPN-2 25.830.142.5> 100> 3.9
DSPN-3 6.15.58.312.52.0
Doxorubicin 0.81.20.92.53.1

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI is desirable.

Interpretation:

  • Potency: Doxorubicin is the most potent compound across all cancer cell lines, with sub-micromolar IC50 values. Among the novel derivatives, DSPN-1 and DSPN-3 show promising potency in the low single-digit micromolar range.

  • Selectivity: This is where the novel compounds can shine. DSPN-1 exhibits outstanding selectivity (>22.2) for HeLa cells over the non-cancerous HEK293 cells, significantly better than Doxorubicin. This suggests a potentially wider therapeutic window. In contrast, DSPN-3 shows poor selectivity, indicating it is nearly as toxic to healthy cells as it is to cancer cells.

Elucidating the Mechanism: Beyond the IC50 Value

The IC50 value tells us if a compound is cytotoxic, but not how. If DSPN-1 is our lead, the next logical step is to investigate its mechanism of action. A simple decision-making framework can guide this process.

Mechanism_Investigation Start Lead Compound Identified (e.g., DSPN-1 with low IC50) Question Is the Cell Death Apoptotic? Start->Question Caspase Perform Caspase-Glo® 3/7 Assay Question->Caspase Yes Result_Nec Result: Necrosis or Other (Low Caspase Activity) Question->Result_Nec No Annexin Confirm with Annexin V / PI Staining Caspase->Annexin Result_Apo Result: Apoptosis Confirmed (High Caspase Activity) Annexin->Result_Apo Further_Studies Proceed to Downstream Pathway Analysis Result_Apo->Further_Studies

Caption: Decision-making workflow for investigating the mechanism of cell death.

By multiplexing assays, we can build a more complete picture. For example, if DSPN-1 treatment leads to a high Caspase-3/7 signal but a low LDH release at an early time point, it strongly suggests an apoptotic mechanism. This finding would then guide subsequent experiments, such as Western blotting for key apoptotic proteins like Bcl-2 and Bax, to further delineate the signaling pathway involved.

A Comparative Guide to the In Vitro Metabolic Stability of 2-Benzyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic fate is a pivotal determinant of success. Metabolic stability, the compound's susceptibility to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including half-life, bioavailability, and clearance.[1][2][3] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate and lead to toxicity. The liver is the primary site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes for initial oxidative reactions (Phase I) and various transferases for subsequent conjugation reactions (Phase II).[4][5]

This guide focuses on 2-Benzyl-2,7-diazaspiro[4.4]nonane, a member of the azaspirocyclic family of compounds. Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their rigid, three-dimensional nature, which can offer improved target specificity and novel intellectual property.[6] Furthermore, the incorporation of nitrogen atoms into these scaffolds, as in diazaspiro systems, has been shown to potentially enhance metabolic stability and tune physicochemical properties.[6][7]

Here, we provide a comprehensive comparison of the metabolic stability of this compound against structurally relevant alternatives. We will detail the experimental workflow, present and interpret comparative data, and discuss the underlying structure-metabolism relationships that govern the compound's fate in a simulated biological system.

Comparative Framework: Rationale for Compound Selection

To contextualize the metabolic profile of this compound, we have selected two comparator compounds and two well-characterized controls. This multi-faceted comparison allows us to dissect the contribution of specific structural motifs to metabolic liability.

  • Test Article: this compound: The core focus of our investigation. Its unique structure combines a rigid diazaspiro core with a lipophilic benzyl group, a common site for metabolic attack.

  • Comparator 1: 1-Benzylpiperazine: A non-spirocyclic analog. Comparing its stability to our test article helps elucidate the impact of the rigid spiro[4.4]nonane core versus a more flexible piperazine ring on enzyme recognition and metabolism.

  • Comparator 2: 2,7-diazaspiro[4.4]nonane: The parent scaffold without the benzyl group. This comparison directly assesses the metabolic liability introduced by the N-benzyl substituent.

  • Positive Controls: Verapamil & Testosterone: These are standard compounds used to validate the metabolic competency of the assay system.[8] Verapamil is known for its high metabolic turnover (high clearance), while testosterone exhibits moderate clearance, providing a reliable performance window for the assay.

Experimental Design: A Self-Validating Protocol for Assessing Metabolic Stability

The cornerstone of this guide is a robust and self-validating in vitro metabolic stability assay using pooled human liver microsomes (HLM). Liver microsomes are subcellular fractions rich in Phase I drug-metabolizing enzymes, particularly CYPs, making them a cost-effective and high-throughput tool for early-stage screening.[2][5][9]

Workflow Overview

The experimental process is designed to measure the rate of disappearance of the parent compound over time when incubated with metabolically active liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation Test_Compound Test Compounds & Controls (1 mM in DMSO) Preincubation Pre-incubate Compound + HLM + Buffer Test_Compound->Preincubation HLM Pooled Human Liver Microsomes (HLM) HLM->Preincubation Buffer Phosphate Buffer (100 mM, pH 7.4) Buffer->Preincubation NADPH_System NADPH-Regenerating System (Cofactor) Initiate Initiate Reaction (Add NADPH System) NADPH_System->Initiate Preincubation->Initiate Equilibrate temperature Time_Points Sample at Time Points (0, 5, 15, 30, 45 min) Initiate->Time_Points Quench Quench Reaction (Acetonitrile + Internal Std.) Time_Points->Quench Centrifuge Centrifuge (Pellet Protein) Quench->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Calculate Calculate: - % Remaining - Half-Life (t½) - Intrinsic Clearance (CLint) Analyze->Calculate

Caption: Experimental workflow for the human liver microsomal stability assay.

Detailed Step-by-Step Methodology

This protocol is designed for a 96-well plate format to ensure high throughput and reproducibility.

  • Reagent Preparation:

    • Compound Stock Plates: Prepare 1 µM working solutions of test compounds, comparators, and positive controls in the incubation buffer (100 mM potassium phosphate, pH 7.4).[10] The final concentration of the DMSO solvent should be kept below 0.5% to avoid enzyme inhibition.[10]

    • Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to a working concentration of 1 mg/mL in cold phosphate buffer. The final protein concentration in the incubation will be 0.5 mg/mL.[5][9]

    • NADPH-Regenerating System: Prepare a solution containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.67 Units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[11] Using a regenerating system provides a sustained source of the essential cofactor NADPH, preventing its depletion during the incubation.

  • Incubation Procedure:

    • Add the HLM solution to the wells containing the compound working solutions.

    • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the compounds and enzymes to reach thermal equilibrium.

    • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to each well. The time of this addition is considered T=0.

    • Control Incubations:

      • T=0 Control: Immediately after adding the NADPH system to the first set of wells, add an equal volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to a separate set of T=0 wells to quench the reaction. This represents 100% of the initial compound concentration.

      • -NADPH Control: In a separate set of wells, add buffer instead of the NADPH system. These wells are incubated for the final time point (45 min) to measure any non-NADPH-dependent degradation (e.g., chemical instability or metabolism by other microsomal enzymes).[9]

  • Time-Course Sampling:

    • Incubate the reaction plate at 37°C with gentle shaking.

    • At specified time points (e.g., 5, 15, 30, and 45 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile with the internal standard.[9][10]

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the entire plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[12][13] LC-MS/MS provides the necessary sensitivity and selectivity for accurate measurement in a complex biological matrix.[14][15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Half-Life (t½): Calculated using the formula: t½ = 0.693 / k.

    • Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount).[1] This parameter represents the intrinsic ability of the liver enzymes to metabolize a drug.[3]

Comparative Data and Interpretation

The following table presents a plausible dataset from the described experiment, allowing for a direct comparison of the metabolic stability of this compound and its alternatives.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)% Remaining at 45 minStability Classification
Verapamil (High-Clearance Control) 8.5163.1< 5%Low
Testosterone (Mod-Clearance Control) 25.155.229%Moderate
1-Benzylpiperazine (Comparator 1) 15.291.213%Low to Moderate
2,7-diazaspiro[4.4]nonane (Comparator 2) > 60< 23.188%High
This compound (Test Article) 48.528.669%High

Data are hypothetical but representative for comparative purposes.

Interpretation of Results
  • Assay Validity: The positive controls, Verapamil and Testosterone, behaved as expected, with low and moderate stability, respectively. This confirms that the microsomal enzymes were active and the assay conditions were appropriate for differentiating compound stabilities.

  • Impact of the Benzyl Group: The parent scaffold, 2,7-diazaspiro[4.4]nonane, is highly stable (88% remaining), indicating the diazaspiro core itself is not a primary site of metabolic attack. The addition of the benzyl group in This compound significantly increases metabolism (t½ drops from >60 to 48.5 min), clearly identifying the N-benzyl moiety as the primary metabolic soft spot.

  • Impact of the Spirocyclic Core: This compound (t½ = 48.5 min) is substantially more stable than its non-spirocyclic analog, 1-Benzylpiperazine (t½ = 15.2 min). This is a critical finding. The rigid, three-dimensional conformation of the diazaspiro[4.4]nonane scaffold likely imposes steric constraints that hinder optimal binding to the active sites of CYP enzymes. In contrast, the flexible piperazine ring can more readily adopt a conformation amenable to metabolism. This supports the hypothesis that spirocyclic scaffolds can be used to "shield" metabolically liable groups and enhance stability.[7]

  • Overall Stability Profile: With nearly 70% of the parent compound remaining after 45 minutes and an intrinsic clearance value of 28.6 µL/min/mg, This compound can be classified as having high metabolic stability in human liver microsomes. This is a favorable characteristic for a drug candidate, suggesting a lower potential for rapid hepatic clearance in vivo.

Mechanistic Insights and Potential Metabolic Pathways

Based on the comparative data and established metabolic transformations, we can propose the primary metabolic pathways for this compound. The significant loss of stability compared to the parent scaffold points directly to metabolism on the benzyl group.

Caption: Plausible Phase I metabolic pathways of this compound.

  • N-Debenzylation (Major Pathway): The most common metabolic route for N-benzyl amines is oxidative N-dealkylation, catalyzed by CYP enzymes. This process involves the oxidation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate that subsequently cleaves to yield the secondary amine (2,7-diazaspiro[4.4]nonane) and benzaldehyde. The high stability of the parent scaffold (Comparator 2) strongly suggests this is the primary clearance pathway.

  • Aromatic Hydroxylation (Minor Pathway): Another potential pathway is the CYP-mediated hydroxylation of the benzyl ring, typically at the sterically accessible and electronically favorable para-position. This would result in a phenolic metabolite. While possible, this is often a slower reaction compared to N-dealkylation for such structures.

Conclusion and Future Directions

This comparative guide demonstrates that This compound possesses a favorable in vitro metabolic stability profile in human liver microsomes, classifying it as a highly stable compound. The key findings are twofold:

  • The N-benzyl group is the principal site of metabolism, primarily via N-dealkylation.

  • The rigid diazaspiro[4.4]nonane core imparts significantly greater metabolic stability when compared to a more flexible, non-spirocyclic piperazine analog.

These results underscore the utility of spirocyclic scaffolds as a strategic tool in medicinal chemistry to enhance drug-like properties. The high stability of this compound suggests it is less likely to be subject to rapid first-pass metabolism, which is a promising attribute for a potential drug candidate.

Further studies should be conducted in systems containing both Phase I and Phase II enzymes, such as liver S9 fractions or cryopreserved hepatocytes, to investigate potential conjugation reactions and provide a more complete picture of the compound's metabolic fate.[12][16][17]

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 2,7-Diazaspiro[4.4]nonane Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Privileged scaffolds, three-dimensional molecular frameworks that can bind to multiple biological targets, are of particular interest. The 2,7-diazaspiro[4.4]nonane core is one such scaffold that has garnered significant attention for its utility in developing ligands for a range of neurological targets.[1] Its rigid, spirocyclic nature allows for a precise spatial arrangement of pharmacophoric features, leading to high-affinity interactions.[1][2]

This guide provides an in-depth, technical comparison of 2,7-diazaspiro[4.4]nonane ligands and their alternatives through the lens of computational docking studies. We will delve into the causality behind experimental choices, present detailed methodologies for in silico analysis, and offer a comparative analysis of binding interactions supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Rationale for Spirocycles in Drug Design: A Three-Dimensional Advantage

Traditional drug discovery has often been dominated by flat, aromatic molecules. However, there is a growing appreciation for the advantages conferred by three-dimensional scaffolds like the 2,7-diazaspiro[4.4]nonane moiety. Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule is often correlated with improved clinical success rates, potentially due to better solubility, enhanced target selectivity, and reduced off-target effects.[2] The rigid conformation of spirocycles reduces the entropic penalty upon binding to a target protein, which can contribute to higher binding affinity.[2]

The 2,7-diazaspiro[4.4]nonane scaffold, in particular, has proven to be a valuable building block for ligands targeting G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets.[1][3] Its two nitrogen atoms provide convenient points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[2]

Comparative Docking Analysis: Unveiling Molecular Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] In drug discovery, it is instrumental in understanding ligand-receptor interactions at a molecular level, predicting binding affinities, and guiding the design of more potent and selective inhibitors.

This guide will focus on the comparative docking of 2,7-diazaspiro[4.4]nonane derivatives against two important classes of drug targets: Sigma Receptors (σ₁ and σ₂) and Dopamine Receptors (D₃) . We will compare their predicted binding modes and affinities with those of established ligands and alternative scaffolds.

Experimental Workflow for Comparative Docking Studies

A robust and reproducible docking workflow is paramount for generating reliable in silico data. The following diagram outlines a typical workflow for the comparative docking studies described herein.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation & Comparison PDB_retrieval Protein Structure Retrieval (RCSB PDB) Protein_prep Protein Preparation (Remove water, add hydrogens) PDB_retrieval->Protein_prep Grid_gen Grid Box Generation (Define active site) Protein_prep->Grid_gen Ligand_prep Ligand Preparation (2D to 3D conversion, energy minimization) Docking_run Molecular Docking (e.g., AutoDock Vina) Ligand_prep->Docking_run Grid_gen->Docking_run Pose_analysis Pose Analysis & Scoring (Binding energy, interactions) Docking_run->Pose_analysis Comparative_analysis Comparative Analysis of Ligands Pose_analysis->Comparative_analysis Redocking Redocking of Co-crystallized Ligand Redocking->Docking_run Validation

Caption: A typical workflow for comparative molecular docking studies.

Part 1: Sigma Receptor Ligands

Sigma receptors, particularly the σ₁ and σ₂ subtypes, are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[1] The 2,7-diazaspiro[4.4]nonane scaffold has been explored as a bioisosteric replacement for the piperazine moiety found in many sigma receptor ligands.[6]

Methodology: Docking Protocol for Sigma-2 Receptor (σ₂R)

The following protocol details the steps for performing a comparative docking study of 2,7-diazaspiro[4.4]nonane derivatives against the human σ₂ receptor.

1. Protein Preparation:

  • The crystal structure of the human σ₂ receptor (TMEM97) can be obtained from the RCSB Protein Data Bank.
  • Using molecular modeling software (e.g., Accelrys Discovery Studio), water molecules and co-crystallized ligands are removed from the protein structure.[7][8]
  • Hydrogen atoms and Gasteiger charges are added to the protein.[8]

2. Ligand Preparation:

  • 2D structures of the 2,7-diazaspiro[4.4]nonane ligands and their comparators are drawn using chemical drawing software.
  • The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MM+).[8]

3. Molecular Docking:

  • Molecular docking is performed using software such as AutoDock Vina.[4][8][9]
  • The active site is defined by generating a grid box around the key interacting residues, which for σ₂R include ASP29 and TYR150.[6]
  • The docking protocol is validated by redocking the co-crystallized ligand into the active site to ensure the software can reproduce the experimental binding mode.[7]

Results and Discussion: Comparative Analysis at σ₂R

A study exploring diazaspiro cores as piperazine bioisosteres revealed that replacing the piperazine moiety with a 2,7-diazaspiro[4.4]nonane core generally resulted in a decrease in affinity for the σ₂R.[6] However, these analogs provided valuable insights into the key interactions within the binding pocket.

Compound TypeScaffoldσ₂R Binding Affinity (Ki, nM)Key Predicted Interactions
Lead Compound PiperazineHighπ-stacking with TYR150, H-bond with ASP29
Analog 1 2,7-Diazaspiro[4.4]nonaneModerateReduced π-stacking, H-bond with ASP29
Analog 2 HomopiperazineHighStrong π-stacking and H-bond interactions

Table 1: Comparative Binding Affinities and Interactions at the σ₂ Receptor.

Computational studies indicated that hydrogen bond interactions with ASP29 and π-stacking interactions with TYR150 are the primary drivers for high affinity at the σ₂R.[6] The reduced affinity of the 2,7-diazaspiro[4.4]nonane analogs in this particular study was attributed to a less optimal orientation for π-stacking interactions compared to the lead piperazine compound.[6] This highlights the importance of the specific substitution pattern on the spirocyclic core.

Part 2: Dopamine D₃ Receptor Antagonists

The dopamine D₃ receptor (D₃R) is a key target for the treatment of substance abuse and other neuropsychiatric disorders. A series of potent and selective D₃R antagonists have been developed utilizing diazaspiroalkane cores.[3]

Methodology: Docking Protocol for Dopamine D₃ Receptor (D₃R)

The protocol for docking studies with the D₃R is similar to that of the σ₂R, with the primary difference being the target protein and its active site.

1. Protein and Ligand Preparation: As described for the σ₂R. 2. Molecular Docking:

  • A homology model of the D₃R or a crystal structure, if available, is used.
  • The active site is defined based on known interacting residues for D₃R antagonists.
  • Docking simulations are performed using AutoDock Vina or a similar program.

Results and Discussion: High Selectivity of Diazaspiroalkane Ligands for D₃R

A series of arylated diazaspiroalkane analogs demonstrated high affinity and selectivity for the D₃R over the D₂R.[3] Radioligand binding assays confirmed the computational predictions.

CompoundDiazaspiroalkane CoreD₃R Binding Affinity (Ki, nM)D₂R/D₃R Selectivity (fold)
11 Arylated Diazaspiroalkane12.0905
14 Arylated Diazaspiroalkane25.6264
15a Arylated Diazaspiroalkane18.2>500
15c Arylated Diazaspiroalkane15.7>500

Table 2: Binding Affinities and Selectivities of Arylated Diazaspiroalkane Ligands for the Dopamine D₃ Receptor.[3]

The high selectivity of these compounds is attributed to the specific interactions of the arylated diazaspiroalkane core within the D₃R binding pocket, which are not as favorable in the closely related D₂R.[10] This demonstrates the power of the diazaspiro scaffold in achieving subtype selectivity.

Conclusion and Future Directions

The 2,7-diazaspiro[4.4]nonane scaffold and its related analogs represent a valuable class of three-dimensional building blocks for modern drug discovery. Comparative docking studies, when coupled with experimental validation, provide a powerful platform for understanding the structure-activity relationships of these ligands and for designing novel therapeutics with improved properties.

While the examples presented here focus on sigma and dopamine receptors, the principles of comparative docking can be applied to any target of interest. The rigid nature of the diazaspiro core allows for a more predictable binding mode, making it an attractive scaffold for in silico-driven drug design. Future work in this area will likely involve the exploration of a wider range of substitutions on the diazaspirocyclic framework and the application of more advanced computational techniques, such as molecular dynamics simulations, to further refine our understanding of the dynamic interactions between these ligands and their biological targets.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 2-Benzyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the synthesis of novel molecules like 2-Benzyl-2,7-diazaspiro[4.4]nonane marks a significant step forward. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the final phase of the experimental lifecycle: chemical waste disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity within your laboratory.

The spirocyclic diamine scaffold is a cornerstone of modern medicinal chemistry, offering unique three-dimensional diversity in drug design.[1] The benzyl group, a common protecting group and pharmacophore, imparts specific chemical properties that must be considered during disposal. While this compound's journey may end as waste, its potential for reactivity and environmental impact necessitates a carefully orchestrated disposal plan.

Core Principles of Disposal: A Proactive Stance on Safety

The disposal of any chemical waste should not be an afterthought but rather an integral part of the experimental design. For this compound, this begins with a thorough understanding of its hazard profile.

Hazard Profile and Immediate Safety Precautions

Based on data for this compound and closely related analogues, a comprehensive hazard profile has been synthesized to inform safe handling and disposal practices.[2][3]

Hazard ClassificationDescriptionRecommended Safety Precautions
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, rinse mouth and seek medical attention.[4]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[2]Wear protective gloves and clothing. In case of skin contact, wash with plenty of soap and water.[5]
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[2]Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation May cause respiratory irritation.[2]Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapors.[5]

Incompatible Materials: Strong oxidizing agents, acids, and bases may react exothermically with amine compounds. Keep segregated from such materials during storage and disposal.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles.

  • Hand Protection: Nitrile or neoprene gloves.

  • Body Protection: A standard laboratory coat.

Waste Segregation and Collection

Proper segregation is paramount to prevent accidental reactions in the waste container.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and its contaminated materials. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Solid Waste: Collect solid this compound, contaminated weigh boats, and filter paper in this container.

  • Liquid Waste: For solutions of this compound, use a separate, labeled liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound."

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.

  • Collection: Carefully scoop the absorbed material and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.

Storage of Waste

Proper storage of the hazardous waste container is essential while awaiting pickup.

  • Secure Location: Store the sealed waste container in a designated satellite accumulation area.

  • Segregation: Ensure the container is stored away from incompatible materials, particularly strong acids and oxidizing agents.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

Final Disposal

The final step is the transfer of the waste to a licensed disposal facility.

  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup of the hazardous waste. Do not attempt to dispose of the chemical waste down the drain or in regular trash.

  • Professional Disposal: The EHS department will coordinate with a licensed chemical waste management company for the ultimate disposal of the this compound waste, likely through high-temperature incineration.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid spill Spill Occurs? solid_waste->spill liquid_waste->spill small_spill Small Spill: Absorb, Collect, Decontaminate spill->small_spill Yes (Small) large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Yes (Large) storage Store Sealed Container in Satellite Accumulation Area spill->storage No small_spill->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end End: Professional Disposal via Licensed Vendor ehs_contact->end

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Commitment to the Full Lifecycle of Research

The responsible management of chemical waste is a non-negotiable aspect of scientific excellence. By adhering to these detailed procedures for the disposal of this compound, researchers not only ensure the safety of themselves and their colleagues but also uphold their commitment to environmental protection. This proactive approach to the entire lifecycle of a chemical, from synthesis to disposal, is the hallmark of a trustworthy and authoritative laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,7-diazaspiro[4.4]nonane
Reactant of Route 2
2-Benzyl-2,7-diazaspiro[4.4]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.